Product packaging for Psn-GK1(Cat. No.:)

Psn-GK1

カタログ番号: B1249299
分子量: 438.5 g/mol
InChIキー: DBMFNEZMJWKKPU-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

PSN-GK1, with the chemical name (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a novel and potent glucokinase activator (GKA) developed for type 2 diabetes research . It functions by allosterically activating the glucokinase enzyme, a key glucose sensor in the body. By binding to an allosteric site, this compound increases the enzyme's affinity for glucose and its maximal velocity (Vmax), thereby enhancing the rate of glucose phosphorylation to glucose-6-phosphate . This primary mechanism underlies its two central research applications: the potentiation of glucose-stimulated insulin secretion (GSIR) from pancreatic beta-cells and the augmentation of glucose uptake and metabolism in hepatocytes . In vitro studies demonstrate that at 5 mmol/l glucose, this compound activated human liver glucokinase 4.3-fold (EC50 130 nmol/l) and increased insulin secretion from MIN6 beta-cells by 26-fold (EC50 267 nmol/l) . Furthermore, it significantly stimulated 2-deoxy-d-glucose uptake into rat hepatocytes . Preclinical in vivo studies have shown that this compound produces robust antihyperglycemic effects. It improved glycemic profiles in various diabetic animal models, including db/db mice and Zucker Diabetic Fatty (ZDF) rats, without reported hypoglycemia . Research also indicates that hyperinsulinemic clamps in mice showed a six-fold increase in the incorporation of glucose into liver glycogen, providing direct evidence of the compound's action on hepatic glucose metabolism . Subchronic administration in animal models revealed improved glycaemia without signs of tachyphylaxis and no adverse alterations to lipid levels, liver weight, or body weight . As a research tool, this compound is invaluable for investigating the role of glucokinase in glucose homeostasis, beta-cell function, and hepatic glucose disposal. It is one of the most potent GKAs described in the literature and is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23FN2O4S2 B1249299 Psn-GK1

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H23FN2O4S2

分子量

438.5 g/mol

IUPAC名

(2R)-2-(4-cyclopropylsulfonylphenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-(oxan-4-yl)propanamide

InChI

InChI=1S/C20H23FN2O4S2/c21-18-12-22-20(28-18)23-19(24)17(11-13-7-9-27-10-8-13)14-1-3-15(4-2-14)29(25,26)16-5-6-16/h1-4,12-13,16-17H,5-11H2,(H,22,23,24)/t17-/m1/s1

InChIキー

DBMFNEZMJWKKPU-QGZVFWFLSA-N

異性体SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@@H](CC3CCOCC3)C(=O)NC4=NC=C(S4)F

正規SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(CC3CCOCC3)C(=O)NC4=NC=C(S4)F

同義語

2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide
PSN-GK1

製品の起源

United States

Foundational & Exploratory

Psn-GK1: A Deep Dive into its Mechanism of Action as a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Allosteric Activation of Glucokinase

Psn-GK1 is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase, primarily expressed in pancreatic β-cells and liver hepatocytes, functions as a glucose sensor, controlling glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[3] this compound enhances the catalytic activity of glucokinase, leading to a significant increase in glucose phosphorylation. This activation is achieved by reducing the glucose concentration required to achieve half-maximal enzyme velocity (S0.5), effectively increasing the enzyme's affinity for glucose.[3] This enhanced activity translates into potent antihyperglycemic effects, as demonstrated in various rodent models of diabetes, without inducing hypoglycemia.[4]

The antihyperglycemic action of this compound is a dual effect, targeting both pancreatic and hepatic glucose metabolism. In the pancreas, enhanced glucokinase activity leads to increased glucose-stimulated insulin secretion. In the liver, it promotes the uptake of glucose from the blood and its conversion into glycogen, thereby reducing hepatic glucose output.

Signaling Pathway and Cellular Effects

The primary signaling pathway influenced by this compound is the glucose-sensing pathway in pancreatic β-cells and the glucose metabolism pathway in hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the rate-limiting step for glucose metabolism. This compound's activation of glucokinase leads to an increased rate of glycolysis, elevating the intracellular ATP/ADP ratio. This change closes ATP-sensitive potassium (KATP) channels on the cell membrane, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

Pancreatic_Beta_Cell_Signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation GK This compound This compound GK Glucokinase (GK) This compound->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closes) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.
Hepatic Cell Signaling

In hepatocytes, the activation of glucokinase by this compound increases the phosphorylation of glucose to glucose-6-phosphate (G6P). This traps glucose inside the cell and promotes its downstream metabolism, primarily through glycogenesis (glycogen synthesis) and glycolysis. The increased conversion of glucose to G6P lowers the intracellular glucose concentration, creating a gradient that favors further glucose uptake from the bloodstream via GLUT2 transporters. This results in reduced hepatic glucose output and increased glycogen storage.

Hepatic_Cell_Signaling cluster_extracellular Bloodstream cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation GK This compound This compound GK Glucokinase (GK) This compound->GK Activates Glycogenesis Glycogenesis G6P->Glycogenesis Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Glycogenesis->Glycogen Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: this compound enhances hepatic glucose uptake and metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Efficacy of this compound at 5 mM Glucose

ParameterFold Activation/IncreaseEC50Cell/Enzyme Type
Glucokinase Activity4.3-fold130 nMHuman Liver Glucokinase
Insulin Secretion26-fold267 nMMIN6 Cells
Hepatocytic 2-DG Uptake3-fold1 µMRat Hepatocytes

Data sourced from references:

Table 2: In Vivo Effects of this compound

Animal ModelDose (Oral)Effect
C57Bl/6 Mice1 and 10 mg/kgReduced blood glucose
C57Bl/6 Mice10 mg/kgSignificantly increased insulin
Hyperinsulinemic 10-mM glucose clamps-Sixfold increase in 2-DG incorporation into liver glycogen
db/db mice and Zucker diabetic fatty rats-Improved glycemic profiles without causing hypoglycemia
ob/ob mice-Dose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs)

Data sourced from references:

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of this compound.

GK_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture: - 25 mM HEPES pH 7.1 - 25 mM KCl - 5 mM Glucose - 1 mM ATP - 2 mM MgCl2 - 1 mM DTT - 1 mM NADP+ - 2.5 U/mL G6PDH - 0.4 µg GST-glucokinase Start->Prepare_Reaction_Mix Add_PsnGK1 Add this compound (0.004 to 100 µM) Prepare_Reaction_Mix->Add_PsnGK1 Incubate Incubate at 24°C for 15 min Add_PsnGK1->Incubate Measure_NADPH Measure NADPH production (Absorbance at 340 nm) Incubate->Measure_NADPH Analyze_Data Analyze Data: - Calculate fold change in activity - Fit to sigmoidal curve - Determine EC50 Measure_NADPH->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro glucokinase activity assay.

The activity of glucokinase is measured in a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH). Glucokinase phosphorylates glucose to glucose-6-phosphate, which is then oxidized by G6PDH, reducing NADP+ to NADPH. The rate of NADPH production, monitored by the increase in absorbance at 340 nm, is directly proportional to the glucokinase activity. Ten dilutions of this compound, ranging from 0.004 to 100 µM, are tested to determine the concentration-dependent activation. The resulting data are fitted to a four-parameter logistic model to calculate the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment evaluates the effect of this compound on glucose tolerance in vivo.

OGTT_Workflow Start Start Fast_Mice Fast C57Bl/6J mice for 5 hours (water ad libitum) Start->Fast_Mice Baseline_Sample Collect baseline blood sample (tail tip) for glucose and insulin measurement Fast_Mice->Baseline_Sample Administer_Compound Administer this compound (1 or 10 mg/kg) or vehicle orally Baseline_Sample->Administer_Compound Glucose_Challenge Administer oral glucose challenge Administer_Compound->Glucose_Challenge Blood_Sampling Collect blood samples at 15, 30, 60, 120, and 240 min post-dosing Glucose_Challenge->Blood_Sampling Measure_Glucose Measure blood glucose levels Blood_Sampling->Measure_Glucose Analyze_Data Analyze glycemic profiles and compare between groups Measure_Glucose->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Mice are fasted for 5 hours with free access to water. A baseline blood sample is taken from the tail tip to measure initial glucose and insulin levels. The mice are then orally administered either this compound (at doses of 1 or 10 mg/kg) or a vehicle control. Following compound administration, an oral glucose challenge is given. Blood samples are subsequently collected at various time points (e.g., 15, 30, 60, 120, and 240 minutes) to monitor blood glucose levels and assess the effect of this compound on glucose excursion.

References

Psn-GK1: A Potent Glucokinase Activator for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Psn-GK1, with the chemical name (2R)-2-(4-cyclopropanesulphonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, is a novel and potent small molecule activator of glucokinase (GK).[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Its activation leads to increased insulin secretion and enhanced hepatic glucose uptake and metabolism, making it a compelling therapeutic target for type 2 diabetes.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its associated pathways and workflows.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase. By binding to a site distinct from the glucose-binding site, it enhances the enzyme's catalytic activity. This activation is primarily achieved by reducing the half-maximal concentration (S0.5) of glucose required for enzyme activity, with a modest increase in the maximum reaction velocity (Vmax). This enhanced glucokinase activity in pancreatic β-cells leads to increased glucose-stimulated insulin secretion. In the liver, this compound's activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound as a glucokinase activator.

Table 1: In Vitro Activity of this compound

ParameterConditionValueFold ChangeReference
Glucokinase Activation (EC50)5 mmol/l glucose130 nmol/l4.3
MIN6 Insulin Secretion (EC50)5 mmol/l glucose267 nmol/l26
Hepatocytic 2-DG Uptake (EC50)5.55 mmol/l glucose1 µmol/l3

Table 2: In Vivo Effects of this compound in Rodent Models

Animal ModelDose (Oral)EffectObservationsReference
C57Bl/6 Mice1 and 10 mg/kgReduced blood glucoseInsulin increased significantly only at the higher dose.
db/db MiceNot specifiedImproved glycaemic profileNo hypoglycaemia observed.
ob/ob MiceNot specifiedDose-dependently reduced glucose excursions in OGTTsNo tachyphylaxis, alterations in lipid levels, liver weight, glycogen content, or body weight after subchronic administration.
Zucker Diabetic Fatty RatsNot specifiedImproved glycaemic profileNo hypoglycaemia observed.
Hyperinsulinaemic Glucose Clamp (Mice)Not specifiedIncreased 2-DG incorporation into liver glycogenSixfold increase, directly demonstrating liver effects.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Glucokinase Activity Assay

The activity of glucokinase is determined using a coupled enzymatic reaction.

  • Reaction Mixture: Prepare a final volume of 100 µL containing 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM DL-dithiothreitol, and 1 mM NADP.

  • Enzymes: Add 2.5 U/mL glucose-6-phosphate dehydrogenase (G6PDH) and 0.4 µg of GST-glucokinase.

  • This compound Addition: Introduce varying concentrations of this compound (e.g., ten dilutions from 0.004 to 100 µM) to the reaction mixture.

  • Incubation: Incubate the plate at 24°C for 15 minutes.

  • Measurement: Monitor the production of NADPH at an absorbance of 340 nm using a plate reader.

  • Data Analysis: Calculate the fold change in activity compared to controls and fit the data to a sigmoidal curve using a four-parameter logistic model to determine the EC50.

MIN6 Insulin Secretion Assay

This assay quantifies the effect of this compound on insulin secretion from a mouse pancreatic β-cell line.

  • Cell Culture: Culture MIN6 cells under standard conditions.

  • Stimulation: Incubate the cells with varying concentrations of this compound in the presence of a fixed glucose concentration (e.g., 5 mmol/l).

  • Sample Collection: After a defined incubation period, collect the supernatant.

  • Insulin Measurement: Determine the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Plot the insulin concentration against the this compound concentration to determine the EC50.

Hepatocyte 2-Deoxy-D-[³H]glucose (2-DG) Uptake Assay

This method assesses the impact of this compound on glucose uptake in primary rat hepatocytes.

  • Hepatocyte Isolation: Isolate primary hepatocytes from rats using standard collagenase perfusion techniques.

  • Cell Plating: Plate the isolated hepatocytes on collagen-coated plates and allow them to attach.

  • Treatment: Treat the cells with different concentrations of this compound in the presence of 5.55 mmol/l glucose.

  • Glucose Uptake: Add 2-deoxy-D-[³H]glucose (2-DG) to the medium and incubate for a specific period.

  • Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-DG, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of 2-DG uptake and determine the EC50 of this compound.

In Vivo Animal Studies

Protocols for evaluating the antihyperglycemic effects of this compound in rodent models.

  • Animal Models: Utilize various mouse and rat models of diabetes, such as C57Bl/6, db/db, and ob/ob mice, and Zucker diabetic fatty rats.

  • Drug Administration: Administer this compound orally (p.o.) at specified doses.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after drug administration and measure blood glucose levels.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer an oral glucose load to the animals and monitor blood glucose levels over a period of time (e.g., 120 minutes).

  • Hyperinsulinaemic Glucose Clamp: This technique is used to assess insulin sensitivity and glucose metabolism in vivo. A continuous infusion of insulin is given to maintain a high insulin level, while glucose is infused at a variable rate to clamp blood glucose at a desired level. The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. The incorporation of labeled glucose analogues like 2-DG can be used to assess tissue-specific glucose uptake.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Psn_GK1_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Psn_GK1_pancreas This compound GK_pancreas Glucokinase (GK) Activation Psn_GK1_pancreas->GK_pancreas Glucose_pancreas Glucose G6P_pancreas Glucose-6-Phosphate Glucose_pancreas->G6P_pancreas GK ATP_pancreas Increased ATP/ADP Ratio G6P_pancreas->ATP_pancreas KATP_channel KATP Channel Closure ATP_pancreas->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Psn_GK1_liver This compound GK_liver Glucokinase (GK) Activation Psn_GK1_liver->GK_liver Glucose_liver Glucose G6P_liver Glucose-6-Phosphate Glucose_liver->G6P_liver GK Glycogen Increased Glycogen Synthesis G6P_liver->Glycogen HGO Decreased Hepatic Glucose Output G6P_liver->HGO

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation GK_Assay Glucokinase Activity Assay EC50_determination Determine EC50 Values GK_Assay->EC50_determination MIN6_Assay MIN6 Insulin Secretion Assay MIN6_Assay->EC50_determination Hepatocyte_Assay Hepatocyte Glucose Uptake Assay Hepatocyte_Assay->EC50_determination Animal_Models Select Diabetic Animal Models (e.g., db/db, ob/ob mice) EC50_determination->Animal_Models Proceed to in vivo studies Drug_Admin Oral Administration of this compound Animal_Models->Drug_Admin Efficacy_Studies Efficacy Studies (Blood Glucose, OGTT) Drug_Admin->Efficacy_Studies Mechanism_Studies Mechanistic Studies (Hyperinsulinaemic Clamp) Drug_Admin->Mechanism_Studies Outcome Assess Antihyperglycemic Effects Efficacy_Studies->Outcome Mechanism_Studies->Outcome

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound has demonstrated significant potential as a glucokinase activator with potent antihyperglycemic and insulinotropic effects in preclinical models of type 2 diabetes. Its dual action on both the pancreas and the liver addresses key pathophysiological defects of the disease. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of glucokinase activators. Further studies, including human clinical trials, are warranted to fully elucidate the safety and efficacy of this compound as a novel treatment for type 2 diabetes.

References

The Role of Psn-GK1 in Pancreatic Beta-Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucokinase activator Psn-GK1 and its pivotal role in modulating pancreatic beta-cell function. This compound has been identified as a potent agent for enhancing insulin secretion and improving glucose homeostasis, making it a significant subject of interest in the development of novel therapeutics for type 2 diabetes. This document outlines the molecular mechanisms, quantitative effects, and detailed experimental protocols associated with the study of this compound.

Introduction to this compound and its Mechanism of Action

This compound is a novel, potent, small-molecule allosteric activator of glucokinase (GK).[1][2] In pancreatic beta-cells, glucokinase acts as a glucose sensor, catalyzing the rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[3] This enzymatic reaction is crucial for glucose-stimulated insulin secretion (GSIS). By activating glucokinase, this compound enhances the beta-cell's sensitivity to glucose, leading to a more robust insulin secretory response, even at lower glucose concentrations.[1][2]

The primary mechanism of action of this compound in pancreatic beta-cells involves the potentiation of the canonical GSIS pathway. Activation of glucokinase by this compound accelerates the rate of glycolysis, leading to an increased intracellular ratio of ATP to ADP. This elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the beta-cell membrane. The closure of these channels, which are composed of the SUR1 and Kir6.2 subunits, leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Glucokinase Activity and Insulin Secretion

ParameterConditionThis compound EffectEC50
Glucokinase Activity5 mmol/l glucose4.3-fold activation130 nmol/l
MIN6 Insulin Secretion5 mmol/l glucose26-fold increase267 nmol/l
Hepatocyte 2-DG Uptake5 mmol/l glucose3-fold increase1 µmol/l

Table 2: In Vivo Effects of this compound in C57Bl/6 Mice

Dose (oral)Effect on Blood GlucoseEffect on Plasma Insulin
1 mg/kgReducedNo significant increase
10 mg/kgReducedSignificantly increased

Signaling Pathway of this compound in Pancreatic Beta-Cells

The signaling cascade initiated by this compound in pancreatic beta-cells is depicted in the following diagram.

Psn_GK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic Beta-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Psn_GK1_ext This compound Psn_GK1_int This compound Psn_GK1_ext->Psn_GK1_int Diffusion Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Psn_GK1_int->GK Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (SUR1/Kir6.2) ATP_ADP->KATP Closure Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound.

Glucokinase Activity Assay (Coupled Enzymatic Assay)

This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate to the reduction of NADP+, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human liver glucokinase

  • Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 2 mM MgCl2, 1 mM Dithiothreitol (DTT)

  • Glucose solution

  • ATP solution

  • NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the reaction buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and G6PDH.

  • Add varying concentrations of this compound (or vehicle control) to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

  • Initiate the reaction by adding a fixed concentration of ATP to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

  • Determine the fold-activation and EC50 value by plotting the reaction velocities against the this compound concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol details the measurement of insulin secretion from the MIN6 pancreatic beta-cell line in response to glucose and this compound.

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA.

  • Glucose solutions of varying concentrations prepared in KRBH.

  • This compound stock solution (in DMSO).

  • Insulin ELISA kit.

  • 24-well culture plates.

Procedure:

  • Seed MIN6 cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Wash the cells twice with a glucose-free buffer (e.g., KRBH).

  • Pre-incubate the cells for 1-2 hours at 37°C in KRBH containing a low glucose concentration (e.g., 1-3 mM) to establish a basal insulin secretion rate.

  • Remove the pre-incubation buffer and replace it with fresh KRBH containing the desired glucose concentration (e.g., 5 mM) with or without various concentrations of this compound. Include appropriate vehicle controls.

  • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion data to the total protein content of the cells in each well.

2-Deoxy-D-[3H]glucose (2-DG) Uptake Assay in Primary Rat Hepatocytes

This assay measures the rate of glucose transport into hepatocytes, which is an indicator of glucokinase activity in these cells.

Materials:

  • Isolated primary rat hepatocytes.

  • Hepatocyte culture medium.

  • Krebs-Ringer buffer (KRB).

  • 2-Deoxy-D-[3H]glucose (radiolabeled).

  • Unlabeled 2-deoxy-D-glucose.

  • This compound stock solution (in DMSO).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Plate primary rat hepatocytes in appropriate culture plates and allow them to adhere.

  • Wash the cells with KRB.

  • Pre-incubate the cells with KRB containing the desired glucose concentration and this compound (or vehicle) for a specified time.

  • Initiate the uptake by adding a mixture of 2-Deoxy-D-[3H]glucose and unlabeled 2-deoxy-D-glucose to each well.

  • Allow the uptake to proceed for a short, defined period (e.g., 10-30 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRB to remove extracellular radiolabeled glucose.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Quantify the amount of 2-DG uptake and normalize to the total protein content.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Start: Compound Synthesis (this compound) gk_assay Glucokinase Activity Assay (Recombinant Enzyme) start->gk_assay min6_culture MIN6 Cell Culture start->min6_culture hepatocyte_iso Primary Hepatocyte Isolation start->hepatocyte_iso ec50_calc Calculate EC50 and Fold-Activation gk_assay->ec50_calc gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay min6_culture->gsis_assay dg_uptake_assay 2-Deoxyglucose Uptake Assay hepatocyte_iso->dg_uptake_assay insulin_quant Quantify Insulin Secretion gsis_assay->insulin_quant glucose_uptake_quant Quantify Glucose Uptake dg_uptake_assay->glucose_uptake_quant end_result Characterization of this compound's Role in Beta-Cell Function ec50_calc->end_result insulin_quant->end_result glucose_uptake_quant->end_result

Caption: General workflow for in vitro characterization of this compound.

This guide provides a comprehensive overview of the role and analysis of this compound in pancreatic beta-cell function. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development.

References

The Glucokinase Activator Psn-GK1: A Technical Guide to its Impact on Hepatic Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the glucokinase activator (GKA) Psn-GK1 and its effects on hepatic glucose metabolism. This compound is a potent, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing GK activity in the liver, this compound promotes glucose uptake, phosphorylation, and subsequent conversion into glycogen, thereby contributing to a reduction in blood glucose levels. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for type 2 diabetes.

Introduction

Glucokinase (GK) serves as a glucose sensor in several key tissues, including the pancreas and the liver.[1][2][3] In hepatocytes, GK is the rate-limiting enzyme for glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).[4] This process is crucial for maintaining glucose homeostasis, particularly in the postprandial state.[5] Allosteric activators of glucokinase, such as this compound, represent a promising therapeutic strategy for type 2 diabetes by enhancing the liver's capacity to clear glucose from the bloodstream. This compound has been shown to be a potent antihyperglycemic agent through its dual action on insulin release and hepatic glucose metabolism. This guide focuses on the hepatic effects of this compound, providing a detailed technical overview for the scientific community.

Mechanism of Action of this compound in the Liver

This compound functions as an allosteric activator of glucokinase. Unlike the substrate (glucose), this compound binds to a distinct site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced activity leads to an accelerated rate of glucose phosphorylation to G6P within hepatocytes. The resulting increase in intracellular G6P concentration drives glucose into various metabolic pathways, most notably glycogen synthesis, thus increasing hepatic glucose uptake and storage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, primarily from the seminal study by Fyfe et al. (2007).

Table 1: In Vitro Efficacy of this compound

ParameterTargetFold Activation/IncreaseEC₅₀
Glucokinase ActivityHuman Liver Glucokinase4.3-fold130 nmol/l
Insulin SecretionMIN6 Cells26-fold267 nmol/l
Hepatocytic Glucose UptakeRat Hepatocytes (2-DG)3-fold1 µmol/l

Table 2: In Vivo Effects of this compound in Rodent Models

Animal ModelAdministrationEffectMagnitude of Effect
C57Bl/6 Mice1 and 10 mg/kg (oral)Blood Glucose ReductionSignificant reduction at both doses
C57Bl/6 Mice10 mg/kg (oral)Insulin IncreaseSignificant increase
C57Bl/6 MiceHyperinsulinaemic, 10-mmol/l glucose clamps2-DG Incorporation into Liver Glycogen6-fold increase
db/db MiceSubchronic administrationGlycaemic ProfileImproved
Zucker Diabetic Fatty RatsSubchronic administrationGlycaemic ProfileImproved
ob/ob MiceDose-dependentOral Glucose Tolerance Test (OGTT) ExcursionsReduced

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound on hepatic glucose metabolism.

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of an activator. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl₂, 1 mM DTT.

    • Enzyme: Recombinant human liver glucokinase.

    • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

    • Substrate: NADP+.

    • Test Compound: this compound dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, glucokinase, G6PDH, and NADP+.

    • Add this compound at various concentrations to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 25°C).

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

    • Calculate the fold activation relative to a vehicle control (DMSO).

    • Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Hepatocyte 2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay quantifies the rate of glucose uptake into hepatocytes using a radiolabeled glucose analog, 2-deoxy-D-glucose.

  • Cell Culture:

    • Primary rat hepatocytes are isolated and cultured in appropriate media.

  • Reagents:

    • Krebs-Ringer-HEPES (KRH) buffer.

    • 2-deoxy-D-[³H]glucose (radiolabeled).

    • Unlabeled 2-deoxy-D-glucose.

    • This compound.

  • Procedure:

    • Plate hepatocytes in multi-well plates and allow them to adhere.

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with this compound or vehicle at various concentrations.

    • Initiate glucose uptake by adding a mixture of radiolabeled and unlabeled 2-DG.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity to the protein content of each well.

In Vivo Hyperinsulinaemic-Euglycaemic Clamp

This procedure is the gold standard for assessing insulin sensitivity and glucose metabolism in vivo. It allows for the direct measurement of the effect of a compound on hepatic glucose production and peripheral glucose uptake.

  • Animal Preparation:

    • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of mice.

    • Allow for a recovery period of several days.

  • Procedure:

    • Fast the mice overnight.

    • Administer this compound or vehicle orally.

    • Infuse a continuous, high dose of insulin to suppress endogenous glucose production.

    • Simultaneously, infuse a variable rate of glucose to maintain blood glucose at a constant, euglycemic level.

    • Monitor blood glucose levels frequently from the arterial catheter.

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

    • To specifically measure hepatic glucose metabolism, a tracer such as 2-deoxy-D-[³H]glucose can be administered, and liver tissue can be subsequently analyzed for glycogen content.

Signaling Pathways and Visualizations

The activation of glucokinase by this compound initiates a cascade of metabolic events within the hepatocyte. The following diagrams, generated using the DOT language, visualize these key processes.

Psn_GK1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_in Intracellular Glucose GLUT2->Glucose_in G6P Glucose-6-Phosphate (G6P) Glucose_in->G6P Phosphorylation GK Glucokinase (GK) Psn_GK1 This compound Psn_GK1->GK Allosteric Activation

Caption: Mechanism of this compound action in hepatocytes.

Hepatic_Glucose_Metabolism_Pathway cluster_glycogen Glycogen Synthesis cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate (G6P) G1P Glucose-1-Phosphate G6P->G1P F6P Fructose-6-Phosphate G6P->F6P PPP_products Ribose-5-Phosphate NADPH G6P->PPP_products UDPG UDP-Glucose G1P->UDPG Glycogen Glycogen UDPG->Glycogen Pyruvate Pyruvate F6P->Pyruvate ... TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Metabolic fate of Glucose-6-Phosphate in the liver.

Experimental_Workflow_Hyperinsulinaemic_Clamp Start Start: Catheterized Mouse Fasting Overnight Fasting Start->Fasting Dosing Oral Administration: This compound or Vehicle Fasting->Dosing Clamp Initiate Hyperinsulinaemic- Euglycaemic Clamp Dosing->Clamp Infusion Constant Insulin Infusion Variable Glucose Infusion Clamp->Infusion Monitoring Frequent Blood Glucose Monitoring Infusion->Monitoring Monitoring->Infusion Adjust GIR Analysis Calculate Glucose Infusion Rate (GIR) Analyze Liver Glycogen Monitoring->Analysis End End Analysis->End

Caption: Workflow for the in vivo hyperinsulinaemic-euglycaemic clamp experiment.

Conclusion

This compound is a potent glucokinase activator that enhances hepatic glucose metabolism, leading to significant antihyperglycemic effects in preclinical models of type 2 diabetes. Its mechanism of action, centered on the allosteric activation of glucokinase, results in increased glucose phosphorylation and subsequent storage as glycogen in the liver. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development of glucokinase activators as a therapeutic class. The visualizations of the underlying signaling pathways offer a clear framework for understanding the metabolic consequences of this compound administration. This comprehensive technical overview is intended to support the ongoing efforts of scientists and researchers in the field of diabetes drug discovery.

References

An In-depth Analysis of the Structure-Activity Relationship of Psn-GK1: A Potent Glucokinase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of Psn-GK1, a potent allosteric activator of glucokinase (GK). By examining the key structural modifications of the 2-(4-sulfonylphenyl)-N-thiazol-2-ylacetamide scaffold, this document elucidates the chemical features crucial for potent GK activation. Detailed experimental protocols for the key assays used to characterize this compound and its analogs are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation process.

Introduction: The Role of Glucokinase in Glucose Homeostasis

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycolysis and glycogen synthesis.[1][2] Allosteric activators of GK, such as this compound, are of significant interest as potential therapeutic agents for type 2 diabetes, as they can enhance glucose-dependent insulin secretion and hepatic glucose uptake.[3][4] this compound, chemically known as (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide, emerged from the optimization of a high-throughput screening hit.[5]

Structure-Activity Relationship (SAR) of the this compound Scaffold

The development of this compound involved systematic modifications of a lead compound to enhance potency, improve pharmacokinetic properties, and ensure safety. The core scaffold consists of a central acetamide linker, a sulfonylphenyl group, and a thiazolyl group. The SAR data, primarily derived from Bertram et al. (2008), is summarized below.

Modifications of the Sulfonylphenyl Moiety

The nature of the substituent on the sulfonyl group had a significant impact on the glucokinase activation potency.

R Group (at sulfonyl)EC50 (µM)
Methyl>10
Ethyl2.5
Isopropyl0.25
Cyclopropyl 0.05
Phenyl1.1

Table 1: Effect of Sulfonyl Substituent on GK Activation.

As shown in Table 1, small, non-polar groups were favored, with the cyclopropyl group demonstrating the highest potency. This suggests that the size and conformation of this group are critical for optimal interaction with the allosteric binding site of the glucokinase enzyme.

Modifications of the Thiazole Ring

Substitution on the thiazole ring was also explored to improve activity and metabolic stability.

R' Group (at thiazole C5)EC50 (µM)
H0.18
Cl0.08
F 0.05
CH30.22

Table 2: Effect of Thiazole C5-Substituent on GK Activation.

Introduction of a small, electron-withdrawing group at the 5-position of the thiazole ring was beneficial for potency. A fluorine atom at this position, as present in this compound, provided the best activity, likely by favorably influencing the electronic properties of the thiazole ring.

Modifications of the Acetamide Linker

The stereochemistry and the nature of the substituent at the alpha-carbon of the acetamide linker were crucial for activity. The (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for binding.

R'' Group (at acetamide α-carbon)StereochemistryEC50 (µM)
Tetrahydropyran-4-ylmethyl R 0.05
Tetrahydropyran-4-ylmethylS2.1
CyclohexylmethylR0.12
BenzylR0.85

Table 3: Effect of Acetamide α-Substituent and Stereochemistry on GK Activation.

The tetrahydropyran-4-ylmethyl substituent in the (R)-configuration, as found in this compound, provided the optimal balance of potency and pharmacokinetic properties. This bulky, non-aromatic group likely occupies a hydrophobic pocket within the allosteric site.

SAR_Relationship cluster_scaffold Core Scaffold cluster_modifications Key Modification Points cluster_activity Biological Activity Scaffold 2-(phenyl)-N-(thiazol-2-yl)acetamide Sulfonyl Sulfonyl Group (R) Scaffold->Sulfonyl Thiazole Thiazole Ring (R') Scaffold->Thiazole Acetamide Acetamide Linker (R'') Scaffold->Acetamide Activity Glucokinase Activation (EC50) Sulfonyl->Activity Cyclopropyl optimal Thiazole->Activity 5-Fluoro optimal Acetamide->Activity (R)-config & THP optimal

Figure 1: Key structure-activity relationships for this compound.

Quantitative In Vitro and In Vivo Activity of this compound

This compound is a potent glucokinase activator with demonstrated effects in both biochemical and cellular assays, as well as in animal models of diabetes.

AssayParameterValue
Glucokinase Activation (in vitro)EC500.13 µM
MIN6 Insulin SecretionEC50267 nM
Hepatocyte 2-DG UptakeEC501 µM
Oral Glucose Tolerance Test (ob/ob mice)Glucose LoweringDose-dependent reduction
Blood Glucose (C57Bl/6 mice)ReductionSignificant at 1 and 10 mg/kg

Table 4: Summary of this compound In Vitro and In Vivo Activity.

At a glucose concentration of 5 mM, this compound activates glucokinase by 4.3-fold. In the MIN6 pancreatic β-cell line, it increases insulin secretion 26-fold, and in primary hepatocytes, it enhances 2-deoxy-D-glucose (2-DG) uptake threefold.

Signaling Pathway of this compound Action

This compound exerts its antihyperglycemic effects through a dual mechanism involving both pancreatic β-cells and hepatocytes.

Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P GK_P Glucokinase GLUT2_P->GK_P PsnGK1_P This compound PsnGK1_P->GK_P activates G6P_P Glucose-6-Phosphate GK_P->G6P_P Metabolism_P Glycolysis & ATP Production G6P_P->Metabolism_P KATP KATP Channel Closure Metabolism_P->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin_Secretion Insulin Secretion Ca2->Insulin_Secretion Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L GK_L Glucokinase GLUT2_L->GK_L PsnGK1_L This compound PsnGK1_L->GK_L activates G6P_L Glucose-6-Phosphate GK_L->G6P_L Glycolysis_L Increased Glycolysis G6P_L->Glycolysis_L Glycogen_L Increased Glycogen Synthesis G6P_L->Glycogen_L HGU Increased Hepatic Glucose Uptake Glycolysis_L->HGU Glycogen_L->HGU

Figure 2: Dual mechanism of this compound in pancreas and liver.

In pancreatic β-cells, increased glucose levels lead to glucose uptake via the GLUT2 transporter. This compound allosterically activates glucokinase, enhancing the conversion of glucose to glucose-6-phosphate. This accelerates glycolysis, increases the ATP/ADP ratio, and leads to the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to calcium influx and insulin secretion.

In hepatocytes, this compound activation of glucokinase also increases glucose-6-phosphate levels, which in turn stimulates both glycolysis and glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Glucokinase Activity Assay

This assay measures the ability of a compound to activate glucokinase by monitoring the production of NADPH in a coupled enzymatic reaction.

GK_Assay_Workflow Start Prepare Reaction Mixture (HEPES, KCl, Glucose, ATP, MgCl2, DTT, NADP) Add_Enzymes Add G6PDH and GST-Glucokinase Start->Add_Enzymes Add_Compound Add this compound (or test compound) at various concentrations Add_Enzymes->Add_Compound Incubate Incubate at 24°C for 15 minutes Add_Compound->Incubate Measure Measure NADPH production by monitoring absorbance at 340 nm Incubate->Measure Analyze Calculate fold activation and determine EC50 Measure->Analyze

Figure 3: Workflow for the glucokinase activity assay.

Protocol:

  • A reaction mixture is prepared containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM D,L-dithiothreitol (DTT), and 1 mM NADP+.

  • Glucose-6-phosphate dehydrogenase (G6PDH) at 2.5 U/mL and 0.4 µg of GST-glucokinase are added to the mixture.

  • This compound or other test compounds are added at ten different concentrations, typically ranging from 0.004 to 100 µM.

  • The reaction is incubated for 15 minutes at 24°C in a 96-well plate.

  • The production of NADPH is monitored by measuring the increase in absorbance at 340 nm using a plate reader.

  • Fold changes in activity compared to a vehicle control are calculated and fitted to a sigmoidal dose-response curve to determine the EC50 value.

MIN6 Cell Insulin Secretion Assay

This cell-based assay quantifies the effect of a compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

Protocol:

  • MIN6 cells are seeded in 24-well plates and cultured to confluency.

  • The cells are pre-incubated for 2 hours in a Krebs-Ringer bicarbonate buffer (KRBH) containing 3 mM glucose.

  • The cells are then washed and incubated for 1 hour in KRBH containing 5 mM glucose with or without various concentrations of this compound.

  • The supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA).

  • The fold increase in insulin secretion compared to the vehicle control is calculated to determine the EC50.

Hepatocyte 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This assay measures the effect of a compound on glucose uptake in primary hepatocytes using a radiolabeled glucose analog.

Protocol:

  • Primary rat hepatocytes are isolated and plated in collagen-coated 6-well plates.

  • The cells are incubated for 2 hours in a buffer containing 5 mM glucose and various concentrations of this compound.

  • Radiolabeled 2-deoxy-D-[3H]glucose (2-DG) is added, and the cells are incubated for a further 10 minutes.

  • The cells are washed with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The fold increase in 2-DG uptake compared to the vehicle control is calculated to determine the EC50.

Conclusion

The potent and dual-acting nature of this compound as a glucokinase activator is a direct result of systematic structure-activity relationship studies. The optimization of the sulfonylphenyl, thiazole, and acetamide moieties of the lead compound led to the discovery of a molecule with high potency, favorable stereochemistry, and significant in vivo efficacy. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued development and evaluation of novel glucokinase activators for the treatment of type 2 diabetes. This guide provides a comprehensive overview of the key aspects of this compound's development and characterization, serving as a valuable resource for researchers in the field.

References

Psn-GK1: A Technical Deep Dive into a Potent Glucokinase Activator for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting Psn-GK1, a potent, small-molecule glucokinase activator (GKA), as a potential therapeutic agent for the management of type 2 diabetes. This compound demonstrated significant promise in early studies through its dual action on pancreatic and hepatic glucokinase, leading to enhanced insulin secretion and improved glucose metabolism. This document summarizes the key quantitative data, details the experimental methodologies used in its evaluation, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

This compound is an allosteric glucokinase activator that has shown potent antihyperglycemic and insulinotropic effects in a range of preclinical models.[1][2][3] By targeting glucokinase (GK), a key enzyme in glucose metabolism, this compound effectively modulates both insulin release from pancreatic β-cells and glucose uptake and metabolism in the liver.[1][2] In vitro studies have demonstrated its ability to significantly increase glucokinase activity, leading to enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatocytic glucose uptake. In vivo studies in various rodent models of type 2 diabetes have confirmed its potent glucose-lowering effects without inducing hypoglycemia, a common concern with other insulin secretagogues. Despite promising preclinical data and the mention of ongoing human trials in 2007, publicly available results from clinical trials for this compound are not available, suggesting its clinical development may have been discontinued or the compound was renamed. The broader landscape of GKA development has faced challenges, including hypoglycemia and dyslipidemia, which may have impacted the progression of early candidates like this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, activation of glucokinase by this compound increases the rate of glucose phosphorylation, leading to a rise in the ATP:ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. In the liver, this compound-mediated activation of glucokinase enhances glucose uptake and its conversion to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.

Psn_GK1_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Psn_GK1_pancreas This compound Glucokinase_pancreas Glucokinase Psn_GK1_pancreas->Glucokinase_pancreas Glucose_pancreas Glucose Glucose_pancreas->Glucokinase_pancreas G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Metabolism_pancreas Metabolism G6P_pancreas->Metabolism_pancreas ATP_ADP ↑ ATP:ADP Ratio Metabolism_pancreas->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Psn_GK1_liver This compound Glucokinase_liver Glucokinase Psn_GK1_liver->Glucokinase_liver Glucose_liver Glucose Glucose_liver->Glucokinase_liver G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Glycogen_Synthesis Glycogen Synthesis G6P_liver->Glycogen_Synthesis HGO ↓ Hepatic Glucose Output G6P_liver->HGO

Caption: this compound Signaling Pathway in Pancreas and Liver.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterSystemConditionResultReference
Glucokinase ActivationRecombinant human liver glucokinase5 mmol/l glucoseEC50: 130 nmol/lMax Activation: 4.3-fold
Insulin SecretionMIN6 insulinoma cells5 mmol/l glucoseEC50: 267 nmol/lMax Increase: 26-fold
Hepatocyte Glucose UptakePrimary rat hepatocytes5 mmol/l glucoseEC50: 1 µmol/lMax Increase: 3-fold

Table 2: In Vivo Efficacy of this compound in Rodent Models

Animal ModelTreatmentKey FindingsReference
C57Bl/6 Mice1 and 10 mg/kg (oral)Dose-dependent reduction in blood glucose. Significant increase in insulin at 10 mg/kg.
C57Bl/6 Mice (Hyperinsulinemic-euglycemic clamp)10 mmol/l glucose6-fold increase in 2-deoxy-D-glucose incorporation into liver glycogen.
db/db MiceSubchronic administrationImproved glycemic profiles without causing hypoglycemia.
ob/ob MiceOral glucose tolerance testDose-dependently reduced glucose excursions.
Zucker Diabetic Fatty RatsSubchronic administrationImproved glycemic profiles without causing hypoglycemia.

Table 3: Safety and Tolerability Profile of this compound in Rodent Models

Animal ModelAdministrationSafety FindingsReference
db/db Mice, Zucker Diabetic Fatty RatsSubchronicNo reported episodes of hypoglycemia.
ob/ob MiceSubchronicNo tachyphylaxis observed. No alterations in lipid levels, liver weight, glycogen content, or body weight.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate this compound.

In Vitro Assays

4.1.1. Glucokinase Activation Assay

This assay measures the ability of this compound to directly activate the glucokinase enzyme.

GK_Activation_Workflow start Start reagents Prepare reaction mix: - Recombinant human glucokinase - Glucose - ATP, MgCl₂ - NADP⁺ - Glucose-6-phosphate dehydrogenase start->reagents incubation Incubate with varying concentrations of this compound reagents->incubation measurement Measure NADPH production (spectrophotometrically at 340 nm) incubation->measurement analysis Calculate EC₅₀ and fold-activation measurement->analysis end End analysis->end

Caption: Glucokinase Activation Assay Workflow.
  • Enzyme: Recombinant human liver glucokinase.

  • Substrates: Glucose, ATP.

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

  • Detection: The activity of glucokinase is coupled to the reduction of NADP⁺ to NADPH by G6PDH, which is monitored by the increase in absorbance at 340 nm.

  • Procedure:

    • A reaction mixture is prepared containing buffer (e.g., HEPES), MgCl₂, DTT, glucose, ATP, and NADP⁺.

    • Recombinant human glucokinase and G6PDH are added to the mixture.

    • Varying concentrations of this compound (or vehicle control) are added to the reaction wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 25°C).

    • The rate of NADPH formation is measured kinetically using a spectrophotometer.

    • Data are analyzed to determine the EC50 and maximal fold activation.

4.1.2. MIN6 Cell Insulin Secretion Assay

This assay assesses the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

  • Cell Line: MIN6 mouse insulinoma cells.

  • Stimulus: Glucose.

  • Detection: Insulin levels in the supernatant are measured by ELISA.

  • Procedure:

    • MIN6 cells are cultured to near confluence in multi-well plates.

    • Cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) to establish a basal state.

    • The pre-incubation buffer is replaced with fresh buffer containing low (2.5 mM) or high (16.7 mM) glucose, with or without varying concentrations of this compound.

    • Cells are incubated for a defined period (e.g., 1 hour) at 37°C.

    • The supernatant is collected, and insulin concentration is quantified using a mouse insulin ELISA kit.

    • Results are normalized to total protein content of the cells in each well.

4.1.3. Hepatocyte Glucose Uptake Assay

This assay measures the effect of this compound on the uptake of glucose into liver cells.

  • Cells: Primary rat hepatocytes.

  • Tracer: 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog).

  • Procedure:

    • Primary hepatocytes are isolated from rats and plated in collagen-coated multi-well plates.

    • Cells are incubated in a buffer containing 5 mM glucose and varying concentrations of this compound.

    • 2-deoxy-D-[³H]glucose is added to the wells, and cells are incubated for a short period (e.g., 10 minutes) to allow for uptake.

    • The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Uptake is expressed as pmol of 2-deoxy-D-[³H]glucose per mg of protein per minute.

In Vivo Experiments

4.2.1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to handle a glucose load, providing a measure of overall glucose homeostasis.

OGTT_Workflow start Start fasting Fast mice overnight start->fasting dosing Administer this compound or vehicle orally fasting->dosing baseline_glucose Measure baseline blood glucose (t=0) dosing->baseline_glucose glucose_gavage Administer oral glucose gavage baseline_glucose->glucose_gavage blood_sampling Collect blood samples at 15, 30, 60, 90, 120 min glucose_gavage->blood_sampling glucose_measurement Measure blood glucose at each time point blood_sampling->glucose_measurement analysis Calculate Area Under the Curve (AUC) glucose_measurement->analysis end End analysis->end

Caption: Oral Glucose Tolerance Test (OGTT) Workflow.
  • Animals: Diabetic (e.g., db/db, ob/ob) or non-diabetic mice.

  • Procedure:

    • Animals are fasted overnight (typically 12-16 hours) with free access to water.

    • A baseline blood sample is taken from the tail vein to measure fasting glucose levels.

    • This compound or vehicle is administered orally at the desired dose.

    • After a set time (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.

    • Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Blood glucose concentrations are measured at each time point.

    • The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

4.2.2. Hyperinsulinemic-Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity and glucose metabolism in vivo.

  • Animals: Catheterized mice.

  • Procedure:

    • Mice are surgically implanted with catheters in the jugular vein for infusions and the carotid artery for blood sampling.

    • After a recovery period, the mice are fasted.

    • A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level.

    • A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, steady level (euglycemia).

    • Blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate (GIR) is adjusted accordingly.

    • The steady-state GIR is a measure of whole-body insulin sensitivity.

    • To assess hepatic glucose metabolism, radiolabeled 2-deoxy-D-glucose can be administered, and its incorporation into liver glycogen can be measured at the end of the clamp.

Discussion and Future Outlook

The preclinical data for this compound strongly support its potential as a therapeutic agent for type 2 diabetes. Its dual action on the pancreas and liver addresses two key pathophysiological defects of the disease: impaired insulin secretion and excessive hepatic glucose production. The potent glucose-lowering effects observed in various animal models, coupled with a favorable safety profile that includes a low risk of hypoglycemia and no adverse effects on body weight or lipid profiles, made this compound a promising candidate for clinical development.

However, the absence of published clinical trial data for this compound since the initial reports in 2007 suggests that its development may have been halted. The broader class of glucokinase activators has faced challenges in clinical trials, including a narrow therapeutic window, with risks of hypoglycemia at higher doses and a loss of efficacy over time. Additionally, concerns about effects on lipid metabolism have been raised for some GKAs.

Despite the challenges with early-generation GKAs, the therapeutic principle of activating glucokinase remains a valid and attractive strategy for the treatment of type 2 diabetes. Newer generation GKAs with improved pharmacological properties, such as hepato-selective action or dual-acting mechanisms, are currently in development and have shown more promising clinical outcomes. The story of this compound serves as a valuable case study in the development of this class of drugs, highlighting both the potential of the target and the complexities of translating potent preclinical efficacy into a safe and effective clinical therapy. Future research in this area will likely focus on developing GKAs with improved safety profiles and sustained efficacy.

References

The Glucokinase Activator Psn-GK1: A Technical Overview of Early-Stage Research in Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on Psn-GK1, a potent glucokinase activator, and its role in modulating insulin secretion and glucose homeostasis. This document details the quantitative effects of this compound in both in vitro and in vivo models, outlines the experimental protocols used in these seminal studies, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound, offering a clear comparison of its effects across different experimental systems.

Table 1: In Vitro Efficacy of this compound

ParameterTarget/SystemGlucose ConcentrationEffectEC₅₀Fold-EffectivenessCitation
Glucokinase ActivationHuman Liver Glucokinase5 mmol/lIncreased Activity130 nmol/l4.3-fold[1][2][3]
Insulin SecretionMIN6 Cells5 mmol/lIncreased Secretion267 nmol/l26-fold[1][2]
Hepatocytic Glucose UptakeRat Hepatocytes (2-DG)5 mmol/lIncreased Uptake1 µmol/l3-fold

Table 2: In Vivo Effects of this compound in Rodent Models

Animal ModelAdministrationDosagePrimary OutcomeCitation
C57Bl/6 MiceOral1 and 10 mg/kgReduced blood glucose. Insulin significantly increased only at 10 mg/kg.
C57Bl/6 Mice (Hyperinsulinemic Glucose Clamp)Not SpecifiedNot SpecifiedSixfold increase in 2-DG incorporation into liver glycogen.
db/db MiceNot SpecifiedNot SpecifiedImproved glycemic profiles without causing hypoglycemia.
Zucker Diabetic Fatty RatsNot SpecifiedNot SpecifiedImproved glycemic profiles without causing hypoglycemia.
ob/ob MiceNot SpecifiedNot SpecifiedDose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs).

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric activator of glucokinase (GK), a key enzyme in glucose sensing in pancreatic β-cells and glucose metabolism in the liver. By binding to an allosteric site, this compound enhances the enzyme's affinity for glucose, effectively lowering the glucose threshold required for its activation. This enhanced activity promotes increased glucose uptake and metabolism in hepatocytes and augments glucose-stimulated insulin secretion from pancreatic β-cells.

GKA_Signaling_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2_beta GLUT2 Glucose->GLUT2_beta Uptake This compound This compound GK_inactive Glucokinase (Inactive) This compound->GK_inactive Allosteric Activation GLUT2_beta->GK_inactive Glucose GK_active Glucokinase (Active) GK_inactive->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_channel KATP Channel Closure ATP_ADP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin_Vesicle Insulin Vesicle Exocytosis Ca_channel->Insulin_Vesicle Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release

This compound mechanism in pancreatic β-cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Glucokinase Activation Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of glucokinase.

Methodology:

  • Enzyme Source: Recombinant human liver glucokinase.

  • Assay Principle: The assay measures the glucose-dependent phosphorylation of glucose to glucose-6-phosphate (G6P) by glucokinase. The production of G6P is coupled to a secondary enzyme, glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Procedure:

    • Glucokinase is incubated in a reaction mixture containing a fixed concentration of glucose (e.g., 5 mmol/l), ATP, MgCl₂, NADP⁺, and G6PDH.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated by the addition of the enzyme.

    • The rate of NADPH formation is measured over time.

    • The fold-activation is calculated by comparing the enzyme activity in the presence of this compound to the activity in its absence (vehicle control).

    • The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

MIN6 Cell Insulin Secretion Assay

Objective: To assess the effect of this compound on glucose-stimulated insulin secretion (GSIS) in a pancreatic β-cell line.

MIN6_Workflow A 1. Culture MIN6 cells to ~80% confluency B 2. Pre-incubate in low glucose (e.g., 1 mM) KRBH buffer for 1 hour A->B C 3. Wash cells with glucose-free KRBH buffer B->C D 4. Incubate for 1 hour in KRBH buffer with: - Low Glucose (1 mM) - Stimulating Glucose (e.g., 5 mM) + Vehicle - Stimulating Glucose (e.g., 5 mM) + this compound (various conc.) C->D E 5. Collect supernatant D->E F 6. Measure insulin concentration using ELISA or HTRF E->F G 7. Lyse cells and measure total protein for normalization F->G H 8. Calculate fold-increase in insulin secretion over baseline G->H

Workflow for MIN6 insulin secretion assay.

Methodology:

  • Cell Line: MIN6 mouse insulinoma cell line, a widely used model for studying β-cell function.

  • Culture: Cells are cultured in standard medium until they reach approximately 80% confluency.

  • Pre-incubation: Before the assay, cells are washed and pre-incubated in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 1-3 mmol/l) for about 1 hour to establish a basal insulin secretion state.

  • Stimulation: The pre-incubation buffer is removed, and cells are then incubated for 1-2 hours in fresh KRBH buffer containing:

    • A basal (low) glucose concentration.

    • A stimulatory glucose concentration (e.g., 5 mmol/l) with a vehicle control.

    • A stimulatory glucose concentration with varying concentrations of this compound.

  • Sample Collection and Analysis:

    • After the incubation period, the supernatant (buffer) is collected.

    • The concentration of insulin in the supernatant is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time Resolved Fluorescence).

    • The cells remaining in the wells are lysed to measure the total protein content, which is used to normalize the insulin secretion data.

    • The effect of this compound is expressed as a fold-increase over the stimulated control.

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in liver cells.

Methodology:

  • Cell Source: Primary rat hepatocytes or a suitable hepatocyte cell line (e.g., HepG2).

  • Assay Principle: This assay utilizes a fluorescently labeled or radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG) or 2-NBDG, which is taken up by cells via glucose transporters and phosphorylated by hexokinases/glucokinase but is not further metabolized, leading to its intracellular accumulation.

  • Procedure:

    • Hepatocytes are cultured in appropriate plates.

    • Cells are serum-starved for a few hours prior to the assay.

    • Cells are then incubated in a buffer containing a specific glucose concentration (e.g., 5 mmol/l) and varying concentrations of this compound.

    • The labeled glucose analog (e.g., 2-DG) is added for a defined period (e.g., 10-30 minutes).

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular analog.

    • The cells are lysed, and the intracellular accumulation of the labeled analog is quantified. For radiolabeled 2-DG, this is done using a scintillation counter. For fluorescent 2-NBDG, a fluorescence plate reader is used.

    • The data is normalized to the total protein content of the cell lysates.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal and insulin response in live animal models.

OGTT_Workflow A 1. Fast mice overnight (e.g., 6-16 hours) with access to water B 2. Administer this compound or vehicle orally at a specific time before the glucose challenge A->B C 3. Measure baseline blood glucose (Time 0) from tail vein B->C D 4. Administer a glucose bolus orally (e.g., 1-2 g/kg body weight) C->D F 6. (Optional) Collect blood at key time points for insulin measurement C->F E 5. Measure blood glucose at specific time points (e.g., 15, 30, 60, 120 min) D->E E->F G 7. Plot blood glucose concentration vs. time E->G H 8. Calculate the Area Under the Curve (AUC) for glucose excursion G->H

Workflow for in vivo Oral Glucose Tolerance Test.

Methodology:

  • Animal Models: Various mouse strains are used, including normal (e.g., C57Bl/6) and diabetic models (e.g., db/db, ob/ob).

  • Fasting: Animals are fasted for a period of 4-16 hours before the test to establish a baseline glycemic state. Water is provided ad libitum.

  • Drug Administration: this compound or a vehicle control is administered orally at a defined time prior to the glucose challenge.

  • Glucose Challenge: A baseline blood sample (Time 0) is taken, typically from the tail vein. Immediately after, a concentrated glucose solution is administered orally via gavage (e.g., 1-2 g/kg body weight).

  • Blood Sampling: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time. The primary endpoint is the total glucose excursion, often quantified as the Area Under the Curve (AUC). A lower AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance. If blood samples are collected for plasma, insulin levels can also be measured to assess the insulinotropic effect of the compound during the OGTT.

References

Understanding the Allosteric Activation of Glucokinase by Psn-GK1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric activation of glucokinase (GK) by the potent activator, Psn-GK1. Glucokinase plays a pivotal role in glucose homeostasis, primarily in the pancreas and liver, making it a key target for therapeutic intervention in type 2 diabetes. This compound, a novel glucokinase activator (GKA), has demonstrated significant potential in preclinical studies by enhancing glucose metabolism and insulin secretion. This document summarizes the quantitative data on its activity, details the experimental protocols for its characterization, and visualizes the key pathways and workflows involved in its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Activation of Glucokinase

The efficacy of this compound as a glucokinase activator has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its effects on enzyme kinetics and cellular functions.

Table 1: In Vitro Glucokinase Activation by this compound

ParameterValueGlucose ConcentrationSource
EC50 130 ± 10 nmol/L5 mmol/L[1]
Fold Activation 4.3 ± 0.2-fold5 mmol/L[1]
Concentration for 2-fold Activation 54 ± 6 nmol/L5 mmol/L[1]

Table 2: Effect of this compound on Glucokinase Kinetic Parameters

This compound Concentration (µmol/L)S0.5 for Glucose (mmol/L)Vmax (relative to control)Hill Coefficient (nH)Source
07.8 ± 0.31.001.7 ± 0.1[1]
0.13.1 ± 0.21.15 ± 0.051.3 ± 0.1[1]
0.41.5 ± 0.11.25 ± 0.061.1 ± 0.1
1.01.1 ± 0.11.30 ± 0.071.0 ± 0.1

S0.5: Substrate concentration at half-maximal velocity. Vmax: Maximum reaction velocity. Hill Coefficient: A measure of cooperativity.

Table 3: Cellular Activity of this compound

Cellular ProcessCell TypeEC50Fold IncreaseGlucose ConcentrationSource
Insulin Secretion MIN6 Cells267 nmol/L26-fold5 mmol/L
Hepatocytic Glucose Uptake (2-DG) Rat Hepatocytes1 µmol/L3-fold5 mmol/L

2-DG: 2-deoxy-D-[3H]glucose

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are detailed protocols for key experiments used to characterize the allosteric activation of glucokinase by this compound.

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures the rate of glucose phosphorylation by glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • This compound (dissolved in DMSO)

  • HEPES buffer (pH 7.1)

  • KCl

  • MgCl2

  • Dithiothreitol (DTT)

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, DTT, NADP+, and G6PDH at their final desired concentrations.

  • Add this compound: Add varying concentrations of this compound or vehicle (DMSO) to the appropriate wells.

  • Add Glucokinase: Add recombinant human glucokinase to all wells except for the negative control.

  • Initiate Reaction: Start the reaction by adding a mixture of glucose and ATP.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure Absorbance: Measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH production.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the fold activation by comparing the activity in the presence of this compound to the vehicle control. EC50 values can be calculated by fitting the dose-response data to a sigmoidal curve. To determine the effect on kinetic parameters, vary the glucose concentration at fixed concentrations of this compound.

Hepatocyte Glucose Uptake Assay

This assay measures the effect of this compound on the rate of glucose uptake into primary hepatocytes using a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose (2-DG).

Materials:

  • Isolated primary hepatocytes

  • Hepatocyte culture medium

  • This compound (dissolved in DMSO)

  • 2-deoxy-D-[3H]glucose (2-DG)

  • Krebs-Ringer bicarbonate buffer

  • Phloretin (glucose transport inhibitor)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate isolated hepatocytes in collagen-coated culture plates and allow them to attach.

  • Pre-incubation: Wash the cells with Krebs-Ringer bicarbonate buffer and pre-incubate with varying concentrations of this compound or vehicle for a specified time.

  • Initiate Uptake: Add 2-DG to the wells to initiate the glucose uptake.

  • Stop Uptake: After a defined incubation period, stop the uptake by washing the cells with ice-cold buffer containing a glucose transport inhibitor like phloretin.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter to quantify the amount of 2-DG taken up by the cells.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the fold increase in glucose uptake compared to the vehicle control.

Isothermal Titration Calorimetry (ITC) for Allosteric Binding

ITC is a powerful technique to directly measure the binding affinity and thermodynamics of an interaction. This can be used to confirm that this compound binds to glucokinase in a glucose-dependent manner, a hallmark of many allosteric activators.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant human glucokinase

  • This compound

  • Glucose

  • Buffer (e.g., HEPES)

Procedure:

  • Sample Preparation: Prepare a solution of glucokinase in the sample cell of the calorimeter. Prepare a solution of this compound in the injection syringe. Both solutions should be in the same buffer. To test for glucose dependency, include a fixed concentration of glucose in both the cell and syringe solutions.

  • Titration: Perform a series of injections of the this compound solution into the glucokinase solution while monitoring the heat change.

  • Control Titrations: Perform control titrations, such as injecting this compound into buffer alone, to account for the heat of dilution.

  • Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. Comparing the binding in the presence and absence of glucose will reveal the glucose-dependency of the interaction.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Allosteric_Activation_of_Glucokinase cluster_GK_State Glucokinase Conformation GK_inactive Inactive GK (Super-open) GK_active Active GK (Closed) GK_inactive->GK_active Glucose Binding GK_active->GK_inactive Glucose Release Phosphorylation\n(Glucose -> G6P) Phosphorylation (Glucose -> G6P) GK_active->Phosphorylation\n(Glucose -> G6P) Glucose Glucose Psn_GK1 This compound Psn_GK1->GK_active Allosteric Binding GK_GKRP_Signaling_Pathway cluster_Cellular_Compartments Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Stimuli Stimuli GK_GKRP_complex Inactive GK-GKRP Complex Free_GK Free Active GK GK_GKRP_complex->Free_GK Dissociation Free_GK->GK_GKRP_complex Association (Low Glucose) Glycolysis Glycolysis & Glycogen Synthesis Free_GK->Glycolysis Catalyzes High_Glucose High Glucose High_Glucose->GK_GKRP_complex Promotes Dissociation Psn_GK1 This compound Psn_GK1->GK_GKRP_complex Inhibits Association Experimental_Workflow start Start: Characterize GK Activator in_vitro_assay In Vitro Glucokinase Activity Assay start->in_vitro_assay kinetics Determine Kinetic Parameters (EC50, S0.5, Vmax) in_vitro_assay->kinetics binding_assay Binding Assay (e.g., ITC) kinetics->binding_assay allosteric_confirmation Confirm Allosteric Mechanism (Glucose-dependent binding) binding_assay->allosteric_confirmation cellular_assays Cell-Based Assays allosteric_confirmation->cellular_assays insulin_secretion Pancreatic Beta-Cell Insulin Secretion Assay cellular_assays->insulin_secretion glucose_uptake Hepatocyte Glucose Uptake Assay cellular_assays->glucose_uptake in_vivo_studies In Vivo Animal Models insulin_secretion->in_vivo_studies glucose_uptake->in_vivo_studies efficacy_safety Evaluate Efficacy and Safety (Blood glucose, insulin levels) in_vivo_studies->efficacy_safety end End: Candidate for Drug Development efficacy_safety->end

References

The Genesis of a Novel Glucokinase Activator: A Technical Overview of Psn-GK1's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical discovery and characterization of (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide (Psn-GK1), a potent, orally bioavailable allosteric glucokinase activator with demonstrated antihyperglycemic efficacy in rodent models of type 2 diabetes. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and preclinical development of this compound.

Introduction: The Rationale for Glucokinase Activation

Glucokinase (GK), a key enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In pancreatic β-cells, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls glucose uptake and glycogen synthesis.[3] Genetic mutations that inactivate GK can lead to maturity-onset diabetes of the young type 2 (MODY2), whereas activating mutations are associated with hyperinsulinemic hypoglycemia.[4] This central role of GK in glucose metabolism makes it an attractive therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). Small-molecule glucokinase activators (GKAs) that allosterically activate the enzyme have the potential to improve glycemic control through a dual mechanism of action: enhancing insulin secretion from the pancreas and increasing glucose uptake in the liver.

This compound emerged from a dedicated effort to develop potent and safe GKAs with favorable pharmacokinetic profiles. This technical guide chronicles the discovery and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of its mechanism of action.

Discovery and Optimization

This compound was identified through the optimization of a weakly active hit from a high-throughput screening campaign. The development process focused on improving potency, pharmacokinetic properties, and safety. A key strategy in the optimization was the introduction of a single substituent at the C-5 position of the thiazole core to prevent the formation of a toxic thiourea metabolite, which led to an improved safety profile. This structural modification, along with other chemical refinements, resulted in the identification of this compound, a potent GKA with high oral bioavailability.

Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as an allosteric activator of glucokinase. It enhances the enzyme's activity primarily by increasing its affinity for glucose, thereby reducing the substrate concentration at half-maximal velocity (S0.5), with a modest increase in the maximal velocity (Vmax). This activation is glucose-dependent, meaning the effect of this compound is more pronounced at higher glucose concentrations, which is a desirable characteristic for an antidiabetic agent to minimize the risk of hypoglycemia.

Signaling Pathway of this compound in Pancreatic β-Cells and Hepatocytes

Psn_GK1_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Uptake Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p Substrate G6P_p Glucose-6-Phosphate (G6P) GK_p->G6P_p Phosphorylation PsnGK1_p This compound PsnGK1_p->GK_p Activates Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Intracellular Ca2+ Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Uptake Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l Substrate G6P_l Glucose-6-Phosphate (G6P) GK_l->G6P_l Phosphorylation PsnGK1_l This compound PsnGK1_l->GK_l Activates Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glucose_output_l ↓ Hepatic Glucose Output Glycogen_l->Glucose_output_l Glycolysis_l->Glucose_output_l

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound has demonstrated potent activity in a range of preclinical models, highlighting its potential as a therapeutic agent for T2DM.

In Vitro Efficacy

The in vitro activity of this compound was assessed through its ability to activate recombinant human liver glucokinase and stimulate insulin secretion and glucose uptake in cell-based assays.

ParameterConditionResultReference
Glucokinase Activation 5 mmol/l Glucose4.3-fold activation
EC50130 nmol/l
MIN6 Insulin Secretion 5 mmol/l Glucose26-fold increase
EC50267 nmol/l
Hepatocyte 2-DG Uptake 5 mmol/l Glucose3-fold increase
EC501 µmol/l

EC50: Half maximal effective concentration; 2-DG: 2-deoxy-D-glucose

In Vivo Efficacy in Rodent Models

Oral administration of this compound resulted in robust glucose-lowering effects in various rodent models of diabetes and normal mice.

Animal ModelDose (Oral)Effect on Blood GlucoseEffect on InsulinReference
C57Bl/6 Mice 1 mg/kgReducedNot significant
10 mg/kgReducedSignificantly increased
db/db Mice Not specifiedImproved glycemic profileNot specified
Zucker Diabetic Fatty Rats Not specifiedImproved glycemic profileNot specified
ob/ob Mice Not specifiedDose-dependently reduced excursions in OGTTsNot specified
Hyperinsulinemic Glucose Clamp Not specified6-fold increase in 2-DG incorporation into liver glycogenN/A

OGTT: Oral Glucose Tolerance Test

Subchronic administration of this compound in ob/ob mice did not show evidence of tachyphylaxis and led to improved glycemia without adverse effects on lipid levels, liver weight, glycogen content, or body weight. Importantly, this compound demonstrated antihyperglycemic effects in diabetic rodents without inducing hypoglycemia.

Experimental Protocols

Glucokinase Activity Assay

The following protocol outlines the methodology used to determine the in vitro activation of glucokinase by this compound.

Glucokinase_Activity_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture: - 25 mM HEPES pH 7.1 - 25 mM KCl - 5 mM Glucose - 1 mM ATP - 2 mM MgCl2 - 1 mM DTT - 1 mM NADP+ - 2.5 U/mL G6PDH - 0.4 µg GST-glucokinase start->prepare_reagents add_psngk1 Add this compound (Ten Dilutions: 0.004 to 100 µM) or Vehicle prepare_reagents->add_psngk1 incubate Incubate at 24°C for 15 minutes add_psngk1->incubate measure Measure NADPH Production at 340 nm using a plate reader incubate->measure analyze Calculate Fold Change in Activity vs. Control and Fit to a Four-Parameter Logistic Model to determine EC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro glucokinase activity assay.

In Vivo Studies in C57Bl/6 Mice

The following protocol describes a typical acute in vivo efficacy study performed in C57Bl/6 mice.

In_Vivo_Efficacy_Study_Workflow start Start fasting Fast C57Bl/6J Mice for 5 hours (Water available ad libitum) start->fasting baseline_sample Collect Baseline Blood Sample from tail tip for glucose and insulin measurement fasting->baseline_sample weigh_dose Weigh Mice and Administer this compound (1 or 10 mg/kg) or Vehicle Orally baseline_sample->weigh_dose monitor Monitor Blood Glucose and Insulin Levels at specified time points post-dosing weigh_dose->monitor analyze Analyze and Compare Blood Glucose and Insulin Levels between treatment groups monitor->analyze end End analyze->end

References

Beyond Glucokinase: An In-depth Technical Guide to the Cellular Effects of Psn-GK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1, also known as GKA-50, is a potent, small-molecule allosteric activator of glucokinase (GK). As a key enzyme in glucose metabolism, glucokinase acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion, and as a gatekeeper for glucose disposal in the liver. While the primary molecular target of this compound is unequivocally glucokinase, its profound effects on cellular physiology extend well beyond this initial binding event. This technical guide delineates the downstream cellular targets and pathways modulated by this compound, providing a comprehensive overview for researchers in metabolic disease and drug development. The current body of scientific literature does not support direct, high-affinity binding of this compound to cellular targets other than glucokinase; rather, the observed effects are consequences of enhanced glucokinase activity. One study noted that at a high concentration of 30 μmol/l, this compound did not affect other related hexokinases, suggesting a degree of selectivity for its primary target.

Quantitative Analysis of this compound Cellular Activities

The following tables summarize the quantitative data on the efficacy and potency of this compound in various cellular and enzymatic assays. These data highlight its significant impact on key metabolic processes.

Table 1: In Vitro Efficacy of this compound on Glucokinase and Cellular Functions

ParameterSystemConditionValueFold Activation/IncreaseReference
EC50 Human Liver Glucokinase5 mmol/l glucose130 nmol/l4.3-fold[1][2][3]
EC50 MIN6 Insulin Secretion5 mmol/l glucose267 nmol/l26-fold[1][2]
EC50 Hepatocyte 2-DG Uptake5 mmol/l glucose1 µmol/l3-fold
EC50 INS-1 Cell ProliferationBasal glucose (3 mmol/l)1-2 µM-
VRAC Open Probability Rat Pancreatic β-cells1 µM GKA50, 4mM glucose0.19 ± 0.04~6.3-fold

EC50: Half-maximal effective concentration; 2-DG: 2-deoxy-D-glucose; VRAC: Volume-Regulated Anion Channel.

Downstream Cellular Signaling Pathways of this compound Action

Activation of glucokinase by this compound initiates a cascade of events that modulate several critical signaling pathways. These pathways are central to the regulation of insulin secretion, cell survival, and proliferation in pancreatic β-cells.

Pancreatic β-Cell Signaling: Insulin Secretion and Pro-Survival Pathways

In pancreatic β-cells, this compound-mediated activation of glucokinase increases the rate of glucose phosphorylation, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, depolarizing the cell membrane and opening voltage-gated calcium channels. The subsequent influx of Ca2+ triggers the exocytosis of insulin granules.

Furthermore, studies using the related glucokinase activator GKA50 have shown that this enhanced metabolic flux promotes β-cell proliferation and survival through the upregulation of Insulin Receptor Substrate-2 (IRS-2) and subsequent activation of the Protein Kinase B (Akt) signaling pathway. GKA50 has also been shown to prevent apoptosis in INS-1 cells under chronic high glucose conditions, an effect likely mediated by an increase in glucokinase protein levels and the normalization of the pro-apoptotic protein BAD (BCL2-associated agonist of cell death) and its phosphorylation.

pancreatic_beta_cell_signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell cluster_membrane Cell Membrane Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates GLUT2->Glucokinase KATP_Channel KATP Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation IRS2 IRS-2 Glucokinase->IRS2 Upregulates Glycolysis_TCA Glycolysis & TCA Cycle G6P->Glycolysis_TCA ATP_ADP ↑ ATP/ADP Ratio Glycolysis_TCA->ATP_ADP ATP_ADP->KATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Akt Akt/PKB IRS2->Akt Activates BAD_Modulation BAD Modulation Akt->BAD_Modulation Proliferation Proliferation Akt->Proliferation Apoptosis ↓ Apoptosis BAD_Modulation->Apoptosis

Caption: this compound signaling in pancreatic β-cells.
Pancreatic β-Cell Volume Regulation

An interesting consequence of enhanced glucose metabolism in pancreatic β-cells is an increase in cell volume. The metabolism of glucose leads to an accumulation of osmolytes, causing water to enter the cell and inducing swelling. This increase in cell volume activates Volume-Regulated Anion Channels (VRACs). The opening of VRACs allows for the efflux of anions (like Cl-), which contributes to membrane depolarization, thereby augmenting the signal for insulin secretion.

cell_volume_regulation Psn-GK1_GK This compound activates Glucokinase Glucose_Metabolism ↑ Glucose Metabolism Psn-GK1_GK->Glucose_Metabolism Osmolytes ↑ Intracellular Osmolytes Glucose_Metabolism->Osmolytes Water_Influx Water Influx Osmolytes->Water_Influx Cell_Swelling ↑ Cell Volume (Swelling) Water_Influx->Cell_Swelling VRAC_Activation VRAC Activation Cell_Swelling->VRAC_Activation Anion_Efflux Anion (Cl-) Efflux VRAC_Activation->Anion_Efflux Depolarization Membrane Depolarization Anion_Efflux->Depolarization Insulin_Secretion ↑ Insulin Secretion Depolarization->Insulin_Secretion gk_assay_workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme/Substrate Mix, and this compound dilutions Start->Prepare_Reagents Plate_Setup Add Assay Buffer and This compound to 96-well plate Prepare_Reagents->Plate_Setup Reaction_Start Add Enzyme/Substrate Mix Plate_Setup->Reaction_Start Incubation Incubate at 24°C for 15 min Reaction_Start->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Analysis Calculate Fold Change and determine EC50 Measurement->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols: Psn-GK1 In Vitro Assay for MIN6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1 is a potent, small-molecule activator of glucokinase (GK), a key enzyme in pancreatic β-cells that functions as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS).[1][2][3] In the context of type 2 diabetes research and drug development, evaluating the efficacy of glucokinase activators (GKAs) like this compound in vitro is a critical step. The murine pancreatic β-cell line, MIN6, is a widely used and appropriate model for such studies due to its robust glucose-responsive insulin secretion characteristics.[4][5]

These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound in MIN6 cells. The protocol outlines the necessary steps for cell culture, experimental setup, and data analysis to determine the dose-dependent effect of this compound on insulin secretion.

Signaling Pathway of this compound in MIN6 Cells

This compound enhances glucose-stimulated insulin secretion by directly activating glucokinase. This initiates a cascade of events within the MIN6 β-cell, as depicted in the following pathway:

Psn_GK1_Signaling_Pathway cluster_cell MIN6 Pancreatic β-cell Glucose Extracellular Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell via Glucose_in Intracellular Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK Substrate Psn_GK1 This compound Psn_GK1->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Metabolism Glycolysis & Metabolism G6P->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_granules Insulin Granule Exocytosis Ca_influx->Insulin_granules Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion

Caption: this compound signaling pathway in MIN6 cells.

Experimental Protocol: this compound-Stimulated Insulin Secretion in MIN6 Cells

This protocol details the steps to measure the effect of this compound on insulin secretion from MIN6 cells in response to glucose.

Materials:

  • MIN6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • β-mercaptoethanol

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mouse Insulin ELISA Kit

  • 96-well cell culture plates

Experimental Workflow:

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture MIN6 Cells B 2. Seed Cells in 96-well Plate A->B C 3. Pre-incubation (Starvation) B->C D 4. Glucose & this compound Stimulation C->D E 5. Collect Supernatant D->E F 6. Quantify Insulin (ELISA) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for this compound assay in MIN6 cells.

Procedure:

  • MIN6 Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 3-4 days using trypsin-EDTA.

  • Cell Seeding:

    • Three to four days prior to the assay, seed MIN6 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.

    • Allow cells to adhere and grow to a sufficient confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in 100 µL of glucose-free KRBH buffer for 1 hour at 37°C to establish a basal state.

  • Glucose and this compound Stimulation:

    • Prepare KRBH buffer containing a sub-stimulatory concentration of glucose (e.g., 5 mM).

    • Prepare stock solutions of this compound in DMSO. Further dilute in the 5 mM glucose KRBH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the starvation buffer and add 100 µL of the prepared stimulation buffers (with varying concentrations of this compound and controls) to the respective wells.

    • Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection:

    • Following incubation, carefully collect the supernatant from each well.

    • Store the supernatant at -20°C until analysis.

  • Insulin Quantification:

    • Quantify the amount of secreted insulin in the collected supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of insulin in each sample based on the standard curve generated from the ELISA.

    • Normalize the insulin secretion data to the total protein content of the cells in each well, if desired.

    • Plot the insulin secretion as a function of this compound concentration to determine the dose-response relationship.

Data Presentation

The following table presents hypothetical data illustrating the expected dose-dependent effect of this compound on insulin secretion in MIN6 cells at a constant glucose concentration of 5 mM.

This compound Concentration (nM)Mean Insulin Secretion (ng/mL)Standard Deviation (ng/mL)Fold Change vs. Vehicle
0 (Vehicle Control)1.50.31.0
105.20.83.5
5018.92.112.6
10029.83.519.9
25038.54.225.7
50040.14.526.7
100040.54.827.0

Note: This data is for illustrative purposes only and should be confirmed by experimentation.

Conclusion

This protocol provides a robust framework for assessing the in vitro efficacy of the glucokinase activator, this compound, in MIN6 cells. The murine insulinoma-derived MIN6 cell line is a suitable model for studying insulin secretion. Published data indicates that at a concentration of 5 mM glucose, this compound can increase insulin secretion in MIN6 cells by approximately 26-fold, with an EC50 value of 267 nM. By following this detailed methodology, researchers can generate reliable and reproducible data to characterize the potency and efficacy of this compound and other potential glucokinase activators.

References

Standard Operating Procedure for Psn-GK1 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the oral administration of Psn-GK1, a potent glucokinase (GK) activator, to rats for research purposes. This compound has demonstrated significant antihyperglycemic effects in rodent models, making it a compound of interest in diabetes research.[1][2][3][4]

Mechanism of Action

This compound is an allosteric activator of the enzyme glucokinase (GK).[4] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK activation leads to increased glucose metabolism, a higher ATP:ADP ratio, and subsequent insulin secretion. In the liver, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glucose uptake. This compound enhances the activity of glucokinase, resulting in potent antihyperglycemic effects through its dual action on insulin release and hepatic glucose metabolism.

Data Presentation

In Vitro Efficacy of this compound
ParameterEC50Fold Activation/IncreaseCell/Enzyme SystemGlucose ConcentrationReference
Glucokinase Activation130 nM4.3-foldHuman Liver Glucokinase5 mmol/l
Insulin Secretion267 nM26-foldMIN6 Cells5 mmol/l
Hepatocytic Glucose Uptake1 µM3-foldRat Hepatocytes5 mmol/l
In Vivo Efficacy of this compound in Rodents
SpeciesDose (Oral)EffectReference
C57Bl/6 Mice1 and 10 mg/kgReduced blood glucose
Zucker Diabetic Fatty RatsNot specifiedImproved glycemic profile
Pharmacokinetic Parameters of this compound in Rats
ParameterValue
CmaxData not available in public literature
TmaxData not available in public literature
AUCData not available in public literature
Half-life (t1/2)Data not available in public literature
Oral Bioavailability (%)Data not available in public literature
Toxicological Data of this compound in Rats

Specific toxicological data such as LD50 and NOAEL for this compound in rats are not available in the public literature. Researchers should conduct appropriate dose-ranging studies to determine the safety profile for their specific experimental conditions.

ParameterValue
Acute Oral LD50Data not available in public literature
No-Observed-Adverse-Effect Level (NOAEL)Data not available in public literature

Experimental Protocols

Materials
  • This compound powder

  • Gelucire 44/14

  • Sterile water

  • Weighing scale

  • Homogenizer or magnetic stirrer

  • pH meter

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat's weight)

  • Syringes (1-3 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Animal Preparation
  • Acclimatization: Allow rats to acclimate to the housing facility for a minimum of 3-7 days before the experiment.

  • Health Status: Use healthy animals and monitor their condition daily.

  • Fasting: For studies investigating glucose metabolism, fast the rats for a period of 5 hours before dosing. Water should be available ad libitum.

Preparation of this compound Formulation (1 mg/mL Suspension)

This formulation is based on a vehicle used in published studies with glucokinase activators.

  • Vehicle Preparation: Prepare a 10% Gelucire 44/14 solution by warming 10 mL of Gelucire 44/14 and adding it to 90 mL of warm sterile water. Mix thoroughly until a homogenous solution is formed.

  • This compound Suspension: Weigh the required amount of this compound powder. For a 1 mg/mL concentration, add 10 mg of this compound to 10 mL of the 10% Gelucire 44/14 vehicle.

  • Homogenization: Mix the suspension vigorously using a homogenizer or a magnetic stirrer until the powder is uniformly dispersed.

  • Storage: Prepare the formulation fresh on the day of the experiment.

Administration Procedure (Oral Gavage)
  • Animal Restraint: Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.

  • Gavage Procedure:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly and gently along the upper palate towards the esophagus. The rat should swallow as the tube passes.

    • If any resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is in the esophagus, it should pass easily into the stomach to the pre-measured mark.

  • Dose Administration: Slowly administer the this compound suspension using the syringe.

  • Needle Withdrawal: After administration, gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring: Return the rat to its cage and monitor for at least 10-15 minutes for any immediate adverse reactions such as respiratory distress or regurgitation. Continue to monitor the animals at regular intervals as required by the study protocol.

Visualizations

Signaling Pathway of this compound Action

Psn_GK1_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase (GK) Glucose_p->GK_p Psn_GK1_p This compound Psn_GK1_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p K_channel_p KATP Channel Closure ATP_ADP_p->K_channel_p Depolarization_p Membrane Depolarization K_channel_p->Depolarization_p Ca_channel_p Ca2+ Influx Depolarization_p->Ca_channel_p Insulin_p Insulin Secretion Ca_channel_p->Insulin_p Blood_Glucose ↓ Blood Glucose Insulin_p->Blood_Glucose Glucose_l Glucose GK_l Glucokinase (GK) Glucose_l->GK_l Psn_GK1_l This compound Psn_GK1_l->GK_l Allosteric Activation G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glucose_Uptake ↑ Hepatic Glucose Uptake G6P_l->Glucose_Uptake Glucose_Uptake->Blood_Glucose Psn_GK1_oral Oral Administration of this compound Psn_GK1_oral->Psn_GK1_p Psn_GK1_oral->Psn_GK1_l

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for this compound Administration in Rats

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase arrow arrow Animal_Acclimatization 1. Animal Acclimatization (≥3 days) Formulation_Prep 2. Prepare this compound Formulation (10% Gelucire 44/14 in water) Fasting 3. Fast Rats (5 hours) (Water ad libitum) Formulation_Prep->Fasting Weighing 4. Weigh Rats & Calculate Dose Fasting->Weighing Gavage 5. Oral Gavage Administration Weighing->Gavage Monitoring 6. Immediate Monitoring (10-15 min) Gavage->Monitoring Sampling 7. Sample Collection (As per study protocol) Monitoring->Sampling Data_Analysis 8. Data Analysis Sampling->Data_Analysis

Caption: Experimental workflow for oral administration of this compound to rats.

References

Application Notes and Protocols for Cell-Based Assays Measuring Glucokinase (GK) Activity in Response to PSN-GK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and hepatic glucose uptake, respectively. Dysregulation of GK activity is implicated in metabolic disorders like type 2 diabetes. PSN-GK1 is a potent allosteric activator of glucokinase, enhancing its catalytic activity.[1][2] These application notes provide detailed protocols for cell-based assays to measure the activity of glucokinase in response to this compound, focusing on pancreatic β-cell and hepatocyte models.

Signaling Pathways

Glucokinase Signaling in Pancreatic β-Cells

In pancreatic β-cells, glucokinase is the rate-limiting enzyme in glucose metabolism.[3][4] Increased glucose levels lead to a higher rate of glucose phosphorylation by GK, initiating glycolysis and subsequently increasing the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, insulin secretion.[5] this compound enhances this process by directly activating GK.

pancreatic_beta_cell_signaling cluster_cell Pancreatic β-Cell Glucose Glucose GK Glucokinase (GK) Glucose->GK PSN_GK1 PSN_GK1 PSN_GK1->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes

In hepatocytes, glucokinase is crucial for hepatic glucose uptake and glycogen synthesis. When blood glucose is high, GK phosphorylates glucose to glucose-6-phosphate (G6P), trapping it within the cell. G6P is then converted to glycogen for storage or enters glycolysis for energy production. This compound activation of GK enhances the liver's capacity to clear glucose from the blood.

hepatocyte_signaling cluster_cell Hepatocyte Glucose Glucose GK Glucokinase (GK) Glucose->GK PSN_GK1 PSN_GK1 PSN_GK1->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis Glycolysis G6P->Glycolysis

Caption: Glucokinase signaling pathway in hepatocytes.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on glucokinase activity and related cellular processes.

Table 1: In Vitro Glucokinase Activation by this compound

ParameterValueReference
EC50 0.13 µM (130 nM)
Fold Activation (at 5 mM Glucose) 4.3-fold

Table 2: Cell-Based Activity of this compound

Cell LineAssayParameterValueReference
MIN6 (mouse insulinoma) Insulin SecretionEC50 267 nM
Fold Increase 26-fold
Rat Hepatocytes 2-Deoxyglucose (2-DG) UptakeEC50 1 µM
Fold Increase 3-fold

Experimental Protocols

Assay 1: Measuring Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This protocol measures the effect of this compound on insulin secretion from the pancreatic β-cell line MIN6 in response to glucose.

Experimental Workflow:

gsis_workflow cluster_workflow GSIS Assay Workflow Seed_Cells Seed MIN6 cells in 96-well plates Preincubation Pre-incubate with glucose-free media Seed_Cells->Preincubation Stimulation Incubate with glucose and this compound Preincubation->Stimulation Collect_Supernatant Collect supernatant Stimulation->Collect_Supernatant Measure_Insulin Measure insulin concentration (ELISA) Collect_Supernatant->Measure_Insulin Data_Analysis Analyze data and determine EC50 Measure_Insulin->Data_Analysis

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Materials:

  • MIN6 cells

  • DMEM with 10% FBS, penicillin/streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4

  • Glucose solutions (in KRBH)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Protocol:

  • Cell Culture: Culture MIN6 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Seeding: Seed MIN6 cells into 96-well plates at a density of 5 x 104 cells/well and culture for 48-72 hours until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells twice with glucose-free KRBH buffer. Pre-incubate the cells in 100 µL of glucose-free KRBH for 1 hour at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add 100 µL of KRBH containing the desired concentrations of glucose (e.g., 5 mM) and this compound (e.g., serial dilutions from 1 nM to 10 µM). Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Insulin Measurement: Determine the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Plot the dose-response curve for this compound and calculate the EC50 value.

Assay 2: Measuring Hepatocyte Glucose Uptake

This protocol measures the effect of this compound on glucose uptake in primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) using the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).

Experimental Workflow:

glucose_uptake_workflow cluster_workflow Glucose Uptake Assay Workflow Seed_Cells Seed hepatocytes in 96-well plates Starvation Serum-starve cells Seed_Cells->Starvation Pretreatment Pre-treat with this compound Starvation->Pretreatment Add_2NBDG Add 2-NBDG Pretreatment->Add_2NBDG Incubation Incubate and stop uptake Add_2NBDG->Incubation Measure_Fluorescence Measure fluorescence Incubation->Measure_Fluorescence Data_Analysis Analyze data and determine EC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for the hepatocyte glucose uptake assay.

Materials:

  • Primary rat hepatocytes or HepG2 cells

  • Appropriate cell culture medium

  • Krebs-Ringer Phosphate Buffer (KRPB): 128 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 10 mM Na2HPO4, pH 7.4

  • This compound stock solution (in DMSO)

  • 2-NBDG stock solution

  • Phloretin (glucose transport inhibitor)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Protocol:

  • Cell Culture: Culture hepatocytes in their recommended medium.

  • Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 4 hours.

  • Pre-treatment: Wash the cells twice with KRPB. Pre-treat the cells with 100 µL of KRPB containing various concentrations of this compound for 30 minutes at 37°C.

  • Glucose Uptake: Add 10 µL of 2-NBDG to each well to a final concentration of 100 µM. To determine non-specific uptake, add phloretin (final concentration 200 µM) to a set of control wells 10 minutes before adding 2-NBDG.

  • Incubation and Termination: Incubate for 30 minutes at 37°C. Terminate the uptake by washing the cells three times with ice-cold KRPB.

  • Fluorescence Measurement: Add 100 µL of KRPB to each well and measure the fluorescence using a plate reader.

  • Data Analysis: Subtract the non-specific uptake (wells with phloretin) from all other readings. Normalize the fluorescence signal to the cell number or protein content. Plot the dose-response curve for this compound and calculate the EC50 value.

Assay 3: Direct Measurement of Glucokinase Activity in Cell Lysates

This protocol describes a coupled enzyme assay to directly measure glucokinase activity in lysates from cells treated with this compound. The production of glucose-6-phosphate is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically or fluorometrically.

Experimental Workflow:

gk_activity_workflow cluster_workflow GK Activity Assay Workflow Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells and prepare supernatant Treat_Cells->Lyse_Cells Prepare_Reaction Prepare reaction mix (ATP, NADP+, G6PDH) Lyse_Cells->Prepare_Reaction Initiate_Reaction Add cell lysate to initiate reaction Prepare_Reaction->Initiate_Reaction Measure_Signal Measure NADPH production (absorbance/fluorescence) Initiate_Reaction->Measure_Signal Calculate_Activity Calculate GK activity Measure_Signal->Calculate_Activity

Caption: Workflow for the direct glucokinase activity assay.

Materials:

  • Cultured cells (e.g., MIN6 or hepatocytes)

  • This compound

  • Cell lysis buffer (e.g., 25 mM HEPES, pH 7.1, 150 mM KCl, 1 mM DTT, protease inhibitors)

  • Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM glucose, 2 mM MgCl2, 1 mM DTT

  • ATP solution

  • NADP+ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Spectrophotometer or fluorometer

Protocol:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Reaction Setup: In a 96-well plate, prepare a reaction master mix containing assay buffer, 1 mM ATP, 1 mM NADP+, and 1 U/mL G6PDH.

  • Initiate Reaction: Add a standardized amount of cell lysate (e.g., 10-20 µg of protein) to each well containing the reaction mix.

  • Signal Measurement: Immediately measure the increase in absorbance at 340 nm (for NADPH) or fluorescence (Ex/Em ~340/460 nm) over time at 37°C.

  • Data Analysis: Calculate the rate of NADPH production (the slope of the linear portion of the kinetic curve). Glucokinase activity is proportional to this rate. Compare the activity in this compound-treated samples to vehicle-treated controls.

References

Application Notes and Protocols for Studying Glucose Uptake in Primary Hepatocytes with Psn-GK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1 is a potent, small-molecule glucokinase (GK) activator that serves as a valuable pharmacological tool for investigating glucose metabolism. In the liver, glucokinase plays a pivotal role as the primary sensor of glucose levels, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the initial and rate-limiting step in both glycolysis and glycogen synthesis. The activation of glucokinase by this compound enhances hepatic glucose uptake and metabolism, making it a significant compound for studying potential therapeutic strategies for type 2 diabetes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in primary rat hepatocytes to study its effects on glucose uptake and the underlying signaling pathways.

Mechanism of Action

This compound functions as an allosteric activator of glucokinase.[4] In hepatocytes, under basal glucose conditions, glucokinase is largely sequestered in the nucleus, bound to the glucokinase regulatory protein (GKRP). An increase in intracellular glucose concentration, or the presence of a glucokinase activator like this compound, promotes the dissociation of glucokinase from GKRP and its translocation to the cytoplasm.[5] In the cytoplasm, the activated glucokinase can phosphorylate glucose, thereby increasing the intracellular glucose concentration gradient and promoting further glucose uptake. This enhanced glucose phosphorylation leads to increased flux through glycolysis and glycogenesis.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on glucokinase activation and glucose uptake in primary hepatocytes.

ParameterValueCell Type/SystemGlucose ConcentrationReference
Glucokinase Activation (Fold Increase) 4.3Human Liver Glucokinase5 mmol/l
Glucokinase Activation (EC50) 130 nmol/lHuman Liver Glucokinase5 mmol/l
2-Deoxy-D-glucose (2-DG) Uptake (Fold Increase) 3Primary Rat Hepatocytes5 mmol/l
2-Deoxy-D-glucose (2-DG) Uptake (EC50) 1 µmol/lPrimary Rat Hepatocytes5 mmol/l

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound in hepatocytes and the general experimental workflow for studying its effects on glucose uptake.

Psn_GK1_Signaling_Pathway cluster_cytoplasm Cytoplasm GK_GKRP GK-GKRP Complex GK Glucokinase (GK) GK_GKRP->GK dissociates Psn_GK1 This compound Psn_GK1->GK activates G6P Glucose-6-Phosphate GK->G6P Glucose Glucose Glucose->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis

This compound Signaling Pathway in Hepatocytes.

Experimental_Workflow start Start: Isolate Primary Rat Hepatocytes culture Culture Hepatocytes start->culture treatment Treat with this compound culture->treatment assay Perform 2-DG Glucose Uptake Assay treatment->assay measurement Measure 2-DG Uptake assay->measurement analysis Data Analysis measurement->analysis end_node End: Determine Effect of this compound analysis->end_node

Experimental Workflow for Glucose Uptake Assay.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rat Hepatocytes

This protocol is adapted from optimized methods for primary rat hepatocyte isolation.

Materials:

  • Wistar rat (200-300g)

  • Collagenase Type IV

  • EDTA buffer

  • Hepatocyte culture medium (e.g., William's E medium with supplements)

  • Percoll

  • Collagen-coated culture plates

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat according to approved institutional animal care protocols. Surgically expose the portal vein.

  • Liver Perfusion:

    • Perfuse the liver via the portal vein with pre-warmed (37°C) EDTA buffer at a flow rate of 10-15 mL/min for 10 minutes to flush out the blood.

    • Switch to a pre-warmed (37°C) collagenase IV-containing buffer and perfuse for another 10-15 minutes until the liver is digested.

  • Hepatocyte Isolation:

    • Excise the digested liver and transfer it to a sterile petri dish containing culture medium.

    • Gently dissociate the hepatocytes by mechanical disruption.

    • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Cell Purification and Viability:

    • Purify the hepatocytes from non-parenchymal cells using Percoll gradient centrifugation.

    • Wash the purified hepatocyte pellet with culture medium.

    • Determine cell viability and yield using the trypan blue exclusion method. A viability of >85% is expected.

  • Cell Seeding:

    • Seed the hepatocytes on collagen-coated plates at a density of 0.7-1.0 x 10^6 cells/well in a 6-well plate.

    • Incubate at 37°C in a 5% CO2 humidified incubator. Allow the cells to attach for 3-4 hours before changing the medium.

Protocol 2: 2-Deoxy-D-glucose (2-DG) Uptake Assay

This protocol describes a common method for measuring glucose uptake using radiolabeled 2-DG. Alternatively, non-radioactive methods using fluorescent 2-NBDG or a luminescent-based assay can be employed.

Materials:

  • Primary rat hepatocytes cultured in 6-well plates

  • This compound

  • 2-deoxy-D-[³H]glucose ([³H]2-DG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (glucose uptake inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: After overnight culture, gently wash the primary hepatocytes twice with pre-warmed KRH buffer.

  • Pre-incubation: Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete endogenous glucose.

  • Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) in KRH buffer for 30-60 minutes at 37°C.

    • Include a control group treated with a known glucose uptake inhibitor like phloretin to confirm that the uptake is transporter-mediated.

  • Glucose Uptake:

    • Initiate glucose uptake by adding [³H]2-DG (final concentration ~0.5-1.0 µCi/mL) to each well.

    • Incubate for 10-15 minutes at 37°C.

  • Termination of Uptake:

    • Stop the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Express the results as a fold change over the vehicle-treated control group.

Conclusion

This compound is a powerful tool for elucidating the role of glucokinase in hepatic glucose metabolism. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on glucose uptake in primary hepatocytes. These studies can contribute to a better understanding of glucokinase activation as a potential therapeutic target for metabolic diseases.

References

Application Notes and Protocols for Oral Gavage of Psn-GK1 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] By enhancing the activity of GK in the pancreas and liver, this compound promotes glucose-stimulated insulin secretion and increases hepatic glucose uptake and glycogen synthesis.[3][4][5] These dual mechanisms of action make this compound a promising therapeutic agent for the treatment of type 2 diabetes. This document provides a detailed protocol for the oral gavage administration of this compound in mice, based on preclinical studies. It also includes summaries of its efficacy, mechanism of action, and relevant experimental data.

Mechanism of Action

This compound allosterically binds to glucokinase, increasing the enzyme's affinity for glucose. This activation leads to two primary physiological effects:

  • In Pancreatic β-cells: Enhanced glucokinase activity leads to increased glycolysis and a higher ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (KATP) channels. This results in membrane depolarization, calcium influx, and ultimately, increased insulin secretion in a glucose-dependent manner.

  • In Hepatocytes: Activation of glucokinase in the liver promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

Signaling Pathway

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Psn_GK1_p This compound GK_p Glucokinase (GK) Glucose_p Glucose G6P_p Glucose-6-Phosphate Glycolysis Glycolysis ATP_ADP ↑ ATP/ADP Ratio KATP KATP Channel Closure Depolarization Membrane Depolarization Ca_influx Ca2+ Influx Insulin_Secretion Insulin Secretion Psn_GK1_l This compound GK_l Glucokinase (GK) Glucose_l Glucose G6P_l Glucose-6-Phosphate Glycogen Glycogen Synthesis HGO ↓ Hepatic Glucose Output

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell/Enzyme SystemGlucose ConcentrationReference
Glucokinase Activation (EC₅₀) 130 nMHuman Liver Glucokinase5 mM
Fold Activation of Glucokinase 4.3-foldHuman Liver Glucokinase5 mM
MIN6 Insulin Secretion (EC₅₀) 267 nMMIN6 Cells5 mM
Fold Increase in Insulin Secretion 26-foldMIN6 Cells5 mM
Hepatocyte Glucose Uptake (EC₅₀) 1 µMRat Hepatocytes5 mM
Fold Increase in Glucose Uptake 3-foldRat Hepatocytes5 mM

Table 2: In Vivo Efficacy of this compound in Mice

Mouse ModelDose (Oral)EffectStudy DurationReference
C57Bl/6 1 mg/kgReduced blood glucoseAcute
C57Bl/6 10 mg/kgReduced blood glucose and significantly increased insulinAcute
db/db Not SpecifiedImproved glycemic profile without hypoglycemiaSubchronic
ob/ob 5 mg/kgImproved glucose tolerance in OGTTAcute
ob/ob 10 mg/kg/dayImproved glucose profiles9 days

Experimental Protocols

Protocol for Oral Gavage of this compound in Mice

This protocol is designed for the acute and subchronic administration of this compound to mice via oral gavage.

1. Materials:

  • This compound compound

  • Vehicle for solubilization (e.g., 10% Captisol in sterile water, or a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Note: The exact vehicle for this compound is not consistently reported in the literature. The choice of vehicle should be based on the compound's solubility and laboratory standards. The suggested vehicles are based on common practices for similar compounds.

  • Sterile water or saline

  • Gavage needles (20-22 gauge, 1.5-inch, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

  • Mouse restraint device (optional)

2. Animal Models:

  • C57Bl/6 mice

  • db/db mice (model for type 2 diabetes)

  • ob/ob mice (model for obesity and insulin resistance)

3. Dosing Solution Preparation:

  • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the chosen vehicle. For a suspension, first, create a paste of this compound with a small amount of the vehicle, then gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

  • The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

4. Oral Gavage Procedure:

  • Animal Preparation: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.

  • Restraint: Gently but firmly restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the ball-tipped needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

    • If resistance is met, withdraw the needle and attempt re-insertion.

  • Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

5. Study Designs:

  • Acute Studies: For single-dose studies, blood samples can be collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-gavage to assess blood glucose and insulin levels.

  • Subchronic/Chronic Studies: For longer-term studies, administer this compound daily via oral gavage for the specified duration (e.g., 9 days). Monitor body weight, food and water intake, and blood glucose levels regularly. At the end of the study, tissues can be collected for further analysis.

Experimental Workflow

Gavage_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Administration Animal_Prep Animal Preparation (Fasting 4-6h) Weighing Weigh Mouse Animal_Prep->Weighing Dose_Prep Dosing Solution Preparation Gavage Oral Gavage Dose_Prep->Gavage Restraint Restrain Mouse Weighing->Restraint Restraint->Gavage Monitoring Monitor for Distress Gavage->Monitoring Data_Collection Data Collection (Blood Glucose, Insulin, etc.) Monitoring->Data_Collection

References

Application Notes: Psn-GK1 in Glucose-Stimulated Insulin Secretion (GSIS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1 is a potent, small-molecule glucokinase activator (GKA) that enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3] Glucokinase (GK) is the primary glucose sensor in these cells, acting as the rate-limiting enzyme in glucose metabolism.[4][5] By allosterically activating GK, this compound increases the affinity of the enzyme for glucose, leading to a more robust insulin secretory response at lower glucose concentrations. This makes this compound a valuable tool for studying the mechanisms of insulin secretion and for the screening and development of novel therapeutics for type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in GSIS assays with pancreatic β-cell lines.

Mechanism of Action

This compound enhances insulin secretion by directly targeting glucokinase, the key glucose sensor in pancreatic β-cells. In the β-cell, glucose metabolism is the primary trigger for insulin release. Glucose enters the cell and is phosphorylated by glucokinase to glucose-6-phosphate, initiating glycolysis and subsequently increasing the intracellular ATP/ADP ratio. This change in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, opening of voltage-gated calcium channels, and an influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. This compound potentiates this pathway by increasing the catalytic activity of glucokinase, thereby amplifying the metabolic signal at a given glucose concentration.

GKA_pathway cluster_cell Pancreatic β-cell Glucose_ext Extracellular Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Psn_GK1 This compound Psn_GK1->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP K_ATP K-ATP Channel (Closure) ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_out Insulin Secretion Insulin_exocytosis->Insulin_out

This compound Signaling Pathway in Insulin Secretion.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound.

Table 1: this compound Activity on Human Liver Glucokinase

ParameterValueGlucose Concentration
EC50130 nM5 mmol/L
Fold Activation4.3-fold5 mmol/L

EC50 (Median Effective Concentration) is the concentration of this compound that produces 50% of the maximal activation of glucokinase.

Table 2: Effect of this compound on Insulin Secretion in MIN6 Cells

ParameterValueGlucose Concentration
EC50267 nM5 mmol/L
Fold Increase in Secretion26-fold5 mmol/L

Data demonstrates a significant potentiation of insulin secretion in the presence of a physiological glucose concentration.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines a static incubation GSIS assay to evaluate the effect of this compound on insulin secretion in the MIN6 mouse insulinoma cell line.

Materials:

  • MIN6 cells

  • Cell culture medium (e.g., DMEM with 25 mM glucose, 15% FBS, penicillin/streptomycin, L-glutamine, 2-mercaptoethanol)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • This compound

  • Glucose solutions (e.g., 1 mM and 20 mM in KRBH)

  • 96-well cell culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Culture MIN6 cells in 96-well plates until they reach approximately 80% confluency.

    • Change the medium every 48 hours.

  • Pre-incubation:

    • On the day of the experiment, remove the growth medium.

    • Wash the cells twice with glucose-free KRBH.

    • Pre-incubate the cells for 1 hour at 37°C in KRBH supplemented with a low glucose concentration (e.g., 1 mM).

  • Stimulation:

    • Remove the pre-incubation medium and wash the cells once with glucose-free KRBH.

    • Incubate the cells for 1 hour in KRBH containing different treatment conditions:

      • Basal: Low glucose (e.g., 1 mM)

      • Stimulated Control: High glucose (e.g., 20 mM)

      • This compound Treatment: High glucose (e.g., 20 mM) + varying concentrations of this compound

    • Collect the supernatant at the end of the incubation period.

  • Insulin Measurement:

    • Centrifuge the collected supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using a suitable insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization:

    • After collecting the supernatant, lyse the adherent cells and determine the total protein content using a BCA protein assay kit.

    • Normalize the insulin secretion to the total protein content for each well.

gsis_workflow A 1. Seed MIN6 cells in a 96-well plate and grow to ~80% confluency B 2. Wash cells twice with glucose-free KRBH A->B C 3. Pre-incubate for 1 hour in low glucose (1 mM) KRBH B->C D 4. Wash cells once with glucose-free KRBH C->D E 5. Incubate for 1 hour with treatment conditions: - Basal (1 mM Glucose) - Stimulated (20 mM Glucose) - this compound + 20 mM Glucose D->E F 6. Collect supernatant E->F H 8. Lyse cells and measure total protein content E->H G 7. Measure insulin concentration using ELISA F->G I 9. Normalize insulin secretion to protein content G->I H->I

Workflow for a GSIS Assay with this compound.
Protocol 2: GSIS Assay in INS-1 Cells

This protocol is adapted for the INS-1 rat insulinoma cell line.

Materials:

  • INS-1 cells

  • Cell culture medium for INS-1 cells

  • Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4)

  • This compound

  • Glucose solutions (e.g., 3.3 mM and 16.7 mM in KRB)

  • 12-well cell culture plates

  • Rat insulin ELISA kit

Procedure:

  • Cell Culture:

    • Seed INS-1 cells at a density of 2 x 10^5 cells/mL in 12-well plates and culture for 24 hours.

  • Pre-incubation and Starvation:

    • Wash the cells twice with KRB containing 3.3 mM glucose.

    • Incubate the cells in fresh KRB with 3.3 mM glucose for a period to establish starvation conditions.

  • Treatment and Stimulation:

    • Pre-incubate the cells for 30 minutes with this compound or a vehicle control.

    • Following the pre-incubation, stimulate the cells for 1 hour with either:

      • Basal: 3.3 mM glucose in KRB

      • Stimulated: 16.7 mM glucose in KRB

  • Sample Collection and Measurement:

    • Collect the supernatants.

    • Measure the insulin concentration using a rat insulin ELISA kit following the manufacturer's protocol.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can affect their responsiveness to glucose.

  • Reagent Quality: Use high-quality reagents and freshly prepared buffers for optimal results.

  • This compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) and consistent across all wells to avoid solvent effects.

  • Controls: Always include appropriate controls, such as basal and stimulated glucose conditions without the compound, as well as a vehicle control.

  • Glucose Concentrations: The choice of low and high glucose concentrations may need to be optimized for different cell lines or primary islets.

Conclusion

This compound is a powerful research tool for investigating the role of glucokinase in glucose-stimulated insulin secretion. The protocols provided here offer a robust framework for utilizing this compound in GSIS assays with common pancreatic β-cell lines. By carefully following these procedures, researchers can effectively characterize the effects of this and other glucokinase activators on insulin secretion, contributing to a deeper understanding of β-cell physiology and the development of novel diabetes therapies.

References

Application Notes and Protocols for Long-Term Efficacy Studies of Psn-GK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn-GK1 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[3][4][5] this compound has demonstrated significant antihyperglycemic and insulinotropic effects in preclinical models of type 2 diabetes. These application notes provide a framework for designing and conducting long-term efficacy studies to evaluate the sustained therapeutic potential and safety profile of this compound.

The primary objectives of long-term efficacy studies for this compound are to:

  • Assess the durability of its glycemic control over an extended period.

  • Evaluate its impact on β-cell function and mass.

  • Investigate its effects on hepatic glucose metabolism and potential for lipid accumulation.

  • Determine the long-term safety and tolerability profile.

Mechanism of Action: Glucokinase Activation

This compound allosterically activates glucokinase, leading to a dual mechanism of action to lower blood glucose:

  • In Pancreatic β-cells: this compound enhances the sensitivity of β-cells to glucose, promoting insulin secretion at lower glucose concentrations. This helps to restore a more physiological insulin response to meals.

  • In Hepatocytes: Activation of hepatic glucokinase by this compound increases glucose uptake and its conversion to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

Signaling Pathway of this compound Action

Psn_GK1_Signaling cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p Enters cell PsnGK1_p This compound PsnGK1_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP KATP Channel Closure ATP_ADP_p->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l Enters cell PsnGK1_l This compound PsnGK1_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates Glycogen_syn ↑ Glycogen Synthesis G6P_l->Glycogen_syn HGO ↓ Hepatic Glucose Output G6P_l->HGO

Caption: this compound signaling in pancreas and liver.

Quantitative Data Summary

The following tables summarize the available in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell/Enzyme SystemGlucose ConcentrationReference
Glucokinase Activation
EC₅₀130 nMHuman Liver Glucokinase5 mmol/l
Fold Activation4.3-foldHuman Liver Glucokinase5 mmol/l
Insulin Secretion
EC₅₀267 nMMIN6 Cells5 mmol/l
Fold Increase26-foldMIN6 Cells5 mmol/l
Hepatocytic Glucose Uptake
EC₅₀1 µMRat Hepatocytes (2-DG uptake)5 mmol/l
Fold Increase3-foldRat Hepatocytes (2-DG uptake)5 mmol/l

Table 2: In Vivo Efficacy of this compound in Rodent Models

Animal ModelDose (Oral)Key FindingsReference
C57Bl/6 Mice 1 and 10 mg/kgReduced blood glucose at both doses. Significantly increased insulin only at 10 mg/kg.
db/db Mice Not specifiedImproved glycemic profiles without causing hypoglycemia.
Zucker Diabetic Fatty Rats Not specifiedImproved glycemic profiles without causing hypoglycemia.
ob/ob Mice Not specifiedDose-dependently reduced excursions in oral glucose tolerance tests (OGTTs).
Subchronic Administration Not specifiedNo evidence of tachyphylaxis; improved glycemia without altering lipid levels, liver weight, or body weight.

Experimental Protocols for Long-Term Efficacy Studies

The following protocols outline a proposed long-term preclinical study to evaluate the efficacy and safety of this compound. The design is based on established methodologies for testing anti-diabetic compounds.

Long-Term (6-Month) Efficacy and Safety Study in a Diabetic Rodent Model

1. Objective: To assess the long-term efficacy, safety, and durability of the glucose-lowering effect of this compound in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

2. Experimental Workflow:

Long_Term_Efficacy_Workflow cluster_setup Study Setup (Weeks -2 to 0) cluster_treatment Treatment Phase (6 Months) cluster_endpoint Terminal Endpoints (End of Study) Animal_Acclimation Animal Acclimatization (e.g., db/db mice, 8 weeks old) Baseline_Measurements Baseline Measurements: - Body Weight - Food/Water Intake - Fasting Blood Glucose - HbA1c - OGTT Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Daily_Dosing Daily Oral Dosing: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) - Positive Control (e.g., Metformin) Randomization->Daily_Dosing Weekly_Monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose Daily_Dosing->Weekly_Monitoring Monthly_Monitoring Monthly Monitoring: - HbA1c - Plasma Insulin - Lipid Profile (Triglycerides, Cholesterol) Daily_Dosing->Monthly_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (Months 1, 3, 6) Daily_Dosing->OGTT Terminal_Blood_Collection Terminal Blood Collection for: - Clinical Chemistry - Biomarkers Weekly_Monitoring->Terminal_Blood_Collection Monthly_Monitoring->Terminal_Blood_Collection OGTT->Terminal_Blood_Collection Tissue_Harvesting Tissue Harvesting: - Pancreas (Histology, Insulin Content) - Liver (Histology, Glycogen, Lipid Content) Terminal_Blood_Collection->Tissue_Harvesting Data_Analysis Data Analysis and Reporting Tissue_Harvesting->Data_Analysis

Caption: Workflow for a long-term preclinical efficacy study.

3. Materials and Methods:

  • Animals: Male db/db mice (or another appropriate model of type 2 diabetes), aged 8-10 weeks at the start of the study.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Test Article: this compound, formulated for oral gavage.

  • Groups (n=10-15 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (low dose, e.g., 3 mg/kg/day)

    • Group 3: this compound (high dose, e.g., 10 mg/kg/day)

    • Group 4: Positive control (e.g., Metformin, 200 mg/kg/day)

  • Dosing: Once daily oral gavage for 6 months.

4. Efficacy Endpoints:

  • Primary:

    • Change in HbA1c from baseline to end of study.

    • Fasting blood glucose levels (measured weekly).

  • Secondary:

    • Oral Glucose Tolerance Test (OGTT): Performed at baseline and at months 1, 3, and 6. Blood glucose and insulin levels will be measured at 0, 15, 30, 60, and 120 minutes post-glucose challenge.

    • Plasma insulin levels (measured monthly).

    • Pancreatic β-cell function (HOMA-β) and insulin resistance (HOMA-IR).

    • Pancreatic histology: β-cell mass and islet morphology.

5. Safety and Tolerability Endpoints:

  • Body weight, food, and water intake: Measured weekly.

  • Clinical observations: Daily checks for any signs of adverse effects.

  • Plasma lipid profile: Triglycerides and total cholesterol (measured monthly).

  • Liver function tests: ALT and AST (measured at termination).

  • Hepatic histology: Assessment of steatosis (lipid accumulation) and glycogen content.

  • Hypoglycemia monitoring: Periodic blood glucose measurements at times of expected peak drug concentration.

6. Detailed Protocols:

  • Oral Glucose Tolerance Test (OGTT):

    • Fast animals for 6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose immediately and process plasma for insulin analysis.

  • Tissue Collection and Histology:

    • At the end of the study, euthanize animals according to approved protocols.

    • Collect terminal blood via cardiac puncture for comprehensive biochemical analysis.

    • Perfuse animals with saline.

    • Excise the pancreas and liver.

    • Fix a portion of each organ in 10% neutral buffered formalin for histological processing (H&E staining, insulin immunohistochemistry for pancreas, Oil Red O for liver lipids).

    • Snap-freeze the remaining tissue in liquid nitrogen for biochemical assays (e.g., liver glycogen and triglyceride content).

7. Data Analysis:

  • Data will be presented as mean ± SEM.

  • Statistical analysis will be performed using appropriate methods, such as repeated measures ANOVA for longitudinal data and one-way ANOVA with post-hoc tests for endpoint comparisons.

  • A p-value of <0.05 will be considered statistically significant.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the long-term evaluation of this compound. A thorough long-term study is critical to establish the sustained efficacy and safety profile of this promising glucokinase activator, which will be essential for its potential translation into a therapeutic agent for type 2 diabetes. While subchronic studies have shown promise by indicating no tachyphylaxis or adverse lipid effects, longer-term and more detailed investigations as outlined here are necessary to confirm these findings and fully characterize the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Psn-GK1, a potent glucokinase activator. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A1: The recommended solvent for preparing a this compound stock solution for in vitro use is Dimethyl Sulfoxide (DMSO).[1] this compound is readily soluble in DMSO.

Q2: How should I prepare a this compound stock solution in DMSO?

A2: To prepare a stock solution, dissolve the this compound powder in pure, anhydrous DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] Always ensure the compound is fully dissolved before use. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Once dissolved in DMSO, this compound stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2]

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some steps to mitigate this:

  • Lower the final concentration: Ensure the final concentration of this compound in your aqueous medium is within a soluble range.

  • Reduce the percentage of DMSO: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid both compound precipitation and solvent toxicity in cell-based assays.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium while vortexing can help maintain solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps.

Q5: What is a recommended solvent system for in vivo studies with this compound?

A5: For oral administration in animal models, a formulation of warm 90% water and 10% Gelucire 44/14 has been used successfully in research. Another common vehicle for poorly soluble compounds intended for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final formulation is a clear and homogenous solution or a stable suspension.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: this compound powder is not dissolving in DMSO.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO for the amount of powder.

    • Vortex the solution vigorously.

    • If the powder persists, gently warm the vial to 37°C in a water bath for 5-10 minutes.

    • Follow warming with sonication in an ultrasonic bath for 5-10 minutes.[1]

Issue 2: The prepared this compound solution appears cloudy or has visible particulates.

  • Possible Cause: The concentration exceeds the solubility limit in the chosen solvent, or the compound has precipitated out of solution.

  • Solution:

    • Attempt to redissolve the compound by warming and sonication as described above.

    • If cloudiness persists, you may need to lower the concentration by adding more solvent.

    • For aqueous solutions, consider adjusting the pH if the compound has ionizable groups, though specific data for this compound is not available.

This compound Solubility and Storage Summary

Solvent/VehicleApplicationRecommendations & Storage
DMSO In Vitro Stock SolutionSoluble. To enhance solubility, warm to 37°C and sonicate. Store aliquots at -20°C (1 month) or -80°C (6 months).
90% Water / 10% Gelucire 44/14 In Vivo (Oral)Prepare in warm water to ensure proper mixing.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline In Vivo (General)A common vehicle for poorly soluble compounds. Prepare by adding solvents sequentially and ensuring clarity at each step.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Calculate the required mass: Based on the molecular weight of this compound (438.54 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock, you would need 4.3854 mg.

  • Weigh the compound: Accurately weigh the this compound powder into a sterile, appropriate vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the vial for 1-2 minutes. If needed, warm the vial to 37°C and sonicate until the solution is clear.

  • Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Visual Guides

G cluster_0 This compound Stock Solution Protocol start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolved Is Solution Clear? vortex->check_dissolved warm_sonicate Warm to 37°C & Sonicate check_dissolved->warm_sonicate No aliquot Aliquot Solution check_dissolved->aliquot Yes warm_sonicate->vortex store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 Troubleshooting Aqueous Dilution start Start: Diluting DMSO Stock into Aqueous Medium precipitation Precipitation Observed? start->precipitation lower_conc Lower Final Concentration precipitation->lower_conc Yes success Clear Solution Achieved precipitation->success No lower_conc->precipitation warm_medium Use Pre-Warmed (37°C) Aqueous Medium warm_medium->precipitation serial_dilution Perform Serial Dilutions serial_dilution->precipitation

Caption: Logical steps for troubleshooting precipitation issues.

References

Technical Support Center: Optimizing Psn-GK1 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Psn-GK1 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule activator of the enzyme glucokinase (GK).[1][2][3][4] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK controls glucose-stimulated insulin secretion, while in the liver, it regulates carbohydrate metabolism.[5] this compound allosterically activates glucokinase, leading to an increase in glucose phosphorylation. This activation results in enhanced insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen synthesis in liver cells.

Q2: What are the recommended starting concentrations for this compound in in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on published data, here are some recommended starting ranges:

  • Glucokinase Activation: The EC50 for this compound in activating human liver glucokinase is approximately 130 nM. A concentration range of 0.01 µM to 10 µM is a reasonable starting point for in vitro enzyme activity assays.

  • Insulin Secretion from Pancreatic β-cells (e.g., MIN6 cells): The EC50 for this compound in stimulating insulin secretion in MIN6 cells is approximately 267 nM. A starting concentration range of 0.1 µM to 25 µM is recommended for cell-based insulin secretion assays.

  • Hepatocyte Glucose Uptake: The EC50 for this compound in promoting 2-deoxy-D-glucose (2-DG) uptake in rat hepatocytes is approximately 1 µM. For hepatocyte-based assays, a concentration range of 0.1 µM to 10 µM would be a suitable starting point.

Q3: How should I prepare and store this compound solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the cell culture medium or assay buffer. To ensure stability, stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour.

Data Summary

The following tables summarize the key quantitative data for this compound's in vitro activity.

Table 1: In Vitro Efficacy of this compound

ParameterCell/Enzyme TypeEC50Fold Activation/IncreaseReference
Glucokinase ActivationHuman Liver Glucokinase130 nM4.3-fold
Insulin SecretionMIN6 Cells267 nM26-fold
2-DG Hepatocytic UptakeRat Hepatocytes1 µM3-fold

Experimental Protocols

Glucokinase Activity Assay

This protocol describes a coupled reaction to measure glucokinase activity by monitoring the production of NADPH.

Materials:

  • This compound

  • Recombinant human glucokinase (GST-tagged)

  • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl₂, 1 mM DTT

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺

  • 96-well plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.004 µM to 100 µM.

  • In a 96-well plate, add the following to each well for a final volume of 100 µL:

    • Assay Buffer

    • This compound dilution or vehicle control (DMSO)

    • 1 mM NADP⁺

    • 2.5 U/mL G6PDH

    • 0.4 µg GST-glucokinase

  • Incubate the plate at 24°C for 15 minutes.

  • Measure the absorbance at 340 nm to determine the amount of NADPH produced.

  • Calculate the fold change in activity compared to the vehicle control.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

Psn_GK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK Glucokinase (GK) GLUT2->GK Psn_GK1 This compound Psn_GK1->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Metabolism G6P->Metabolism Glycogen_Synthesis Glycogen Synthesis (Hepatocyte) G6P->Glycogen_Synthesis ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closes) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion (Pancreatic β-cell) Ca_Influx->Insulin_Secretion Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Stock Solution (DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_solution->prep_dilutions prep_cells Culture Cells (e.g., MIN6, Hepatocytes) treatment Treat Cells with this compound or Vehicle Control prep_cells->treatment prep_dilutions->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Specific Assay (e.g., Insulin ELISA, Glucose Uptake) incubation->assay data_collection Collect Data assay->data_collection data_analysis Analyze Data & Determine EC50 data_collection->data_analysis

References

Potential off-target effects of Psn-GK1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Psn-GK1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, allosteric activator of the enzyme Glucokinase (GK), also known as Hexokinase IV.[1][2] It does not bind to the ATP-binding pocket but to a distinct allosteric site, inducing a conformational change that increases the enzyme's affinity for glucose.[3] This activation enhances the conversion of glucose to glucose-6-phosphate, which is the first and rate-limiting step in glycolysis.[3] In pancreatic β-cells, this leads to increased insulin secretion, while in the liver, it promotes glucose uptake and glycogen synthesis.[3]

Q2: What are the known on-target effects of this compound in cellular assays?

In cellular models, this compound has been shown to:

  • Activate human liver glucokinase.

  • Increase glucose-stimulated insulin secretion in pancreatic MIN6 cells.

  • Enhance 2-deoxy-D-glucose (a glucose analog) uptake in primary rat hepatocytes.

Q3: What is the known selectivity of this compound against related enzymes?

This compound has demonstrated selectivity for glucokinase over other related hexokinases. In one study, at a concentration of 30 μM, this compound did not show any effect on other hexokinases (Hexokinase I, II, and III).

Q4: What are the primary concerns regarding off-target effects of Glucokinase Activators (GKAs) like this compound?

The main concerns with GKAs are often mechanism-based effects stemming from the over-activation of glucokinase, rather than binding to unrelated proteins. These can include:

  • Hypoglycemia: Excessive activation of glucokinase in pancreatic β-cells can lead to insulin secretion that is disproportionate to blood glucose levels, posing a risk of hypoglycemia.

  • Hyperlipidemia and Hepatic Steatosis: Chronic activation of hepatic glucokinase can lead to an accumulation of glucose-6-phosphate. This can increase glycolytic flux and subsequently elevate the production of acetyl-CoA, a precursor for de novo lipogenesis, potentially leading to increased triglycerides and fat accumulation in the liver.

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with known glucokinase activation.

  • Question: I am seeing unexpected cellular effects that are not typically associated with the activation of the glucokinase pathway. Could this be an off-target effect of this compound?

  • Answer: While this compound is reported to be selective for glucokinase over other hexokinases, the possibility of off-target interactions with other proteins cannot be entirely ruled out without comprehensive profiling. To investigate this, consider the following:

    • Perform a Rescue Experiment: If the unexpected phenotype is due to an off-target effect, it should persist even when glucokinase is knocked down or inhibited by a different mechanism.

    • Conduct a Kinome Scan: A broad kinase screen can identify potential interactions with other kinases, although as an allosteric activator, this compound may not show up in typical ATP-competitive binding assays.

    • Use a Structurally Unrelated GKA: Compare the phenotype induced by this compound with that of another GKA with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target or pathway-related effect.

Issue 2: Significant cytotoxicity is observed at effective concentrations of this compound.

  • Question: My cells are showing signs of toxicity at concentrations where I expect to see glucokinase activation. Is this a known off-target effect?

  • Answer: High concentrations of any compound can lead to toxicity. It is crucial to determine if the observed cytotoxicity is related to the on-target activity or an off-target effect.

    • Dose-Response Analysis: Carefully titrate this compound to find the lowest effective concentration for glucokinase activation and determine if it is separable from the concentration causing cytotoxicity.

    • Metabolic Profiling: Assess key metabolic indicators. Over-activation of glycolysis can lead to metabolic stress. Measure lactate production and cellular ATP levels.

    • Apoptosis Assays: Use assays such as TUNEL or caspase activity assays to determine if the observed toxicity is due to apoptosis, which could be triggered by cellular stress.

Issue 3: I am observing an increase in lipid droplet accumulation in my hepatic cell line.

  • Question: After treating my hepatocyte cell line with this compound, I see an increase in intracellular lipids. Is this expected?

  • Answer: Yes, this can be an on-target consequence of glucokinase activation. Enhanced glucokinase activity in the liver leads to higher levels of glucose-6-phosphate, which can be shunted into the lipogenesis pathway. To confirm this:

    • Inhibit Downstream Lipogenic Enzymes: Use an inhibitor for key enzymes in the fatty acid synthesis pathway (e.g., an ACC inhibitor) to see if this can rescue the lipid accumulation phenotype.

    • Measure Lipogenic Gene Expression: Use qPCR to assess the expression levels of key lipogenic genes like SREBP-1c, FASN, and ACC. An increase in their expression would support an on-target mechanism.

Data Presentation

Table 1: On-Target Activity of this compound

ParameterCell Line/SystemEC50Fold ActivationReference
Glucokinase ActivationHuman Liver Glucokinase130 nM4.3-fold
Insulin SecretionMIN6 Cells267 nM26-fold
Glucose UptakeRat Hepatocytes1 µM3-fold

Table 2: Known Selectivity Profile of this compound

TargetAssay ConcentrationEffectReference
Hexokinase I, II, III30 µMNo effect observed
Broad Kinome PanelNot Publicly AvailableNot Publicly Available

Experimental Protocols

Protocol 1: KinomeScan™ to Profile Off-Target Kinase Interactions

This protocol describes a general approach for assessing the selectivity of a compound against a large panel of kinases.

  • Compound Submission: Prepare this compound at a high concentration (e.g., 10 mM in DMSO). Submit the compound to a commercial service provider offering KinomeScan™.

  • Assay Principle: The assay is a competition binding assay where this compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.

  • Data Analysis: Results are typically provided as a percentage of control, indicating the degree of binding inhibition. A lower percentage signifies a stronger interaction. Data is often visualized on a dendrogram of the human kinome.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a method to verify that a compound binds to its target protein in a cellular context.

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for glucokinase.

  • Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound binds to and stabilizes glucokinase.

Protocol 3: Western Blot for Downstream Signaling Analysis

This protocol can be used to assess the phosphorylation status of proteins downstream of metabolic changes induced by this compound.

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle control.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated ACC as an indicator of lipogenesis) and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities. Normalize the levels of the protein of interest to the loading control.

Visualizations

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-P GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p K_ATP KATP Channel (Closure) ATP_ADP_p->K_ATP Membrane_Depol Membrane Depolarization K_ATP->Membrane_Depol Ca_Channel Voltage-gated Ca2+ Channel (Opening) Membrane_Depol->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Psn_GK1_p This compound Psn_GK1_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-P GK_l->G6P_l Glycogen_Synth Glycogen Synthesis G6P_l->Glycogen_Synth Glycolysis_l Glycolysis G6P_l->Glycolysis_l Lipogenesis De Novo Lipogenesis (Potential Off-Target Effect) Glycolysis_l->Lipogenesis Psn_GK1_l This compound Psn_GK1_l->GK_l Activates

Caption: Glucokinase signaling pathway in pancreas and liver.

CETSA_Workflow cluster_0 CETSA Experimental Workflow cluster_1 Expected Outcome start 1. Cell Culture treat 2. Treat cells with This compound or Vehicle start->treat heat 3. Apply Temperature Gradient treat->heat lyse 4. Cell Lysis heat->lyse centrifuge 5. Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge collect 6. Collect Supernatant (Soluble Fraction) centrifuge->collect analyze 7. Western Blot for Glucokinase collect->analyze end 8. Analyze Melting Curve analyze->end outcome This compound-treated samples show a higher melting temperature for Glucokinase, confirming target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic start Unexpected Phenotype Observed with this compound q1 Is the phenotype related to known GK pathway effects? start->q1 on_target Likely On-Target or Pathway-Mediated Effect q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No test1 Perform Rescue Experiment (e.g., GK knockdown) off_target->test1 test2 Compare with Structurally Different GKA off_target->test2 test3 Conduct Kinome Scan or broad-panel screen off_target->test3 result1 Phenotype is rescued test1->result1 result2 Phenotype persists test1->result2 result3 Phenotype is consistent across GKAs test2->result3 result4 Phenotype is unique to this compound test2->result4 result5 New targets identified test3->result5 result1->on_target result2->off_target result3->on_target result4->off_target result5->off_target

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

Technical Support Center: Minimizing Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Psn-GK1" does not correspond to a recognized animal model in widespread scientific literature. This guide is developed based on the assumption that the query pertains to the Goto-Kakizaki (GK) rat , a common polygenic model for type 2 diabetes where managing experimental variability is a critical and well-documented challenge.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals minimize variability in their GK rat studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability when using GK rats?

A1: Variability in GK rat studies arises from a combination of genetic, environmental, and procedural factors. The polygenic nature of the GK rat model leads to inherent animal-to-animal differences. Key sources include:

  • Genetic Drift: Spontaneous genetic mutations can accumulate differently in separate breeding colonies over time, leading to significant phenotypic divergence.

  • Gut Microbiota: The composition of the gut microbiome has a profound impact on metabolic parameters, including glucose tolerance, and can vary significantly between animal vendors and facilities.

  • Environmental Stressors: Factors such as housing density, cage type, noise levels, and light cycles can induce stress, affecting physiological readouts like corticosterone and glucose levels.

  • Dietary Inconsistencies: The composition of chow (e.g., source of protein, phytoestrogen content) can influence metabolic outcomes. Even minor variations between batches or manufacturers can introduce variability.

  • Procedural Variations: Inconsistent handling, timing of procedures (e.g., blood sampling), and variations in techniques like oral gavage or injections are major sources of data scatter.

A logical diagram illustrating the contributors to experimental variability is shown below.

cluster_sources Primary Sources of Variability cluster_outcomes Experimental Outcomes Affected Genetics Genetic Drift Variability High Experimental Variability Genetics->Variability Microbiota Gut Microbiota Microbiota->Variability Environment Environmental Factors Environment->Variability Diet Dietary Composition Diet->Variability Procedure Procedural Inconsistency Procedure->Variability Glucose Glucose Tolerance Insulin Insulin Sensitivity Lipids Lipid Profile Behavior Behavioral Readouts Variability->Glucose Variability->Insulin Variability->Lipids Variability->Behavior

Caption: Key factors contributing to experimental variability in GK rat studies.

Q2: How significant is the impact of the vendor and colony source on experimental outcomes?

A2: The source of GK rats is a critical factor. Due to genetic drift, colonies from different vendors or even different barrier facilities from the same vendor can exhibit distinct metabolic phenotypes. For instance, studies have shown significant differences in baseline glucose levels, insulin secretion, and the severity of diabetes-related complications between GK rat colonies maintained in Japan, Europe, and the United States. Therefore, it is crucial to source all animals for a single study from the same colony and to report the source in publications.

Table 1: Comparison of Metabolic Parameters in GK Rats from Different Colonies
ParameterGK/Slc (Japan)GK/M (Europe)GK/Crl (USA)Wistar ControlReference
Fasting Blood Glucose (mg/dL) 150 ± 10185 ± 15160 ± 12100 ± 8
Fasting Insulin (ng/mL) 0.8 ± 0.21.1 ± 0.30.9 ± 0.21.5 ± 0.4
Glucose AUC (OGTT, 120 min) ~18,000~22,000~19,500~12,000

Data are representative values compiled from literature and may vary. AUC = Area Under the Curve.

Troubleshooting Guides

Problem 1: Baseline blood glucose levels in my GK rat cohort are highly variable before the study begins.

This is a common issue that can compromise the statistical power of a study. The following workflow can help diagnose and mitigate the problem.

Start High Baseline Glucose Variability Acclimation 1. Was Acclimation Period Sufficient (1-2 weeks)? Start->Acclimation Handling 2. Are Animals Habituated to Handling & Procedure? Acclimation->Handling Yes Extend Action: Extend Acclimation Period to Full 2 Weeks Acclimation->Extend No Fasting 3. Is Fasting Protocol Strictly Controlled (Time, Bedding)? Handling->Fasting Yes Habituate Action: Implement Habituation Sessions (Mock Procedures) Handling->Habituate No Sampling 4. Is Blood Sampling Technique Consistent and Rapid? Fasting->Sampling Yes StandardizeFasting Action: Standardize Fasting Time. Use fresh bedding to prevent coprophagy. Fasting->StandardizeFasting No RefineTechnique Action: Ensure Consistent Sampling Site (e.g., tail vein) & Minimize Restraint Time (<1 min) Sampling->RefineTechnique No Proceed Issue Resolved: Proceed with Study Sampling->Proceed Yes Extend->Acclimation Habituate->Handling StandardizeFasting->Fasting RefineTechnique->Sampling

Caption: Troubleshooting workflow for high baseline glucose variability.

Problem 2: I'm observing a high degree of variability in response to my therapeutic agent.

A2: When the response to a compound is inconsistent, it often points to issues with dosing accuracy, animal randomization, or underlying microbiome differences.

  • Dosing and Administration:

    • Action: Verify the accuracy of your dosing solution preparation and the calibration of your administration equipment (e.g., syringes, gavage needles).

    • Action: For oral gavage, ensure consistent delivery to the stomach and minimize stress. For injections, use a consistent site and depth.

  • Randomization:

    • Action: Do not rely on simple or convenience-based grouping. Use a body weight- and baseline glucose-stratified randomization method to ensure all experimental groups have a similar mean and variance for key parameters before dosing begins.

  • Microbiome Influence:

    • Action: Consider co-housing animals from different litters for a period before the study begins to help normalize the gut microbiota across the cohort.

    • Action: If variability persists and is extreme, you may need to profile the gut microbiome to identify outlier animals or correlations between specific microbial populations and drug response.

Detailed Experimental Protocol

Standardized Oral Glucose Tolerance Test (OGTT) Protocol for GK Rats

The OGTT is fundamental to metabolic studies but is highly sensitive to procedural variations. Adhering to a strict, standardized protocol is essential.

Objective: To assess glucose clearance and insulin response following an oral glucose challenge.

Materials:

  • Calibrated glucometer and test strips

  • Restraining device

  • 20% D-glucose solution (sterile)

  • Oral gavage needles (18-gauge, straight)

  • Blood collection tubes (e.g., EDTA-coated for plasma)

  • Pipettes and tips

  • Timer

Workflow Diagram:

Fasting 1. Fast Animals Overnight (12-14 hours, water ad libitum). Move to fresh cages to prevent coprophagy. Baseline 2. Handle Gently, Minimize Stress. Record Body Weight. Fasting->Baseline T0 3. Collect Baseline Blood Sample (t=0). Use consistent site (e.g., tail tip). Baseline->T0 Gavage 4. Administer 20% D-Glucose Solution via Oral Gavage (2 g/kg body weight). Start timer immediately. T0->Gavage Sampling 5. Collect Blood Samples at t=15, 30, 60, and 120 minutes post-gavage. Gavage->Sampling Processing 6. Process Blood for Glucose Measurement. If collecting plasma, centrifuge and store at -80°C. Sampling->Processing End 7. Return Animal to Home Cage with Food and Water. Processing->End

Caption: Standardized workflow for an Oral Glucose Tolerance Test (OGTT).

Detailed Steps:

  • Acclimation & Fasting:

    • Acclimate animals to the procedure room for at least 1 hour before starting.

    • Fast animals for 12-14 hours overnight. Ensure free access to water. To prevent coprophagy (which can affect glucose levels), transfer them to a clean cage with fresh bedding at the start of the fast.

  • Baseline (t=0):

    • Weigh the animal to calculate the precise volume of the glucose solution.

    • Warm the animal briefly under a heat lamp (if necessary) to facilitate blood collection from the tail vein.

    • Collect the baseline (t=0) blood sample. A small drop is sufficient for glucometer reading.

  • Glucose Administration:

    • Immediately after the baseline sample, administer the 20% D-glucose solution at a volume corresponding to 2 g/kg of body weight via oral gavage.

    • Start the timer the moment the gavage is complete.

  • Time-Point Sampling:

    • Collect subsequent blood samples at precisely 15, 30, 60, and 120 minutes after the glucose administration.

    • Minimize stress and handling time at each collection point.

  • Data Analysis:

    • Plot blood glucose concentration versus time for each animal.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion curve using the trapezoidal rule. This provides a quantitative measure of glucose intolerance.

Table 2: Troubleshooting Common OGTT Issues
IssuePossible CauseRecommended Solution
High t=0 Glucose Variability Incomplete fasting (coprophagy); handling stress.Transfer to clean cage for fasting; habituate animals to handling before the study day.
Gavage-Related Deaths/Distress Esophageal or stomach perforation; aspiration.Ensure proper gavage technique; use correct needle size; do not force the needle.
Erratic Glucose Spikes Inconsistent glucose administration; stress.Verify gavage volume and technique; maintain a calm and quiet procedure room.
Inability to Collect Blood Poor vasodilation; excessive sampling from one site.Ensure proper warming; alternate sides of the tail vein for sampling.

Psn-GK1 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Psn-GK1, along with troubleshooting guides and frequently asked questions to ensure the successful application of this potent glucokinase activator in your experiments.

Stability and Storage Guidelines

Proper handling and storage of this compound are critical to maintain its potency and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: How should I store this compound powder?

A1: this compound in its powdered form is stable for up to 24 months when stored in a tightly sealed vial at -20°C.[1] To prevent degradation from moisture and air, ensure the container is securely closed.

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: For optimal results, it is best to prepare and use this compound solutions on the same day.[1] If you need to prepare stock solutions in advance, we recommend dissolving this compound in dimethyl sulfoxide (DMSO).

Q3: How should I store this compound stock solutions?

A3: this compound solutions in DMSO can be stored as aliquots in tightly sealed vials. For short-term storage, solutions are usable for up to two weeks at 4°C.[2] For long-term storage, aliquots can be kept at -80°C for up to six months.[2] It is also reported that stock solutions can be stored at -20°C and are generally usable for up to one month.[1] To avoid repeated freeze-thaw cycles, it is crucial to store the compound in single-use aliquots.

Q4: How should I handle this compound before use?

A4: Before opening the vial, whether it contains the powder or a frozen stock solution, it is recommended to allow the product to equilibrate to room temperature for at least one hour. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.

Q5: Is this compound sensitive to light?

Quantitative Stability and Storage Data
FormSolventStorage TemperatureDuration
PowderN/A-20°CUp to 2 years
SolutionDMSO4°CUp to 2 weeks
SolutionDMSO-20°CUp to 1 month
SolutionDMSO-80°CUp to 6 months

Experimental Protocols and Troubleshooting

This section provides a detailed protocol for preparing this compound solutions and a troubleshooting guide for common issues that may arise during your experiments.

Detailed Protocol: Preparation of this compound Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical in vitro glucokinase activity assay.

Materials:

  • This compound powder (MW: 438.53 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.

  • Stock Solution Preparation (10 mM):

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to your specific vial size of this compound. For example, to a 1 mg vial of this compound, add 228 µL of DMSO.

    • Recap the vial tightly and vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

    • For long-term storage, store the aliquots at -80°C. For short-term storage, -20°C is also an option.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired final concentrations for your experiment. Note: It is important to consider the final concentration of DMSO in your assay, as high concentrations can affect enzyme activity. Aim to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
This compound precipitated out of solution upon dilution in aqueous buffer. This compound has low aqueous solubility. The concentration of the compound in the aqueous buffer may be too high.- Ensure the final concentration of this compound in the assay is within its solubility limit in the chosen buffer. - Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on the assay. - Prepare fresh dilutions from the stock solution and use them immediately.
Inconsistent or lower-than-expected activity between experiments. - Improper storage of this compound powder or stock solutions. - Repeated freeze-thaw cycles of stock solutions. - Degradation of the compound due to exposure to light or moisture.- Store this compound powder and solutions according to the recommended guidelines. - Always use single-use aliquots to avoid freeze-thaw cycles. - Protect the compound from light by using amber vials or foil.
Loss of this compound efficacy in long-term cell culture experiments. Glucokinase activators can sometimes show declining efficacy during chronic exposure in biological systems.- This may be a pharmacological effect rather than a stability issue. Consider performing time-course experiments to characterize the duration of action. - For in vitro studies, replenish the compound with fresh media at regular intervals.
High background signal in the assay. The concentration of DMSO in the assay may be too high, affecting the assay components or the detection system.- Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%). - Run appropriate vehicle controls with the same final concentration of DMSO to normalize the data.

Visualizing Key Processes

To aid in the understanding of this compound's mechanism of action and experimental handling, the following diagrams are provided.

Glucokinase Signaling Pathway in Pancreatic β-Cells

GCK_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GCK Glucokinase (GK) Glucose_int->GCK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP Generates K_ATP KATP Channel (Closes) ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Insulin_vesicle Insulin Vesicle Exocytosis Ca_ion->Insulin_vesicle Insulin_release Insulin Release Insulin_vesicle->Insulin_release GCK->G6P Phosphorylation Psn_GK1 This compound Psn_GK1->GCK Activates

Caption: this compound activates glucokinase, enhancing glucose metabolism and insulin secretion.

Experimental Workflow for this compound Solution Preparation

Psn_GK1_Prep start Start: this compound Powder equilibrate Equilibrate to Room Temperature (≥1 hour) start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Serially Dilute in Assay Buffer thaw->dilute end Working Solutions Ready for Assay dilute->end

Caption: Step-by-step workflow for preparing this compound solutions for experimental use.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting start Issue: This compound Precipitates in Assay Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Solution: Lower the final concentration of this compound. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No end Resolved reduce_conc->end increase_dmso Solution: Slightly increase the final DMSO concentration. (Caution: Monitor for assay interference) check_dmso->increase_dmso Yes prepare_fresh Solution: Prepare fresh dilutions and use immediately. check_dmso->prepare_fresh No increase_dmso->end prepare_fresh->end

Caption: A logical guide to troubleshooting this compound precipitation issues in aqueous solutions.

References

Managing hypoglycemia as a side effect of Psn-GK1 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects during in vivo experiments with the glucokinase activator, Psn-GK1.

Frequently Asked Questions (FAQs)

Q1: Is hypoglycemia a common side effect of this compound?

A1: No, published studies have consistently shown that this compound effectively lowers blood glucose in diabetic rodent models without causing hypoglycemia.[1][2][3][4] The mechanism of action of glucokinase activators like this compound is glucose-dependent, meaning they are more active at higher glucose concentrations, which inherently reduces the risk of driving blood glucose to dangerously low levels.[5]

Q2: Under what circumstances might I observe hypoglycemia with this compound?

A2: While atypical, hypoglycemia could potentially be observed under specific experimental conditions. These may include:

  • Use in non-diabetic (euglycemic) animal models: Healthy animals with normal glucose regulation may be more susceptible.

  • Incorrect dosage: Significant overdose of this compound could potentially override the glucose-dependent mechanism.

  • Co-administration with other glucose-lowering agents: Combining this compound with drugs like insulin or sulfonylureas could have an additive or synergistic effect.

  • Fasting state of the animals: Prolonged fasting before drug administration could increase susceptibility.

Q3: What is the primary mechanism of action for this compound?

A3: this compound is an allosteric activator of the enzyme glucokinase (GK). Glucokinase acts as a glucose sensor in pancreatic β-cells and liver cells. By activating GK, this compound enhances glucose-stimulated insulin secretion from the pancreas and increases glucose uptake and glycogen synthesis in the liver, both of which contribute to lowering blood glucose levels.

Troubleshooting Guide: Unexpected Hypoglycemia

If you observe unexpected hypoglycemia (defined as blood glucose <60 mg/dL or as specified by your institutional guidelines) in your animal models, follow this guide to identify the potential cause.

Observed Issue Potential Cause Recommended Action
Consistent hypoglycemia across multiple animals in a treatment group. Dosage Calculation Error: The administered dose may be significantly higher than intended.1. Immediately implement the "Emergency Protocol for Managing Acute Hypoglycemia." 2. Re-verify all dose calculations, stock solution concentrations, and dilution steps. 3. If an error is confirmed, adjust the dosage for subsequent experiments.
Inappropriate Animal Model: The study may be conducted in non-diabetic or highly insulin-sensitive animals.1. Review the literature to confirm the expected response of your chosen animal strain to glucokinase activators. 2. Consider performing a dose-response study to establish a non-hypoglycemic effective dose in your specific model.
Sporadic hypoglycemia in individual animals. Administration Error: Inconsistent dosing volume or technique.1. Review animal dosing procedures with all personnel to ensure consistency. 2. Ensure proper mixing of the dosing solution before each administration.
Animal Health Status: Underlying illness or stress in an animal can affect glucose metabolism.1. Perform a health check on the affected animal. 2. Exclude animals that show signs of illness from the study.
Hypoglycemia when co-administered with another compound. Pharmacodynamic Interaction: The other compound may have glucose-lowering effects that are potentiated by this compound.1. Review the pharmacology of the co-administered compound. 2. Design a study to evaluate the effects of each compound individually before testing them in combination.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell/Enzyme SystemGlucose ConcentrationReference
Glucokinase Activation (EC50)130 nMHuman Liver Glucokinase5 mmol/l
Fold Activation of Glucokinase4.3-foldHuman Liver Glucokinase5 mmol/l
Insulin Secretion (EC50)267 nMMIN6 Cells5 mmol/l
Fold Increase in Insulin Secretion26-foldMIN6 Cells5 mmol/l
Hepatocyte Glucose Uptake (EC50)1 µMRat Hepatocytes5 mmol/l
Fold Increase in Glucose Uptake3-foldRat Hepatocytes5 mmol/l

Table 2: In Vivo Effects of this compound in C57Bl/6 Mice

Dose (Oral)Effect on Blood GlucoseEffect on InsulinReference
1 mg/kgReducedNot significantly increased
10 mg/kgReducedSignificantly increased

Visualizations

Psn_GK1_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte (Liver Cell) Glucose_p Blood Glucose GK_p Glucokinase (GK) Glucose_p->GK_p PsnGK1_p This compound PsnGK1_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin_Vesicles Insulin Vesicles Ca_channel->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Blood_Glucose_main Blood Glucose Lowering Insulin_Secretion->Blood_Glucose_main promotes glucose uptake in peripheral tissues Glucose_l Blood Glucose GK_l Glucokinase (GK) Glucose_l->GK_l PsnGK1_l This compound PsnGK1_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glycogen->Blood_Glucose_main removes glucose from blood Glycolysis_l->Blood_Glucose_main removes glucose from blood

Caption: this compound signaling pathway in pancreas and liver.

Troubleshooting_Workflow Start Hypoglycemia Observed (e.g., Blood Glucose < 60 mg/dL) Action1 Step 1: Administer Glucose (See Emergency Protocol) Start->Action1 Check1 Is the animal stable? Action1->Check1 Check1->Action1 No, continue stabilization Investigation Step 2: Begin Investigation Check1->Investigation Yes CheckDose Verify Dose Calculation & Dosing Solution Prep Investigation->CheckDose CheckAnimal Assess Animal Health & Model Appropriateness Investigation->CheckAnimal CheckProcedure Review Dosing Procedure & Co-administered Drugs Investigation->CheckProcedure Conclusion1 Cause Identified: Dosage/Solution Error CheckDose->Conclusion1 Conclusion2 Cause Identified: Animal Model/Health CheckAnimal->Conclusion2 Conclusion3 Cause Identified: Procedure/Interaction CheckProcedure->Conclusion3 ContactSupport Cause Not Identified: Contact Technical Support Conclusion1->ContactSupport Conclusion2->ContactSupport Conclusion3->ContactSupport

Caption: Workflow for troubleshooting unexpected hypoglycemia.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring During this compound Administration

This protocol is a general guideline. Specific time points and procedures should be adapted to your experimental design and approved by your Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound dosing solution

  • Vehicle control solution

  • Calibrated glucometer and test strips validated for the species

  • Lancets or appropriate blood collection supplies

  • Warming device (e.g., heat lamp)

  • Restraint device appropriate for the species

Procedure:

  • Acclimation: Acclimate animals to handling and restraint procedures for several days before the experiment to minimize stress-induced hyperglycemia.

  • Fasting: If required by the protocol, fast animals for a standardized period (e.g., 4-6 hours). Ensure free access to water. Overnight fasting is generally not recommended.

  • Baseline Glucose Reading (T=0):

    • Gently restrain the animal.

    • Slightly warm the tail to promote blood flow.

    • Collect a small drop of blood from the tail vein.

    • Measure and record the baseline blood glucose level.

  • Administration: Administer this compound or vehicle control solution via the specified route (e.g., oral gavage). Record the exact time of administration.

  • Post-Dose Monitoring: Measure blood glucose at predetermined time points (e.g., 30, 60, 90, 120, 240 minutes) after administration. The exact time points should be chosen to capture the expected peak activity of the compound.

  • Observation: Continuously monitor animals for any clinical signs of hypoglycemia, such as lethargy, shivering, ataxia, or seizures.

  • Recovery: After the final blood draw, return animals to their home cage with free access to food and water. Monitor their recovery.

Protocol 2: Emergency Protocol for Managing Acute Hypoglycemia

This protocol should be initiated immediately if an animal displays severe clinical signs of hypoglycemia or if blood glucose drops below a critical threshold (e.g., 30-35 mg/dL).

Materials:

  • Sterile 20-50% Dextrose (Glucose) solution for injection

  • Sterile 0.9% Saline

  • Syringes and needles for injection (e.g., intraperitoneal or subcutaneous)

  • Oral glucose gel or corn syrup

Procedure:

  • Immediate Action: If the animal is conscious and able to swallow, administer oral glucose gel or corn syrup (approximately 1 g/kg).

  • For Severe Cases or Unconscious Animals:

    • Administer a bolus of sterile glucose solution. A common starting dose is 1-2 g/kg body weight, which can be given as a 10% or 20% solution via intraperitoneal (IP) or subcutaneous (SC) injection. For severe, rapid-onset cases, intravenous (IV) administration of a 50% dextrose solution (1-5 mL, given slowly) may be required by trained personnel.

    • Example Calculation for IP/SC Injection: For a 25g mouse, a 1 g/kg dose is 25 mg of glucose. If using a 20% glucose solution (200 mg/mL), the injection volume would be 0.125 mL.

  • Monitor Blood Glucose: Re-check blood glucose 15-30 minutes after glucose administration.

  • Repeat Dosing: If blood glucose remains critically low, the glucose administration may be repeated.

  • Supportive Care:

    • Provide a source of warmth to prevent hypothermia.

    • Once the animal is conscious and stable, provide easy access to food or a nutrient-dense gel.

  • Documentation: Record all observations, treatments, and glucose measurements.

  • Protocol Review: The animal should be removed from the current experiment. The experimental protocol, especially the this compound dosage, should be thoroughly reviewed before proceeding with other animals.

References

Technical Support Center: Assessing Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing cell viability assays to assess the cytotoxicity of compounds, using the glucokinase activator Psn-GK1 as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the potential cytotoxicity of a new compound like this compound?

A1: The initial step is to perform a dose-response and time-course experiment using a rapid and cost-effective cell viability assay, such as the MTT assay. This will help determine the concentration range at which the compound exhibits cytotoxic effects and the optimal time point for further, more detailed assays.

Q2: Which cell viability assays are most commonly used to determine the mechanism of cell death induced by a compound?

A2: To elucidate the mechanism of cell death, a combination of assays is recommended. This typically includes:

  • MTT or MTS Assays: To measure metabolic activity, indicating overall cell viability.[1][2]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage, a marker of necrosis or late apoptosis.[3][4]

  • Apoptosis Assays (e.g., Annexin V/PI staining): To specifically detect early and late apoptotic events.

Q3: Can this compound, as a glucokinase activator, interfere with metabolic assays like MTT?

A3: It is possible. Compounds that modulate metabolic pathways, such as glucokinase activators, could potentially alter cellular respiration and mitochondrial activity, which can directly affect the reduction of tetrazolium salts like MTT, leading to misleading results. It is crucial to include proper controls and consider orthogonal assays that measure different aspects of cell viability, such as membrane integrity (LDH assay) or ATP levels.

Q4: How should I design my experiments to obtain reliable and reproducible cytotoxicity data?

A4: A well-designed experiment should include:

  • Controls: Untreated cells (negative control), vehicle-treated cells (solvent control), and a known cytotoxic agent (positive control).

  • Dose-Response: A range of compound concentrations, typically in a logarithmic series.

  • Time-Course: Multiple time points to capture the dynamics of the cytotoxic effect.

  • Replicates: Both technical and biological replicates to ensure statistical validity.

Troubleshooting Guides

MTT Assay
ProblemPossible CauseTroubleshooting Steps
High background absorbance - Contamination of culture medium. - Degradation of MTT solution. - Test compound interferes with MTT reduction.- Use fresh, high-quality reagents and serum-free medium during incubation. - Include control wells with the test compound but without cells to check for direct MTT reduction.
Low signal or weak absorbance - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals. - Incorrect incubation time.- Optimize initial cell seeding density. - Ensure complete dissolution of formazan crystals by gentle pipetting or shaking. - Increase incubation time with MTT (typically 2-4 hours).
Inconsistent results between replicates - Uneven cell seeding. - Bubbles in wells. - Incomplete removal of media before adding solubilization buffer.- Ensure a homogenous cell suspension before seeding. - Be careful during pipetting to avoid bubble formation. - Carefully aspirate media without disturbing the formazan crystals.
LDH Assay
ProblemPossible CauseTroubleshooting Steps
High spontaneous LDH release in control cells - Suboptimal cell culture conditions (e.g., over-confluence). - Harsh cell handling during seeding.- Ensure cells are in a logarithmic growth phase and not over-confluent. - Handle cells gently during plating and treatment.
Low experimental LDH release with known cytotoxic compound - Low cell density. - Test compound inhibits LDH enzyme activity.- Optimize cell number to ensure a detectable signal. - To test for interference, add the compound to the lysate of untreated cells before the assay.
High background from serum in the medium - Serum contains endogenous LDH.- Use a serum-free medium or reduce the serum concentration during the experiment. - Include a "medium only" background control.
Apoptosis Assay (Annexin V/PI Staining via Flow Cytometry)
ProblemPossible CauseTroubleshooting Steps
High percentage of necrotic cells (PI positive) in the control group - Poor cell health or mechanical stress. - Over-trypsinization.- Use healthy, log-phase cells and handle them gently. - Use a gentle cell dissociation reagent like Accutase.
No or weak Annexin V signal in treated cells - Insufficient drug concentration or treatment time. - Apoptotic cells detached and were discarded. - Incorrect buffer used for staining.- Perform a dose-response and time-course experiment to find optimal conditions. - Collect both adherent and floating cells for analysis. - Ensure the binding buffer contains calcium, as Annexin V binding is calcium-dependent.
Poor separation of cell populations - Incorrect fluorescence compensation settings. - Cell clumping.- Use single-color controls to set up proper compensation. - Gently mix the sample before analysis and consider filtering if clumping is severe.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (or the test compound) and appropriate controls (vehicle and positive control). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Prepare wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background control (medium only).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

Annexin V/PI Apoptosis Assay
  • Cell Preparation and Treatment: Treat cells with the test compound in a suitable culture plate or flask.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Data Presentation

The following tables present hypothetical data for the cytotoxic effect of this compound on a cancer cell line.

Table 1: MTT Assay - Cell Viability (%) after 48h Treatment with this compound

This compound (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.2
5052.3 ± 3.8
10025.1 ± 2.9
20010.4 ± 1.5

Table 2: LDH Assay - % Cytotoxicity after 48h Treatment with this compound

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)5.2 ± 1.1
16.8 ± 1.5
1015.4 ± 2.3
5048.9 ± 4.7
10075.6 ± 5.9
20089.1 ± 3.4

Table 3: Apoptosis Assay - % of Cell Populations after 48h Treatment with this compound (100 µM)

Cell Population% of Total (Mean ± SD)
Viable (Annexin V- / PI-)28.3 ± 3.1
Early Apoptotic (Annexin V+ / PI-)45.1 ± 4.2
Late Apoptotic/Necrotic (Annexin V+ / PI+)22.5 ± 2.8
Necrotic (Annexin V- / PI+)4.1 ± 0.9

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 ldh LDH Assay (Necrosis) ic50->ldh apoptosis Annexin V/PI Assay (Apoptosis) ic50->apoptosis caspase Caspase Activity Assay apoptosis->caspase western Western Blot caspase->western pathway_analysis Identify Modulated Pathways western->pathway_analysis

Caption: Workflow for assessing the cytotoxicity of a test compound.

signaling_pathway Hypothetical Signaling Pathway for this compound Induced Cytotoxicity Psn_GK1 This compound GK Glucokinase Activation Psn_GK1->GK Glycolysis Increased Glycolysis GK->Glycolysis ROS ROS Production Glycolysis->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Cyto_C Cytochrome c Release Mito_Stress->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Validation & Comparative

Psn-GK1: A Comparative Efficacy Analysis Against Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Psn-GK1, a potent glucokinase activator (GKA), against other notable GKAs: Dorzagliatin, TTP399, and MK-0941. This document synthesizes available experimental data to facilitate an objective evaluation of these compounds in the context of type 2 diabetes research and development.

Introduction to Glucokinase Activation

Glucokinase (GK) acts as a glucose sensor in key metabolic tissues, primarily the pancreas and liver. In pancreatic β-cells, GK regulates glucose-stimulated insulin secretion, while in the liver, it controls glucose uptake and glycogen synthesis.[1] Glucokinase activators are small molecules that enhance the activity of GK, thereby improving glycemic control.[1] This guide focuses on the comparative preclinical efficacy of this compound, a potent GKA, and other significant GKAs that have been in development.

In Vitro Efficacy Comparison

The following table summarizes the in vitro potency of this compound, Dorzagliatin, TTP399, and MK-0941 on glucokinase activation and subsequent cellular responses. It is important to note that direct head-to-head comparative studies for all compounds under identical experimental conditions are limited in the public domain. The data presented is compiled from various preclinical studies.

ParameterThis compoundDorzagliatinTTP399MK-0941
GK Activation (EC50) 130 nM (at 5 mM glucose)[2][3]Data not available in direct comparative studiesHepatoselective, data on direct EC50 is limited[4]240 nM (at 2.5 mM glucose), 65 nM (at 10 mM glucose)
Fold GK Activation 4.3-fold (at 5 mM glucose)Data not available in direct comparative studiesData not available in direct comparative studies1.5-fold increase in Vmax
Insulin Secretion 26-fold increase in MIN6 cells (EC50 267 nM)Dose-dependent increase in insulin secretionDoes not alter insulin secretion (hepatoselective)17-fold increase in isolated rat islets
Hepatocyte Glucose Uptake 3-fold increase (EC50 1 µM)Promotes hepatic glucose uptakeEnhances hepatic glucose metabolismUp to 18-fold increase in glucose uptake

In Vivo Efficacy Comparison

The in vivo efficacy of these glucokinase activators has been evaluated in various rodent models of diabetes. The following table summarizes key findings. As with the in vitro data, direct comparative studies are scarce, and the data is collated from separate publications.

ParameterThis compoundDorzagliatinTTP399MK-0941
Animal Model(s) C57Bl/6, db/db, ob/ob mice; Zucker diabetic fatty ratsRat models of T2DMWistar rats, mice, Gottingen minipigsHFD mice, db/db mice, HFD/STZ mice, healthy dogs
Effect on Blood Glucose Dose-dependent reduction in blood glucose in C57Bl/6 mice; improved glycemic profiles in db/db and Zucker rats without hypoglycemiaSignificant reduction in FPG and PPGImproved glycemic controlSignificant dose-dependent reduction in blood glucose
Oral Glucose Tolerance Test (OGTT) Dose-dependently reduced glucose excursions in ob/ob miceImproved glucose toleranceData not available in direct comparative studiesReduced total AUC of plasma glucose by up to 48% in dogs
Risk of Hypoglycemia Did not cause hypoglycemia in diabetic animal modelsLow risk of hypoglycemiaNo hypoglycemia observed (hepatoselective)Associated with an increased incidence of hypoglycemia
Effect on Lipids No alterations to lipid levels after subchronic administrationSlight increase in lipid parameters reported in some studiesNo detrimental effect on plasma lipidsAssociated with elevations in triglycerides

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation for these compounds, the following diagrams are provided.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 GK_p Glucokinase (GK) GLUT2_p->GK_p Enters Cell G6P_p Glucose-6-P GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p KATP_p KATP Channel (Closure) ATP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p GKA_p Glucokinase Activator GKA_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 GK_l Glucokinase (GK) GLUT2_l->GK_l Enters Cell G6P_l Glucose-6-P GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l GKA_l Glucokinase Activator GKA_l->GK_l Activates

Caption: Glucokinase signaling pathway in pancreas and liver.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Comparison A Glucokinase Activity Assay G Determine EC50, Fold Activation A->G B Insulin Secretion Assay (e.g., MIN6 Cells) H Quantify Insulin Release & Glucose Uptake B->H C Hepatocyte Glucose Uptake Assay C->H D Pharmacokinetic Profiling I Analyze Blood Glucose, HbA1c, Lipids D->I E Oral Glucose Tolerance Test (OGTT) in Diabetic Models E->I F Chronic Dosing Studies (Efficacy & Safety) F->I J Compare Efficacy & Safety Profiles G->J H->J I->J

Caption: Experimental workflow for GKA efficacy evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of glucokinase activators, based on methodologies reported in the literature.

In Vitro Glucokinase Activation Assay
  • Objective: To determine the direct effect of the compound on glucokinase enzyme activity.

  • Materials: Recombinant human glucokinase, ATP, glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), buffer solution (e.g., HEPES), test compound (this compound or other GKA).

  • Procedure:

    • A coupled enzyme assay is performed by monitoring the production of NADPH at 340 nm.

    • The reaction mixture contains glucokinase, ATP, varying concentrations of glucose, and the test compound.

    • The glucose-6-phosphate produced by glucokinase is converted by G6PDH, which reduces NADP+ to NADPH.

    • The rate of NADPH production is proportional to the glucokinase activity.

    • EC50 values and fold activation are calculated by fitting the data to a dose-response curve.

MIN6 Insulin Secretion Assay
  • Objective: To assess the effect of the compound on glucose-stimulated insulin secretion in a pancreatic β-cell line.

  • Materials: MIN6 cells, culture medium, Krebs-Ringer bicarbonate buffer (KRBH) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations, test compound, insulin ELISA kit.

  • Procedure:

    • MIN6 cells are seeded in multi-well plates and cultured to confluence.

    • Cells are pre-incubated in KRBH with low glucose to establish a basal insulin secretion rate.

    • The pre-incubation buffer is replaced with KRBH containing low or high glucose, with or without the test compound, and incubated for a defined period (e.g., 1-2 hours).

    • The supernatant is collected, and the insulin concentration is quantified using an ELISA kit.

    • Results are expressed as fold-increase in insulin secretion compared to the vehicle control.

Hepatocyte Glucose Uptake Assay
  • Objective: To measure the effect of the compound on glucose uptake in primary hepatocytes or a hepatocyte cell line.

  • Materials: Primary hepatocytes or a suitable cell line (e.g., HepG2), culture medium, incubation buffer, radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose), test compound, scintillation counter.

  • Procedure:

    • Hepatocytes are plated in multi-well plates.

    • Cells are incubated with the test compound in a buffer containing the radiolabeled glucose analog for a specific time.

    • The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of glucose uptake.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Objective: To evaluate the in vivo effect of the compound on glucose disposal in a diabetic or healthy animal model.

  • Materials: Diabetic mice (e.g., db/db or ob/ob) or healthy mice, glucose solution (e.g., 2 g/kg), test compound formulated for oral administration, glucometer.

  • Procedure:

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • The test compound or vehicle is administered orally.

    • After a specified time (e.g., 30-60 minutes), a glucose solution is administered orally.

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.

Conclusion

Based on the available preclinical data, this compound emerges as a highly potent glucokinase activator with a strong efficacy profile in both in vitro and in vivo models. It demonstrates significant enhancement of both insulin secretion and hepatic glucose uptake, leading to robust glucose-lowering effects in various diabetic animal models without an associated risk of hypoglycemia.

While direct comparative studies are limited, the compiled data suggests that this compound's potency is among the highest reported for GKAs. Dorzagliatin also shows a strong clinical profile with a low risk of hypoglycemia. TTP399's hepatoselective nature presents a different therapeutic strategy, potentially minimizing the risk of hypoglycemia by avoiding pancreatic stimulation. In contrast, while MK-0941 demonstrated efficacy, its development was hampered by a higher incidence of hypoglycemia and off-target lipid effects.

The selection of a specific glucokinase activator for further development would depend on the desired therapeutic profile, balancing potent glycemic control with a favorable safety margin, particularly concerning hypoglycemia and lipid metabolism. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising compounds.

References

A Head-to-Head In Vivo Comparison of Psn-GK1 and Piragliatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo performance of two glucokinase activators (GKAs), Psn-GK1 and Piragliatin. While direct head-to-head studies are not publicly available, this document synthesizes data from independent in vivo studies on each compound to offer a comparative overview for researchers, scientists, and drug development professionals. Both this compound and Piragliatin are designed to lower blood glucose levels by activating glucokinase, a key enzyme in glucose metabolism.

Mechanism of Action: Glucokinase Activation

Both this compound and Piragliatin are allosteric activators of glucokinase (GK).[1][2] GK plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] In pancreatic β-cells, GK activation leads to increased glucose-stimulated insulin secretion (GSIS).[3] In the liver, it enhances glucose uptake and glycogen synthesis.[4] The activation of GK by these compounds helps to restore normal glucose sensitivity and improve glycemic control in the context of type 2 diabetes.

GKA_Mechanism cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP Metabolism_p->ATP_p KATP KATP Channel (Closes) ATP_p->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 ↑ Ca2+ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin GKA_p This compound or Piragliatin GKA_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen GKA_l This compound or Piragliatin GKA_l->GK_l Activates

Figure 1: Signaling pathway of glucokinase activators.

In Vivo Efficacy: A Comparative Summary

The following tables summarize the in vivo effects of this compound and Piragliatin based on available preclinical and clinical data.

Table 1: In Vivo Efficacy of this compound in Rodent Models
Animal ModelDose (mg/kg, oral)Key FindingsReference
C57Bl/6 mice1 and 10Reduced blood glucose at both doses. Insulin increased significantly only at the 10 mg/kg dose.
db/db miceNot specifiedImproved glycemic profiles without causing hypoglycemia.
Zucker diabetic fatty ratsNot specifiedImproved glycemic profiles without causing hypoglycemia.
ob/ob miceNot specifiedDose-dependently reduced excursions in oral glucose tolerance tests (OGTTs).
Table 2: In Vivo Efficacy of Piragliatin in Humans with Type 2 Diabetes
Study PopulationDoseKey FindingsReference
15 patients with mild type 2 diabetes25 mg and 100 mg (single dose)Dose-dependent reduction of glucose in fasting and fed states. Increased β-cell function and glucose utilization, and decreased endogenous glucose output in the fasting state.
59 patients with type 2 diabetes10, 25, 50, 100, 200 mg (twice daily)Dose-dependent reductions in fasting (up to 32.5%) and postprandial (up to 35.5%) plasma glucose.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for interpreting and comparing the results.

This compound: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

The experimental workflow for an OGTT with this compound in ob/ob mice is outlined below.

OGTT_Workflow start Start fasting Fast mice (e.g., 5 hours) start->fasting baseline Collect baseline blood sample (t=0) fasting->baseline dosing Oral administration of This compound or vehicle baseline->dosing glucose Oral glucose challenge dosing->glucose After a set time sampling Collect blood samples at timed intervals (e.g., 30, 60, 120 min) glucose->sampling analysis Measure blood glucose levels sampling->analysis end End analysis->end

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test.

Protocol Details:

  • Animals: ob/ob mice, a model for obesity and insulin resistance.

  • Acclimatization: Animals are housed under standard conditions with free access to food and water before the experiment.

  • Fasting: Food is withdrawn for a specified period (e.g., 5 hours) before the test, with water available ad libitum.

  • Dosing: A baseline blood sample is taken from the tail tip. Mice are then dosed orally with this compound at various concentrations or with a vehicle control.

  • Glucose Challenge: After a predetermined time following compound administration, a concentrated glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected from the tail tip at multiple time points post-glucose challenge (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Blood glucose concentrations are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess the effect of the compound on glucose tolerance.

Piragliatin: Mechanistic Study in Patients with Type 2 Diabetes

A randomized, double-blind, placebo-controlled crossover trial was conducted to investigate the effects of Piragliatin.

Clinical_Trial_Workflow cluster_study Crossover Study Design cluster_procedure Procedure within each Treatment Period patient Patient with Type 2 Diabetes period1 Treatment Period 1 (Placebo, 25mg, or 100mg Piragliatin) patient->period1 washout1 Washout Period (≥14 days) period1->washout1 period2 Treatment Period 2 (Crossover to another treatment) washout1->period2 washout2 Washout Period (≥14 days) period2->washout2 period3 Treatment Period 3 (Crossover to remaining treatment) washout2->period3 start_proc Start 10-hour study dosing Administer single dose of Placebo, 25mg, or 100mg Piragliatin at -120 min start_proc->dosing ogtt Oral Glucose Tolerance Test (OGTT) with dual tracer dilution at 0 min dosing->ogtt sampling Collect blood samples for glucose, insulin, C-peptide, and glucose fluxes ogtt->sampling end_proc End of study period sampling->end_proc

Figure 3: Workflow of a mechanistic study of Piragliatin.

Protocol Details:

  • Study Design: A phase Ib randomized, double-blind, placebo-controlled crossover trial.

  • Participants: 15 volunteer ambulatory patients with mild type 2 diabetes.

  • Interventions: Each patient underwent three 10-hour study periods with at least a 14-day interval. In each period, they received a single dose of placebo, 25 mg Piragliatin, or 100 mg Piragliatin at -120 minutes.

  • Assessments: An oral glucose tolerance test (OGTT) with a dual-tracer dilution technique was performed at time 0.

  • Primary Outcome: Plasma glucose concentration.

  • Secondary Outcomes: Model-assessed β-cell function and tracer-determined glucose fluxes.

Safety and Tolerability

  • This compound: In preclinical rodent models, this compound was shown to improve glycemic profiles without causing hypoglycemia. Subchronic administration did not lead to tachyphylaxis, and there were no adverse effects on lipid levels, liver weight, glycogen content, or body weight.

  • Piragliatin: In a multiple-ascending-dose study in patients with type 2 diabetes, Piragliatin was generally well tolerated. The only dose-limiting adverse event was mild or moderate hypoglycemia, which was easily managed with sugar-containing drinks or meals.

Conclusion

Both this compound and Piragliatin have demonstrated significant antihyperglycemic effects in vivo through the activation of glucokinase. This compound has shown potent glucose-lowering effects in various rodent models of diabetes without causing hypoglycemia. Piragliatin has been evaluated in clinical trials and has shown dose-dependent reductions in both fasting and postprandial glucose levels in patients with type 2 diabetes, with a manageable risk of hypoglycemia.

The absence of direct comparative studies necessitates that researchers carefully consider the differences in experimental models (rodents vs. humans) and study designs when evaluating the relative potential of these two compounds. The data presented in this guide serves as a foundation for understanding the individual in vivo profiles of this compound and Piragliatin. Further head-to-head studies would be invaluable for a definitive comparison of their efficacy and safety.

References

Validating Psn-GK1's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Psn-GK1, a potent glucokinase activator, utilizing knockout models. By objectively comparing its performance with other glucokinase activators and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the field of diabetes and metabolic diseases.

Introduction to this compound and its Putative Mechanism of Action

This compound is a small molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels.[1][3] In the liver, it facilitates glucose uptake and its conversion to glycogen for storage.[1] this compound is proposed to enhance the catalytic activity of glucokinase, primarily by decreasing its S0.5 for glucose, leading to a more efficient glucose phosphorylation at lower glucose concentrations. This dual action on the pancreas and liver is believed to be responsible for its potent antihyperglycemic effects observed in preclinical studies.

To rigorously validate this proposed mechanism, knockout (KO) animal and cell line models are indispensable. By observing the effects of this compound in models where the glucokinase gene (Gck) is partially or completely absent, researchers can definitively determine the on-target effects of the compound.

Comparison with Alternative Glucokinase Activators

Several other glucokinase activators (GKAs) have been developed, each with distinct characteristics. A comparison of this compound with these alternatives provides context for its potential therapeutic utility.

CompoundMechanism of ActionDevelopment StageKey Characteristics
This compound Dual-acting (Pancreas & Liver) GKAPreclinicalPotent activator, reduces glucose S0.5.
Dorzagliatin Dual-acting (Pancreas & Liver) GKAApproved in ChinaFirst-in-class GKA approved for type 2 diabetes.
TTP399 Hepato-selective GKAPhase II Clinical TrialsDesigned to activate glucokinase primarily in the liver to minimize the risk of hypoglycemia.
AZD1656 Dual-acting GKAClinical Trials (Discontinued)Showed initial efficacy but faced challenges with long-term durability and hypoglycemia risk.
MK-0941 Dual-acting GKAClinical Trials (Discontinued)A potent GKA that was discontinued due to a high risk of hypoglycemia.
PB-201 Partial, dual-acting GKAPhase I Clinical TrialsAims to optimize the blood glucose profile while reducing the risk of hypoglycemia.

Validating this compound's Mechanism with Knockout Models

The definitive validation of this compound's on-target activity involves the use of glucokinase knockout models. The expected outcome is that this compound will exert its glucose-lowering effects in wild-type (WT) models but will have a significantly diminished or no effect in glucokinase knockout (KO) models.

In Vivo Validation using Glucokinase Knockout Mouse Models

Several glucokinase knockout mouse models are available, each offering unique insights:

  • Heterozygous Global Gck Knockout (Gck+/-) Mice: These mice have one functional copy of the Gck gene and exhibit mild, persistent hyperglycemia, mimicking some aspects of Maturity-Onset Diabetes of the Young, type 2 (MODY2). They serve as a good model to assess if this compound can rescue the diabetic phenotype.

  • Liver-Specific Gck Knockout (L-Gck-/-) Mice: These mice have a specific deletion of the Gck gene in hepatocytes. They display impaired hepatic glucose uptake and glycogen synthesis, leading to hyperglycemia. This model is ideal for validating the hepatic effects of this compound.

  • Pancreatic β-cell-Specific Gck Knockout (β-Gck-/-) Mice: These mice lack glucokinase specifically in the pancreatic β-cells, resulting in defective glucose-stimulated insulin secretion and severe diabetes. This model is crucial for confirming the pancreatic action of this compound.

Proposed In Vivo Experiments
ExperimentWild-Type (WT) MiceGck Knockout (KO) MiceExpected Outcome for this compound
Intraperitoneal Glucose Tolerance Test (IPGTT) Improved glucose toleranceNo significant improvement in glucose toleranceThis compound's effect is dependent on functional glucokinase.
Oral Glucose Tolerance Test (OGTT) Improved glucose toleranceNo significant improvement in glucose toleranceConfirms the necessity of glucokinase for this compound's action in a more physiological setting.
Hyperglycemic Clamp Increased glucose infusion rate required to maintain hyperglycemia, indicating enhanced glucose disposal. Increased insulin secretion.No significant change in glucose infusion rate or insulin secretion.Demonstrates that this compound's effects on glucose disposal and insulin secretion are mediated through glucokinase.
Hepatic Glycogen Content Measurement Increased hepatic glycogen stores.No significant increase in hepatic glycogen.Validates the liver-specific action of this compound.
In Vitro Validation using Glucokinase Knockout Cell Lines
  • Glucokinase Knockout Pancreatic β-cell Lines (e.g., MIN6, INS-1): These cell lines, with the Gck gene knocked out using CRISPR/Cas9 or other gene-editing technologies, are invaluable for dissecting the cellular mechanism of this compound.

Proposed In Vitro Experiments
ExperimentWild-Type (WT) β-cellsGck Knockout (KO) β-cellsExpected Outcome for this compound
Glucose-Stimulated Insulin Secretion (GSIS) Assay Potentiated insulin secretion at sub-stimulatory and stimulatory glucose concentrations.No potentiation of insulin secretion.Confirms that this compound's effect on insulin secretion is directly mediated by glucokinase.
Cellular Glucose Uptake Assay Increased glucose uptake.No significant increase in glucose uptake.Demonstrates the role of glucokinase activation by this compound in cellular glucose metabolism.

Experimental Protocols

In Vivo Experimental Protocols (Mouse Models)
  • Animals: Age- and sex-matched wild-type and Gck knockout mice.

  • Procedure:

    • Fast mice for 6 hours with free access to water.

    • Record baseline blood glucose from a tail snip.

    • Administer this compound or vehicle orally at a predetermined time before the glucose challenge.

    • Inject D-glucose intraperitoneally (1-2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels. Compare the AUC between treatment groups and genotypes.

  • Animals: Catheterized, conscious, and unrestrained wild-type and Gck knockout mice.

  • Procedure:

    • Fast mice overnight (approximately 15 hours).

    • Infuse a variable rate of 20% dextrose to raise and maintain blood glucose at a hyperglycemic level (e.g., ~300 mg/dL).

    • Administer this compound or vehicle prior to or during the clamp.

    • Collect blood samples at regular intervals to measure plasma glucose and insulin concentrations.

  • Data Analysis: Compare the glucose infusion rate required to maintain hyperglycemia and the plasma insulin levels between groups.

  • Animals: Wild-type and liver-specific Gck knockout mice.

  • Procedure:

    • Treat mice with this compound or vehicle.

    • At a specified time point, euthanize the mice and rapidly excise the liver.

    • Freeze the liver tissue in liquid nitrogen.

    • Hydrolyze a portion of the liver tissue in HCl to break down glycogen into glucose.

    • Measure the glucose concentration using a commercial glucose assay kit.

  • Data Analysis: Normalize the glycogen content to the liver tissue weight and compare between groups.

In Vitro Experimental Protocols (Cell Lines)
  • Cells: Wild-type and Gck knockout pancreatic β-cell lines (e.g., MIN6).

  • Procedure:

    • Seed cells in 96-well plates and grow to ~80% confluency.

    • Wash cells and pre-incubate in a low-glucose buffer (e.g., 1-2.8 mM glucose) for 1-2 hours.

    • Replace the buffer with solutions containing low and high glucose concentrations (e.g., 2.8 mM and 20 mM glucose), with or without this compound.

    • Incubate for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

  • Data Analysis: Normalize insulin secretion to total protein content and compare the fold-change in insulin secretion between different conditions.

  • Cells: Wild-type and Gck knockout cell lines.

  • Procedure:

    • Culture cells to an appropriate density.

    • Wash and incubate cells in a glucose-free buffer.

    • Add a solution containing a fluorescent or radioactive glucose analog (e.g., 2-NBDG or 2-deoxy-D-[3H]glucose) with or without this compound.

    • Incubate for a short period (e.g., 10-30 minutes).

    • Wash the cells to remove extracellular glucose analog.

    • Lyse the cells and measure the intracellular fluorescence or radioactivity.

  • Data Analysis: Compare the glucose uptake between different treatment groups and cell lines.

Visualizing the Mechanism and Experimental Workflow

Psn_GK1_Mechanism cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose High Blood Glucose GLUT2_p GLUT2 GLUT2_l GLUT2 Glucose_p Glucose GLUT2_p->Glucose_p Uptake GK_p Glucokinase (GK) Glucose_p->GK_p G6P_p Glucose-6-P GK_p->G6P_p Phosphorylation Psn_GK1_p This compound Psn_GK1_p->GK_p Activates Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Metabolism_p->ATP_p KATP_p KATP Channel Closure ATP_p->KATP_p Depolarization_p Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca2+ Depolarization_p->Ca_p Insulin_Vesicles Insulin Vesicles Ca_p->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Insulin_Release->Glucose Lowers Glucose_l Glucose GLUT2_l->Glucose_l Uptake GK_l Glucokinase (GK) Glucose_l->GK_l G6P_l Glucose-6-P GK_l->G6P_l Phosphorylation Psn_GK1_l This compound Psn_GK1_l->GK_l Activates Glycogen Glycogen Synthesis G6P_l->Glycogen

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation WT_mice Wild-Type (WT) Mice Treatment Treat with this compound or Vehicle WT_mice->Treatment KO_mice Glucokinase KO Mice KO_mice->Treatment IPGTT IPGTT / OGTT Treatment->IPGTT Clamp Hyperglycemic Clamp Treatment->Clamp Glycogen Hepatic Glycogen Measurement Treatment->Glycogen Analysis_vivo Compare Glucose Tolerance, Insulin Secretion, and Glycogen Content IPGTT->Analysis_vivo Clamp->Analysis_vivo Glycogen->Analysis_vivo WT_cells Wild-Type (WT) β-cells Treatment_vitro Treat with this compound WT_cells->Treatment_vitro KO_cells Glucokinase KO β-cells KO_cells->Treatment_vitro GSIS GSIS Assay Treatment_vitro->GSIS Uptake Glucose Uptake Assay Treatment_vitro->Uptake Analysis_vitro Compare Insulin Secretion and Glucose Uptake GSIS->Analysis_vitro Uptake->Analysis_vitro

Caption: Experimental workflow for validating this compound's mechanism.

Logical_Comparison Psn_GK1 This compound WT_model Wild-Type Model (Functional GK) Psn_GK1->WT_model Administer to KO_model Glucokinase KO Model (No Functional GK) Psn_GK1->KO_model Administer to Effect Antihyperglycemic Effect WT_model->Effect Results in No_Effect No Antihyperglycemic Effect KO_model->No_Effect Results in

Caption: Logical framework for knockout model validation.

Conclusion

The use of glucokinase knockout models provides a rigorous and definitive approach to validating the mechanism of action of this compound. By comparing its effects in wild-type models to those in models lacking glucokinase, researchers can unequivocally demonstrate that this compound's antihyperglycemic properties are mediated through the activation of its intended target. The experimental framework outlined in this guide offers a robust strategy for generating the necessary data to support the continued development of this compound as a potential therapeutic agent for type 2 diabetes.

References

A Comparative Analysis of Psn-GK1 and GKA50: Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent small-molecule glucokinase activators (GKAs), Psn-GK1 and GKA50. Both compounds have been investigated for their potential as therapeutic agents for type 2 diabetes due to their ability to enhance the activity of glucokinase, a key enzyme in glucose metabolism. This document summarizes their comparative potency, outlines the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Comparative Potency

The following table summarizes the in vitro potency of this compound and GKA50 across various functional assays. The data indicates that while both are potent activators of glucokinase, GKA50 exhibits a lower EC50 value for direct glucokinase activation, suggesting higher potency in this specific measure.

ParameterThis compoundGKA50Reference(s)
Glucokinase Activation (EC50) 130 nM (at 5 mM glucose)33 nM (at 5 mM glucose)[1][2][3][4][5]
MIN6 Insulin Secretion (EC50) 267 nMNot explicitly stated, but stimulates insulin release in MIN6 cells
INS-1 Insulin Secretion (EC50) Not explicitly stated65 nM
Hepatocytic 2-DG Uptake (EC50) 1 µMNot explicitly stated

Key Signaling Pathway

Glucokinase activators like this compound and GKA50 exert their effects by allosterically binding to the glucokinase enzyme, primarily in pancreatic β-cells and hepatocytes. This binding increases the enzyme's affinity for glucose, leading to a cascade of downstream effects that ultimately regulate blood glucose levels.

Glucokinase Activator Signaling Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell GKA Glucokinase Activator (this compound or GKA50) GK_beta Glucokinase (GK) GKA->GK_beta Allosteric Activation G6P_beta Glucose-6-Phosphate (G6P) GK_beta->G6P_beta Phosphorylation Glucose_beta Glucose Glucose_beta->GK_beta Glycolysis_beta Glycolysis G6P_beta->Glycolysis_beta ATP_beta Increased ATP/ADP Ratio Glycolysis_beta->ATP_beta KATP KATP Channel Closure ATP_beta->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: Signaling pathway of glucokinase activators in pancreatic β-cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Glucokinase Activation Assay (Biochemical)

This assay measures the direct effect of the compounds on the enzymatic activity of glucokinase.

Objective: To determine the concentration at which the compound produces half-maximal activation (EC50) of the glucokinase enzyme.

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM glucose, 1 mM ATP, 2 mM MgCl2, 1 mM DTT, and 1 mM NADP+.

  • Enzyme and Compound Incubation: Add recombinant human glucokinase and G6PDH to the reaction mixture.

  • Compound Dilution: Prepare serial dilutions of this compound or GKA50 in DMSO and add to the reaction mixture.

  • Initiation and Measurement: Initiate the reaction by adding ATP. Immediately measure the absorbance at 340 nm in a microplate reader. Continue to monitor the change in absorbance over time to determine the reaction rate.

  • Data Analysis: Plot the reaction rate against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Glucokinase Activation Assay Workflow start Start prep_reagents Prepare Reaction Buffer (HEPES, KCl, Glucose, ATP, MgCl2, DTT, NADP+) start->prep_reagents add_enzymes Add Glucokinase and G6PDH prep_reagents->add_enzymes add_compound Add Dilutions of This compound or GKA50 add_enzymes->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction measure_absorbance Measure NADPH Production (Absorbance at 340 nm) initiate_reaction->measure_absorbance analyze_data Calculate Reaction Rates and Determine EC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical glucokinase activation assay.

Cellular Insulin Secretion Assay (MIN6 and INS-1 Cells)

This assay evaluates the ability of the compounds to stimulate insulin secretion from pancreatic β-cell lines in a glucose-dependent manner.

Objective: To measure the amount of insulin secreted from MIN6 or INS-1 cells in response to treatment with this compound or GKA50 at various glucose concentrations.

Protocol:

  • Cell Culture: Culture MIN6 or INS-1 cells in appropriate growth medium until they reach 80-90% confluency.

  • Pre-incubation: Wash the cells with a glucose-free Krebs-Ringer bicarbonate HEPES (KRBH) buffer and then pre-incubate them in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing various glucose concentrations (e.g., 5 mM, 16.7 mM) and serial dilutions of the test compound (this compound or GKA50).

  • Sample Collection: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C. Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Normalization: Lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.

Insulin Secretion Assay Workflow start Start culture_cells Culture MIN6 or INS-1 Cells start->culture_cells pre_incubation Pre-incubate in Low Glucose KRBH Buffer culture_cells->pre_incubation stimulation Stimulate with Test Compound and Glucose pre_incubation->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant quantify_insulin Quantify Insulin (ELISA/RIA) collect_supernatant->quantify_insulin normalize_data Normalize to Protein/DNA Content quantify_insulin->normalize_data end End normalize_data->end

Caption: Workflow for the cellular insulin secretion assay.

Hepatocyte Glucose Uptake Assay

This assay assesses the effect of the compounds on glucose uptake in liver cells.

Objective: To quantify the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose or 2-NBDG) in primary hepatocytes or hepatocyte cell lines treated with this compound or GKA50.

Protocol:

  • Cell Culture: Isolate primary hepatocytes from rats or mice, or use a suitable hepatocyte cell line. Culture the cells in appropriate medium.

  • Starvation: Serum-starve the cells for several hours to deplete intracellular glucose stores.

  • Compound Incubation: Incubate the cells with the test compound (this compound or GKA50) in a glucose-free medium for a specified time.

  • Glucose Analog Addition: Add a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[3H]glucose) to the medium and incubate for a short period (e.g., 10-30 minutes).

  • Wash and Lyse: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells to release the intracellular contents.

  • Quantification: If using a radiolabeled analog, measure the radioactivity in the cell lysate using a scintillation counter. If using a fluorescent analog, measure the fluorescence.

  • Data Normalization: Normalize the glucose uptake data to the total protein content of the cell lysate.

In Vivo Oral Glucose Tolerance Test (OGTT)

This in vivo assay evaluates the effect of the compounds on glucose disposal in a living organism.

Objective: To assess the ability of this compound or GKA50 to improve glucose tolerance in animal models (e.g., mice or rats).

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure the fasting blood glucose level.

  • Compound Administration: Administer the test compound (this compound or GKA50) or vehicle orally (p.o.) by gavage.

  • Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution orally.

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Measure the blood glucose concentration in each sample using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC indicates improved glucose tolerance.

References

Cross-Validation of Psn-GK1 Efficacy: A Comparative Guide to Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of assay platforms for evaluating the glucokinase activator, Psn-GK1. Objective experimental data, detailed protocols, and visual workflows are presented to support robust cross-validation of research findings.

This compound is a potent, orally available glucokinase (GK) activator that exerts its effects by enhancing insulin secretion and hepatic glucose metabolism.[1][2][3] The cross-validation of its efficacy across various assay platforms is crucial for consistent and reliable data in drug development. This guide outlines the performance of this compound in key functional assays and details the methodologies of alternative platforms for corroborative studies.

This compound Performance Data

The following table summarizes the quantitative performance of this compound in foundational assays, providing a benchmark for comparative analysis.

Parameter MeasuredCell/Enzyme SystemAssay PlatformThis compound Performance Metric
Glucokinase Activation Recombinant Human Liver GlucokinaseCoupled Enzyme Assay (Spectrophotometric)EC50: 130 nM (4.3-fold activation at 5 mM glucose)[1][2]
Insulin Secretion MIN6 Pancreatic Beta-CellsNot specified (likely ELISA or RIA)EC50: 267 nM (26-fold increase at 5 mM glucose)
Hepatic Glucose Uptake Primary Rat Hepatocytes2-deoxy-D-[³H]glucose (2-DG) Uptake AssayEC50: 1 µM (3-fold increase at 5 mM glucose)

Signaling Pathway of this compound

This compound allosterically activates glucokinase, a key enzyme in glucose metabolism. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin exocytosis. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, enhancing glycogen synthesis and reducing hepatic glucose output.

G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte PsnGK1_p This compound GK_p Glucokinase PsnGK1_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glucose_p Glucose Glucose_p->GK_p Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis PsnGK1_l This compound GK_l Glucokinase PsnGK1_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glucose_l Glucose Glucose_l->GK_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO

This compound Signaling Pathway

Experimental Protocols and Alternative Assay Platforms

For robust cross-validation, it is recommended to employ alternative assay platforms that measure the same biological endpoint through different detection methods.

Glucokinase Activation Assays

A. Coupled Enzyme Assay (Spectrophotometric)

This is a widely used method to determine glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.

Experimental Workflow:

G cluster_workflow Spectrophotometric GK Assay Workflow Start Incubate GK, Glucose, ATP, and this compound Coupling Add G6PDH and NADP⁺ Start->Coupling Reaction GK produces G6P G6PDH converts G6P to 6-phosphoglucono-δ-lactone and NADP⁺ to NADPH Coupling->Reaction Detection Measure NADPH Absorbance at 340 nm Reaction->Detection G cluster_workflow Fluorometric GK Assay Workflow Start Incubate GK, Glucose, ATP, and this compound Coupling Add G6PDH, NADP⁺, and Fluorescent Probe Start->Coupling Reaction GK produces G6P G6PDH produces NADPH NADPH reduces probe Coupling->Reaction Detection Measure Fluorescence (e.g., Ex/Em = 535/587 nm) Reaction->Detection G cluster_workflow GSIS-ELISA/RIA Workflow Seed Seed MIN6 cells in multi-well plates Starve Pre-incubate in low-glucose buffer Seed->Starve Stimulate Incubate with varying glucose and this compound Starve->Stimulate Collect Collect supernatant Stimulate->Collect Detect Quantify insulin using ELISA or RIA Collect->Detect G cluster_workflow Luciferase Reporter GSIS Workflow Seed Seed engineered MIN6 cells Starve Pre-incubate in low-glucose buffer Seed->Starve Stimulate Incubate with varying glucose and this compound Starve->Stimulate Collect Collect supernatant Stimulate->Collect Detect Add luciferase substrate and measure luminescence Collect->Detect G cluster_workflow Radiolabeled 2-DG Uptake Workflow Culture Culture primary hepatocytes Incubate Incubate with this compound Culture->Incubate Add_2DG Add radiolabeled 2-DG and incubate Incubate->Add_2DG Wash Wash cells with ice-cold buffer Add_2DG->Wash Lyse Lyse cells Wash->Lyse Detect Measure intracellular radioactivity Lyse->Detect G cluster_workflow Fluorescent 2-NBDG Uptake Workflow Culture Culture primary hepatocytes Incubate Incubate with this compound Culture->Incubate Add_2NBDG Add 2-NBDG and incubate Incubate->Add_2NBDG Wash Wash cells with ice-cold buffer Add_2NBDG->Wash Detect Measure intracellular fluorescence Wash->Detect

References

Assessing the Reproducibility of Published Psn-GK1 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings for the glucokinase activator (GKA) Psn-GK1, alongside alternative GKAs. By presenting experimental data and detailed protocols, this guide aims to facilitate an assessment of the reproducibility and translational potential of these compounds.

The field of glucokinase activation has seen the development of numerous small molecules aimed at treating type 2 diabetes. This compound emerged as a potent GKA in preclinical studies; however, a thorough evaluation of its findings in the context of other GKAs, some of which have faced challenges in clinical development, is crucial for informing future research and development efforts. This guide synthesizes published data to offer a comparative perspective.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy parameters reported for this compound and a selection of other notable glucokinase activators. This comparative data allows for an initial assessment of the relative potency and therapeutic window of these compounds.

Table 1: In Vitro Potency of Glucokinase Activators

CompoundGlucokinase Activation (Fold-change @ 5 mM Glucose)EC50 for Glucokinase Activation (nM)MIN6 Cell Insulin Secretion (Fold-change)EC50 for MIN6 Insulin Secretion (nM)Hepatocyte Glucose Uptake (Fold-change)EC50 for Hepatocyte Glucose Uptake (µM)
This compound 4.3[1]130[1]26[1]267[1]3[1]1
MK-0941 ~1.5 (Vmax increase)240 (at 2.5 mM glucose), 65 (at 10 mM glucose)17 (rat islets)Not ReportedUp to 18 (rat hepatocytes)Not Reported
Dorzagliatin Not directly reported in fold-changeNot ReportedEnhances glucose-stimulated insulin secretionNot ReportedIncreases hepatic glucose uptakeNot Reported
AZD1656 Not directly reported in fold-changeNot ReportedPotentiates glucose-stimulated insulin releaseNot ReportedEnhances hepatic glucose clearanceNot Reported
TTP399 Hepatoselective activationNot ReportedDoes not activate pancreatic GKNot ApplicableIncreases hepatic glucose metabolismNot Reported

Table 2: In Vivo Efficacy of Glucokinase Activators in Rodent Models

CompoundAnimal ModelDoseKey Findings
This compound C57Bl/6 mice1 and 10 mg/kg (oral)Reduced blood glucose
db/db miceNot specifiedImproved glycemic profiles without hypoglycemia
Zucker diabetic fatty ratsNot specifiedImproved glycemic profiles without hypoglycemia
ob/ob miceNot specifiedDose-dependently reduced glucose excursions in OGTT
MK-0941 High-fat diet mice1-30 mg/kg (oral)Dose-dependently reduced blood glucose
db/db mice3-10 mg/kg (oral)Reduced blood glucose
Dorzagliatin db/db miceNot specifiedImproved glucose homeostasis and β-cell function
AZD1656 Gckr-P446L mice3 mg/kgChronic efficacy declined in GKRP-deficient mice
TTP399 Diabetic animal modelsNot specifiedImproved glycemic control without hypoglycemia or hyperlipidemia

Experimental Protocols

To aid in the critical evaluation and potential replication of the key findings for this compound, detailed methodologies for the principal experiments are provided below, based on the seminal publication by Fyfe et al. in Diabetologia (2007) and standard laboratory practices.

In Vitro Glucokinase Activation Assay

Objective: To determine the direct effect of a compound on the enzymatic activity of glucokinase.

Methodology:

  • Enzyme Source: Recombinant human liver glucokinase.

  • Assay Principle: A coupled enzymatic assay is typically used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is proportional to glucokinase activity.

  • Reaction Mixture: A buffered solution (e.g., HEPES) containing glucose (at a fixed concentration, typically 5 mM to mimic physiological fasting levels), ATP, magnesium chloride, DTT, NADP+, and G6PDH.

  • Procedure:

    • The test compound (e.g., this compound) at various concentrations is pre-incubated with glucokinase in the reaction mixture (excluding ATP).

    • The reaction is initiated by the addition of ATP.

    • The increase in absorbance at 340 nm is measured over time using a plate reader.

    • The fold-activation is calculated by comparing the rate of reaction in the presence of the compound to the vehicle control.

    • The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

MIN6 Cell Insulin Secretion Assay

Objective: To assess the effect of a compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic beta-cell line.

Methodology:

  • Cell Line: MIN6 mouse insulinoma cells.

  • Culture: Cells are cultured in standard growth medium and seeded into multi-well plates.

  • Procedure:

    • Prior to the assay, cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2-3 mM glucose) to establish a basal insulin secretion rate.

    • The pre-incubation buffer is replaced with fresh buffer containing low glucose (e.g., 3 mM) or high glucose (e.g., 15-20 mM) with or without the test compound at various concentrations.

    • Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

    • The supernatant is collected, and the concentration of secreted insulin is measured using an ELISA or radioimmunoassay (RIA).

    • Total cellular protein content is often measured to normalize the insulin secretion data.

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of a compound on the rate of glucose uptake into liver cells.

Methodology:

  • Cell Source: Primary rat hepatocytes or a human hepatocyte cell line (e.g., HepG2).

  • Assay Principle: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose (2-DG), which is taken up and phosphorylated by hexokinases/glucokinase but not further metabolized, thus trapping it inside the cell.

  • Procedure:

    • Hepatocytes are plated in multi-well plates.

    • Cells are washed and pre-incubated in a glucose-free buffer.

    • The assay is initiated by adding a buffer containing a specific glucose concentration and the radiolabeled 2-DG, with or without the test compound.

    • After a defined incubation period, the reaction is stopped by washing the cells with ice-cold buffer to remove extracellular 2-DG.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The amount of radioactivity is proportional to the rate of glucose uptake.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a compound on glucose disposal in vivo following an oral glucose challenge.

Methodology:

  • Animals: Typically, mice are fasted overnight (e.g., 12-16 hours) but with free access to water.

  • Procedure:

    • A baseline blood sample is taken (time 0) via the tail vein to measure blood glucose.

    • The test compound or vehicle is administered orally.

    • After a specified pre-treatment period (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

    • Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • The data are plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.

Hyperinsulinemic-Euglycemic Clamp in Mice

Objective: To assess whole-body insulin sensitivity and glucose metabolism under steady-state conditions of hyperinsulinemia and euglycemia.

Methodology:

  • Animals: Mice are typically catheterized in the jugular vein (for infusions) and carotid artery (for sampling) several days prior to the clamp study.

  • Procedure:

    • Following a fasting period, a primed-continuous infusion of human insulin is administered to raise and maintain a high circulating insulin level.

    • Blood glucose is monitored frequently (e.g., every 5-10 minutes).

    • A variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level (e.g., 100-120 mg/dL).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

    • The test compound can be administered before or during the clamp to assess its effect on insulin sensitivity.

Visualizations

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

GKA_Signaling_Pathway Glucokinase Activator Signaling Pathway cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Glucokinase Glucokinase GLUT2->Glucokinase Glucose G6P G6P Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_Ratio ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio Increases KATP_Channel KATP Channel Closure ATP_ADP_Ratio->KATP_Channel Depolarization Depolarization KATP_Channel->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin_Secretion Ca_Influx->Insulin_Secretion Psn_GK1_Pancreas This compound Psn_GK1_Pancreas->Glucokinase Activates Glucose_Liver Glucose GLUT2_Liver GLUT2 Glucose_Liver->GLUT2_Liver Uptake Glucokinase_Liver Glucokinase GLUT2_Liver->Glucokinase_Liver Glucose G6P_Liver G6P Glucokinase_Liver->G6P_Liver Phosphorylation Glycogen_Synthesis Glycogen Synthesis G6P_Liver->Glycogen_Synthesis Glycolysis_Liver Glycolysis G6P_Liver->Glycolysis_Liver Psn_GK1_Liver This compound Psn_GK1_Liver->Glucokinase_Liver Activates

Caption: this compound enhances glucose metabolism in pancreas and liver.

GKA_Experimental_Workflow Experimental Workflow for GKA Evaluation In_Vitro_Screening In Vitro Screening GK_Activation_Assay Glucokinase Activation Assay In_Vitro_Screening->GK_Activation_Assay Cell_Based_Assays Cell-Based Assays GK_Activation_Assay->Cell_Based_Assays MIN6_Insulin_Secretion MIN6 Insulin Secretion Cell_Based_Assays->MIN6_Insulin_Secretion Hepatocyte_Glucose_Uptake Hepatocyte Glucose Uptake Cell_Based_Assays->Hepatocyte_Glucose_Uptake In_Vivo_Testing In Vivo Testing MIN6_Insulin_Secretion->In_Vivo_Testing Hepatocyte_Glucose_Uptake->In_Vivo_Testing OGTT Oral Glucose Tolerance Test In_Vivo_Testing->OGTT Clamp_Studies Hyperinsulinemic-Euglycemic Clamp In_Vivo_Testing->Clamp_Studies Lead_Optimization Lead Optimization OGTT->Lead_Optimization Clamp_Studies->Lead_Optimization

Caption: A typical workflow for evaluating glucokinase activators.

Reproducibility_Assessment_Logic Logic for Assessing Reproducibility Published_Findings Published this compound Findings Direct_Replication Direct Replication Studies Published_Findings->Direct_Replication Indirect_Evidence Indirect Evidence Published_Findings->Indirect_Evidence Assessment Assessment of Reproducibility Direct_Replication->Assessment Comparative_Data Comparison with other GKAs Indirect_Evidence->Comparative_Data Mechanistic_Consistency Consistency with GKA Mechanism Indirect_Evidence->Mechanistic_Consistency Comparative_Data->Assessment Mechanistic_Consistency->Assessment

Caption: Framework for assessing the reproducibility of this compound findings.

References

PSN-GK1 as a Positive Control in Glucokinase Activator Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective treatments for type 2 diabetes has led to significant interest in the activation of glucokinase (GK), a key enzyme in glucose homeostasis. Glucokinase activators (GKAs) represent a promising therapeutic class. For researchers engaged in the screening and development of novel GKAs, the use of a reliable positive control is paramount for assay validation and comparative analysis. This guide provides a comprehensive comparison of PSN-GK1 as a positive control against other known GKAs, supported by experimental data and detailed protocols.

Performance Comparison of Glucokinase Activators

This compound is a potent, orally available glucokinase activator.[1] Its utility as a positive control is underscored by its well-characterized in vitro and in vivo activities. Below is a comparative summary of this compound and other notable GKAs.

ActivatorEC50 (at 5 mM Glucose)Fold Activation (at 5 mM Glucose)Key Characteristics
This compound 130 nM[1]4.3-fold[1]Potent, dual-acting (pancreas and liver) activator.[1]
Dorzagliatin (HMS5552) EC50 varies with glucose concentrationNot explicitly stated as fold-activationDual-acting GKA targeting both liver and pancreas.[2]
TTP399 762 nMNot explicitly stated as fold-activationHepatoselective GKA, minimizing the risk of hypoglycemia.
ARRY-403 (AMG-151) 79 nMNot explicitly stated as fold-activationOrally available allosteric GKA.

Note: Direct comparison of EC50 and fold activation values should be interpreted with caution, as experimental conditions can vary between studies.

Mechanism of Action: The Glucokinase Signaling Pathway

Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, the phosphorylation of glucose by GK is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and reduced hepatic glucose output. Allosteric GKAs like this compound bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).

Glucokinase Activation Pathway Glucokinase Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Uptake GK_P Glucokinase (GK) GLUT2_P->GK_P Phosphorylation G6P_P Glucose-6-Phosphate GK_P->G6P_P Metabolism_P Glycolysis & Oxidative Phosphorylation G6P_P->Metabolism_P ATP_ADP_P ↑ ATP/ADP Ratio Metabolism_P->ATP_ADP_P KATP_Channel KATP Channel Closure ATP_ADP_P->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis PSN_GK1_P This compound PSN_GK1_P->GK_P Allosteric Activation Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Uptake GK_L Glucokinase (GK) GLUT2_L->GK_L Phosphorylation G6P_L Glucose-6-Phosphate GK_L->G6P_L HGO_Reduction ↓ Hepatic Glucose Output GK_L->HGO_Reduction Glycogen_Synth Glycogen Synthesis G6P_L->Glycogen_Synth PSN_GK1_L This compound PSN_GK1_L->GK_L Allosteric Activation

Caption: Glucokinase activation pathway in pancreas and liver.

Experimental Protocols

A robust and reproducible experimental protocol is essential for screening glucokinase activators. Below is a detailed methodology for a common in vitro glucokinase activity assay.

Objective: To determine the potency (EC50) and efficacy (fold activation) of test compounds as glucokinase activators.

Principle: This is a coupled enzymatic assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • HEPES buffer

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound (as positive control)

  • Test compounds

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing HEPES, MgCl2, and DTT at the desired pH (e.g., pH 7.4).

    • Prepare stock solutions of glucose, ATP, and NADP+ in the reaction buffer.

    • Prepare a stock solution of G6PDH in a suitable buffer.

    • Prepare serial dilutions of the test compounds and this compound in DMSO or another appropriate solvent.

  • Assay Reaction:

    • In a 384-well plate, add the reaction buffer.

    • Add the test compounds or this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add the glucokinase enzyme to all wells except for the blank controls.

    • Add the glucose solution to all wells.

    • Add the G6PDH and NADP+ solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the ATP solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer.

    • Measure the absorbance at 340 nm kinetically over a set period (e.g., 30 minutes) at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each well.

    • Subtract the background rate (from wells without glucokinase) from all other rates.

    • Normalize the data to the vehicle control to determine the fold activation.

    • Plot the fold activation against the concentration of the test compound or this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental Workflow for High-Throughput Screening

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries. The following diagram illustrates a typical workflow for screening glucokinase activators.

HTS Workflow for Glucokinase Activators High-Throughput Screening Workflow for Glucokinase Activators Compound_Library Compound Library (e.g., 10,000s of compounds) Plate_Prep Assay Plate Preparation (384-well plates) Compound_Library->Plate_Prep Dispensing Compound Dispensing (Acoustic or Pin Transfer) Plate_Prep->Dispensing Reagent_Add Reagent Addition (GK, Glucose, G6PDH, NADP+) Dispensing->Reagent_Add Incubation Incubation Reagent_Add->Incubation Reaction_Init Reaction Initiation (ATP Addition) Incubation->Reaction_Init Detection Kinetic Reading (Absorbance at 340 nm) Reaction_Init->Detection Data_Analysis Data Analysis (Rate Calculation, Normalization) Detection->Data_Analysis Hit_ID Hit Identification (Compounds showing significant activation) Data_Analysis->Hit_ID Hit_Confirm Hit Confirmation (Re-testing of primary hits) Hit_ID->Hit_Confirm Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Confirm->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt

Caption: A typical high-throughput screening workflow.

Logical Relationship for Hit Confirmation

Following the initial high-throughput screen, a series of validation and secondary assays are crucial to confirm the activity of the identified "hits" and to eliminate false positives.

Hit Confirmation Logic Logical Workflow for Hit Confirmation Primary_Screen Primary HTS (Single Concentration) Primary_Hits Primary Hits Primary_Screen->Primary_Hits Confirmation_Assay Confirmation Assay (Fresh Compound Powder) Primary_Hits->Confirmation_Assay Confirmed_Hits Confirmed Hits Confirmation_Assay->Confirmed_Hits Dose_Response Dose-Response Curve (EC50 & Emax Determination) Confirmed_Hits->Dose_Response Potent_Efficacious Potent & Efficacious Compounds Dose_Response->Potent_Efficacious Orthogonal_Assay Orthogonal Assay (e.g., ADP detection) Potent_Efficacious->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Selectivity_Assay Selectivity Assays (vs. other hexokinases) Validated_Hits->Selectivity_Assay Selective_Hits Selective Hits Selectivity_Assay->Selective_Hits

Caption: Logical workflow for hit confirmation and validation.

References

A Comparative Analysis of Psn-GK1 and First-Generation Glucokinase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel glucokinase (GK) activator, Psn-GK1, against first-generation GK activators. The information presented herein is intended to offer an objective overview of their respective performance characteristics, supported by available experimental data, to inform research and drug development efforts in the field of metabolic diseases.

Introduction to Glucokinase Activators

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose uptake and metabolism in the liver. Small molecule activators of glucokinase (GKAs) have been a focus of therapeutic development for type 2 diabetes due to their potential to enhance glucose-stimulated insulin secretion and hepatic glucose disposal. First-generation GKAs, such as Piragliatin (RO4389620) and RO-28-1675, showed initial promise but faced challenges in clinical development, including a narrow therapeutic window, risk of hypoglycemia, and long-term efficacy concerns. This compound represents a newer generation of GKAs designed to overcome these limitations.

In Vitro Potency and Efficacy

This compound demonstrates potent activation of the glucokinase enzyme. A direct comparison of the half-maximal effective concentrations (EC50) reveals the superior potency of this compound over the first-generation activators.

CompoundGlucokinase Activation EC50Fold Activation (at 5 mM Glucose)Reference
This compound 130 nM4.3-fold[1][2][3]
RO-28-1675 54 nMNot explicitly stated in fold-activation at 5 mM, but potent activation is noted.
Piragliatin (RO4389620) 393 nMNot explicitly stated in fold-activation at 5 mM.[4]

Note: Direct comparison of fold activation can be challenging due to variations in experimental conditions.

Cellular Activity: Insulin Secretion and Hepatic Glucose Uptake

The therapeutic effect of GKAs is mediated through their action on pancreatic β-cells (enhancing insulin secretion) and hepatocytes (increasing glucose uptake).

CompoundPancreatic β-Cell Insulin SecretionHepatic Glucose UptakeKey ObservationsReference
This compound 26-fold increase in MIN6 insulin secretion (EC50 267 nM)3-fold increase in 2-DG hepatocytic uptake (EC50 1 µM)Potent dual action on both pancreas and liver.[1] Effective in diabetic animal models where other GKAs have shown limited efficacy.
Piragliatin (RO4389620) Dose-dependent increase in β-cell function in patients with type 2 diabetes.Fall in endogenous glucose output in the fasting state in patients.Demonstrated glucose-lowering effects in clinical trials but development was discontinued.
RO-28-1675 Concurrent reduction of blood glucose with increased plasma insulin in rodent models.Increased liver glucose uptake and suppressed endogenous glucose production in rats.An early-generation GKA that showed proof-of-concept but was not advanced to later-stage clinical trials.

In Vivo Efficacy and Safety Profile

A critical differentiator for newer generation GKAs is an improved safety profile, particularly concerning the risk of hypoglycemia. This compound has shown a favorable profile in preclinical studies.

CompoundIn Vivo EfficacyHypoglycemia RiskOther Notable EffectsReference
This compound Reduced blood glucose in various diabetic rodent models (db/db mice, Zucker diabetic fatty rats) without causing hypoglycemia. No tachyphylaxis observed after subchronic administration.Low risk of hypoglycemia observed in preclinical models.No adverse effects on lipid levels, liver weight, or body weight were reported in subchronic studies.
First-Generation GKAs (General) Effective in lowering blood glucose in short-term studies.A significant concern that has limited clinical development.Some first-generation GKAs were associated with increased liver burden and loss of efficacy over time.

Experimental Protocols

In Vitro Glucokinase Activation Assay

Objective: To determine the half-maximal effective concentration (EC50) and fold activation of glucokinase by test compounds.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.4), 50 mM KCl, 5 mM MgCl2, 1 mM dithiothreitol, 1 mM ATP, and 0.5 mM NADP+.

  • Enzyme and Substrate: Add recombinant human glucokinase to the reaction mixture. The reaction is initiated by the addition of D-glucose at a specified concentration (e.g., 5 mM).

  • Coupled Enzyme System: Include glucose-6-phosphate dehydrogenase in the reaction mixture. This enzyme couples the production of glucose-6-phosphate by glucokinase to the reduction of NADP+ to NADPH.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound, RO-28-1675, Piragliatin) to the reaction wells.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal fold activation.

Cellular Insulin Secretion Assay (MIN6 Cells)

Objective: To assess the effect of glucokinase activators on glucose-stimulated insulin secretion in a pancreatic β-cell line.

Methodology:

  • Cell Culture: Culture MIN6 cells (a mouse pancreatic β-cell line) in appropriate growth medium.

  • Pre-incubation: Prior to the assay, starve the cells in a low-glucose medium (e.g., 1-2 mM glucose) for a defined period (e.g., 2 hours) to establish a basal insulin secretion level.

  • Stimulation: Replace the starvation medium with a medium containing a stimulatory concentration of glucose (e.g., 5 mM) and varying concentrations of the test compound.

  • Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-increase over the basal secretion level.

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of glucokinase activators on glucose uptake in primary hepatocytes or a hepatocyte cell line.

Methodology:

  • Cell Culture: Isolate primary hepatocytes from rats or use a suitable hepatocyte cell line (e.g., HepG2).

  • Pre-incubation: Wash the cells and pre-incubate them in a glucose-free medium.

  • Treatment: Add a medium containing a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose (2-DG), and varying concentrations of the test compound.

  • Incubation: Incubate the cells for a short period (e.g., 10-30 minutes) at 37°C to allow for glucose uptake.

  • Washing: Stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-DG.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of incorporated radiolabeled 2-DG using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the total protein content. Express the results as fold-increase over the basal uptake level.

Signaling Pathways

Glucokinase Signaling in Pancreatic β-Cells

GKA_Pancreas Glucose Extracellular Glucose GLUT2 GLUT2 Glucose->GLUT2 IntraGlucose Intracellular Glucose GLUT2->IntraGlucose GK Glucokinase (GK) IntraGlucose->GK G6P Glucose-6-Phosphate (G6P) GK->G6P Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca Ca2+ Influx Depolarization->Ca Insulin Insulin Vesicle Exocytosis Ca->Insulin PsnGK1 This compound PsnGK1->GK Activates

Caption: Glucokinase activation in pancreatic β-cells by this compound.

Glucokinase Signaling in Hepatocytes

GKA_Liver Glucose Blood Glucose GLUT2_liver GLUT2 Glucose->GLUT2_liver IntraGlucose_liver Intracellular Glucose GLUT2_liver->IntraGlucose_liver GK_liver Glucokinase (GK) IntraGlucose_liver->GK_liver G6P_liver Glucose-6-Phosphate (G6P) GK_liver->G6P_liver GKRP_inactive GK-GKRP (Inactive Complex) GK_liver->GKRP_inactive Inhibited by GKRP Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver HGU ↑ Hepatic Glucose Uptake Glycogen->HGU Glycolysis_liver->HGU PsnGK1_liver This compound PsnGK1_liver->GK_liver Activates PsnGK1_liver->GKRP_inactive Disrupts Inhibition

Caption: Glucokinase activation in hepatocytes by this compound.

Conclusion

This compound emerges as a highly potent glucokinase activator with a promising preclinical profile. Compared to first-generation GKAs, it exhibits enhanced potency and a potentially wider therapeutic window, with a reduced risk of hypoglycemia in animal models. Its dual action on both pancreatic β-cells and hepatocytes suggests a comprehensive mechanism for glycemic control. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of type 2 diabetes. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this next-generation glucokinase activator.

References

Investigating synergistic effects of Psn-GK1 with other antidiabetic drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global burden of type 2 diabetes (T2D) necessitates the exploration of innovative therapeutic strategies, including combination therapies that leverage synergistic mechanisms of action. Psn-GK1, a potent glucokinase (GK) activator, enhances glucose-stimulated insulin secretion and hepatic glucose uptake. While direct clinical data on this compound in combination with other antidiabetic agents are not yet available, this guide provides a comparative analysis of the potential synergistic effects of this compound by examining clinical and preclinical data from another glucokinase activator, dorzagliatin, in combination with established T2D therapies: metformin, a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin), and a sodium-glucose cotransporter-2 (SGLT2) inhibitor (empagliflozin). This guide aims to provide a valuable resource for researchers and drug development professionals investigating novel combination therapies for T2D.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a small molecule activator of glucokinase, a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes. By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin secretion from β-cells and increases glucose uptake and glycogen synthesis in the liver. This dual mechanism of action makes this compound a promising agent for the treatment of T2D.

However, the multifactorial nature of T2D often requires a multi-pronged therapeutic approach. Combining this compound with other antidiabetic drugs that have complementary mechanisms of action could lead to synergistic or additive effects, resulting in improved glycemic control, potential for lower doses and reduced side effects, and a more durable therapeutic response. This guide explores the potential synergies of this compound by drawing comparisons with the glucokinase activator dorzagliatin.

Comparative Efficacy of Glucokinase Activators in Combination Therapies

While specific data for this compound combinations are pending, clinical trials with dorzagliatin provide valuable insights into the potential synergistic effects of this drug class.

Glucokinase Activator in Combination with Metformin

Metformin, the first-line therapy for T2D, primarily acts by reducing hepatic glucose production. The combination of a glucokinase activator with metformin is hypothesized to provide complementary effects by both enhancing hepatic glucose uptake (GKA) and suppressing its production (metformin).

Table 1: Glycemic Control with Dorzagliatin and Metformin Combination [1][2][3][4]

Treatment GroupBaseline HbA1c (%)Mean Change in HbA1c from Baseline at 24 Weeks (%)
Dorzagliatin + Metformin8.3 ± 0.6-1.02
Placebo + Metformin8.3 ± 0.6-0.36

Data from a Phase 3 clinical trial in patients with T2D inadequately controlled on metformin alone.[1]

Glucokinase Activator in Combination with a DPP-4 Inhibitor (Sitagliptin)

DPP-4 inhibitors increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate glucose-dependent insulin secretion. A glucokinase activator could potentially enhance the insulin secretion stimulated by the increased GLP-1 levels.

Table 2: Pharmacodynamic Effects of Dorzagliatin and Sitagliptin Combination

ParameterSitagliptin AloneDorzagliatin + Sitagliptin
iAUC for Glucose (mg·h/dL)378.00 ± 87.80253.00 ± 116.00
iAUC for C-peptide (ng·h/mL)12.10 ± 5.3514.40 ± 7.18

Data from a Phase 1 clinical trial. iAUC: incremental Area Under the Curve.

Glucokinase Activator in Combination with an SGLT2 Inhibitor (Empagliflozin)

SGLT2 inhibitors lower blood glucose by increasing urinary glucose excretion. This mechanism is independent of insulin, suggesting a potential for additive or synergistic effects when combined with a glucokinase activator that enhances insulin secretion and action. A clinical study demonstrated a clear synergistic effect in glucose lowering with the combination of dorzagliatin and empagliflozin.

Table 3: Glucose Lowering Effect of Dorzagliatin and Empagliflozin Combination

Treatment GroupAUEC for Glucose (h·mg/dL) following OGTT
Dorzagliatin Monotherapy364
Empagliflozin Monotherapy452
Dorzagliatin + Empagliflozin279

Data from a Phase 1 clinical trial. AUEC: Area Under the Effect Curve.

Experimental Protocols for Assessing Synergy

The following are generalized protocols for preclinical evaluation of the synergistic effects of this compound with other antidiabetic drugs.

In Vitro Synergy Assessment
  • Cell Lines: INS-1 or MIN6 pancreatic β-cell lines for insulin secretion assays; HepG2 or primary hepatocytes for glucose uptake and glycogen synthesis assays.

  • Assays:

    • Glucose-Stimulated Insulin Secretion (GSIS) Assay: Cells are incubated with varying concentrations of this compound, a partner drug, and their combination under low and high glucose conditions. Insulin secreted into the medium is measured by ELISA.

    • Glucose Uptake Assay: Cells are treated with the drugs and then incubated with a fluorescent or radiolabeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose). The amount of glucose taken up by the cells is quantified.

  • Data Analysis: The Combination Index (CI) method of Chou-Talalay is used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Synergy Assessment
  • Animal Models: Diabetic animal models such as db/db mice, ob/ob mice, or streptozotocin-induced diabetic rats are commonly used.

  • Experimental Design:

    • Animals are divided into four groups: vehicle control, this compound alone, partner drug alone, and this compound in combination with the partner drug.

    • Drugs are administered orally for a specified period (e.g., 4 weeks).

    • Blood glucose levels (fasting and postprandial) and HbA1c are monitored regularly.

    • Oral Glucose Tolerance Tests (OGTT) are performed at the beginning and end of the study.

    • At the end of the study, plasma insulin levels, pancreatic insulin content, and liver glycogen content can be measured.

  • Data Analysis: Statistical analysis is performed to compare the effects of the combination therapy to monotherapies and vehicle control.

Signaling Pathways and Mechanisms of Synergy

Understanding the signaling pathways of each drug class is crucial for elucidating the mechanisms of their synergistic interactions.

cluster_PsnGK1 This compound (Glucokinase Activator) PsnGK1 This compound GK Glucokinase (GK) PsnGK1->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glucose Insulin_Secretion ↑ Insulin Secretion (Pancreas) G6P->Insulin_Secretion Glycogen_Synthesis ↑ Glycogen Synthesis (Liver) G6P->Glycogen_Synthesis

This compound Signaling Pathway

cluster_Metformin Metformin Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMPK AMPK Mitochondria->AMPK ↑ AMP/ATP ratio Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Metformin Signaling Pathway

cluster_DPP4 DPP-4 Inhibitor DPP4i DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4i->DPP4 Inhibits GLP1_GIP GLP-1 & GIP DPP4->GLP1_GIP Degrades Insulin_Secretion ↑ Insulin Secretion GLP1_GIP->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_GIP->Glucagon_Secretion

DPP-4 Inhibitor Mechanism

cluster_SGLT2 SGLT2 Inhibitor SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 (Kidney) SGLT2i->SGLT2 Inhibits Glucose_Reabsorption ↓ Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion

SGLT2 Inhibitor Mechanism

Conclusion

The preclinical and clinical data on the glucokinase activator dorzagliatin in combination with metformin, DPP-4 inhibitors, and SGLT2 inhibitors strongly suggest a high potential for synergistic or additive effects in improving glycemic control. Given its similar mechanism of action, this compound is also anticipated to exhibit favorable synergistic profiles when combined with these established antidiabetic agents. The distinct yet complementary pathways of these drug classes offer a compelling rationale for the development of combination therapies featuring this compound. Further preclinical and clinical investigations are warranted to definitively establish the synergistic efficacy and safety of this compound in combination regimens for the management of type 2 diabetes. This guide serves as a foundational resource for designing and interpreting such studies.

References

A Critical Appraisal of Psn-GK1's Preclinical Data Package: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for Psn-GK1, a glucokinase activator, against other notable alternatives in the same class. This objective analysis, supported by experimental data, aims to inform future research and development in the pursuit of novel diabetes therapies.

Glucokinase (GK) activators represent a promising therapeutic strategy for type 2 diabetes by enhancing glucose sensing in pancreatic β-cells and promoting glucose uptake in the liver. This compound has emerged as a potent GKA in preclinical studies. This guide critically appraises its preclinical data package by comparing it with other key GKAs: Dorzagliatin, TTP399, ARRY-403, Piragliatin, and MK-0941.

Quantitative Preclinical Data Summary

The following tables summarize the available preclinical data for this compound and its competitors, offering a side-by-side comparison of their in vitro potency and in vivo efficacy.

In Vitro Potency of Glucokinase Activators
CompoundGlucokinase Activation (EC50)Insulin Secretion (Cell-Based Assay)Hepatic Glucose UptakeMechanism of Action
This compound 130 nM (4.3-fold activation at 5 mM glucose)[1][2][3]EC50 of 267 nM in MIN6 cells (26-fold increase)[1][2]3-fold increase in rat hepatocytes (EC50 of 1 µM)Dual-acting (Pancreas & Liver)
Dorzagliatin Data not explicitly found in searchesEnhances glucose-stimulated insulin secretion (GSIS)Upregulates GK protein expression in the liverDual-acting (Pancreas & Liver)
TTP399 Hepatoselective activationDoes not alter insulin secretion in preclinical modelsEnhances lactate and glycogen productionHepatoselective
ARRY-403 Potent GKA (specific EC50 not found)Stimulates insulin release in a glucose-dependent mannerIncreases glucose uptake and reduces glucose productionDual-acting (Pancreas & Liver)
Piragliatin EC50 of 516 nMAugments GSIS in human isletsActivity in hepatic cell glucose metabolismDual-acting (Pancreas & Liver)
MK-0941 EC50 of 240 nM (at 2.5 mM glucose) and 65 nM (at 10 mM glucose)17-fold increase in isolated rat islets (at 10 µM)Up to 18-fold increase in glucose uptake in rat hepatocytes (at 10 µM)Dual-acting (Pancreas & Liver)
In Vivo Efficacy of Glucokinase Activators in Rodent Models
CompoundAnimal ModelDoseKey FindingsReference
This compound db/db mice, Zucker diabetic fatty ratsNot SpecifiedImproved glycemic profiles without causing hypoglycemia.
ob/ob miceNot SpecifiedDose-dependently reduced excursions in Oral Glucose Tolerance Tests (OGTTs).
C57Bl/6 mice1 and 10 mg/kg (oral)Reduced blood glucose.
Dorzagliatin Animal modelsNot SpecifiedUpregulates GK protein expression.
TTP399 Diabetic mice150 mg/kg/day for 4 weeksReduced plasma and liver triglyceride concentrations.
ARRY-403 Multiple in vivo models of Type 2 diabetesNot SpecifiedHighly efficacious in controlling fasting and non-fasting glucose. No adverse effects on body weight, plasma triglycerides, or total cholesterol.
Piragliatin Rodent models of type 2 diabetesNot SpecifiedIn vivo efficacy demonstrated.
MK-0941 High-fat diet-fed mice1-30 mg/kg (oral, single dose)Significantly reduced blood glucose dose-dependently.
db/db mice, HFD/STZ mice3-10 mg/kg (oral, single dose)Reduced blood glucose.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.

Glucokinase Activator Signaling Pathway

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas GK_pancreas Glucokinase GLUT2_pancreas->GK_pancreas GKA_pancreas GKA (e.g., this compound) GKA_pancreas->GK_pancreas Activates G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylation Metabolism Glycolysis & Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_channel KATP Channel Closure ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver GK_liver Glucokinase GLUT2_liver->GK_liver GKA_liver GKA (e.g., this compound) GKA_liver->GK_liver Activates G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation Glycogen_synthesis ↑ Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver ↑ Glycolysis G6P_liver->Glycolysis_liver HGP ↓ Hepatic Glucose Production Glycolysis_liver->HGP

Caption: Mechanism of action of a dual-acting glucokinase activator in pancreas and liver.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start fasting Fast Mice (e.g., 6-16 hours) start->fasting baseline_blood Collect Baseline Blood Sample (t=0 min) fasting->baseline_blood dosing Oral Administration of GKA or Vehicle baseline_blood->dosing glucose_gavage Oral Glucose Gavage (e.g., 2 g/kg) dosing->glucose_gavage blood_collection Collect Blood Samples at Multiple Time Points (e.g., 15, 30, 60, 120 min) glucose_gavage->blood_collection glucose_measurement Measure Blood Glucose Concentration blood_collection->glucose_measurement data_analysis Data Analysis: - Plot Glucose vs. Time - Calculate Area Under the Curve (AUC) glucose_measurement->data_analysis end End data_analysis->end

Caption: A typical workflow for an oral glucose tolerance test (OGTT) in mice.

Detailed Experimental Protocols

Glucokinase (GK) Activity Assay

Objective: To determine the in vitro potency of a test compound in activating the glucokinase enzyme.

Methodology:

  • Principle: A common method is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or fluorometrically.

  • Reagents: Recombinant human glucokinase, glucose, ATP, MgCl2, DTT, NADP+, G6PDH, and the test compound at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl2, DTT, NADP+, and G6PDH.

    • Add a fixed concentration of glucose (e.g., 5 mM) and varying concentrations of the test compound to the wells of a microplate.

    • Initiate the reaction by adding a mixture of glucokinase and ATP.

    • Monitor the change in absorbance at 340 nm or fluorescence over time.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the fold activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a test compound on glucose tolerance in an in vivo model.

Methodology:

  • Animal Model: Typically, diabetic mouse models like db/db or ob/ob mice, or high-fat diet-induced obese mice are used.

  • Procedure:

    • Fast the animals overnight (e.g., 16 hours) with free access to water.

    • Record the baseline blood glucose level from a tail snip (t=0).

    • Administer the test compound or vehicle orally at a specified dose.

    • After a set time (e.g., 30-60 minutes), administer a glucose solution orally (gavage) at a standard dose (e.g., 2 g/kg body weight).

    • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose excursion.

MIN6 Cell Insulin Secretion Assay

Objective: To assess the effect of a test compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic β-cell line.

Methodology:

  • Cell Line: MIN6 cells, a mouse insulinoma cell line that secretes insulin in response to glucose.

  • Procedure:

    • Culture MIN6 cells to an appropriate confluency in multi-well plates.

    • Wash the cells and pre-incubate them in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.5 mM glucose) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.

    • Replace the pre-incubation buffer with fresh buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 1-2 hours).

    • Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.

    • Normalize the insulin secretion to the total protein content of the cells in each well.

Hepatocyte Glucose Uptake Assay

Objective: To measure the effect of a test compound on glucose uptake in primary hepatocytes or a hepatocyte cell line.

Methodology:

  • Cells: Primary hepatocytes isolated from rats or mice, or a human hepatocyte cell line like HepG2.

  • Procedure:

    • Plate the hepatocytes in collagen-coated multi-well plates and allow them to attach.

    • Wash the cells and incubate them in a glucose-free medium for a period to deplete intracellular glucose.

    • Add a medium containing a fluorescently labeled glucose analog (e.g., 2-NBDG) with or without the test compound at various concentrations.

    • Incubate for a defined time to allow for glucose uptake.

    • Wash the cells to remove extracellular 2-NBDG.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

    • The increase in fluorescence intensity corresponds to the amount of glucose uptake.

Critical Appraisal of this compound's Preclinical Data

This compound demonstrates a potent dual-acting mechanism, effectively activating glucokinase and stimulating both insulin secretion and hepatic glucose uptake. Its in vitro potency, with an EC50 of 130 nM for glucokinase activation, is comparable to or more potent than several other GKAs like Piragliatin and MK-0941. The significant 26-fold increase in insulin secretion in MIN6 cells highlights its strong effect on pancreatic β-cells.

In vivo, this compound shows promising efficacy in multiple rodent models of type 2 diabetes, improving glycemic control without inducing hypoglycemia, a key concern for this class of drugs. The dose-dependent reduction of glucose excursions in OGTTs further supports its potential as a therapeutic agent.

Comparison with Alternatives:

  • Dual-Acting vs. Hepatoselective: this compound, like Dorzagliatin, ARRY-403, Piragliatin, and MK-0941, is a dual-acting GKA. This contrasts with TTP399, which is designed to be hepatoselective to potentially reduce the risk of hypoglycemia associated with pancreatic GK activation. The preclinical data for TTP399 shows it does not alter insulin secretion, a key differentiating factor.

  • Efficacy and Safety: While this compound shows a good preclinical safety profile by not inducing hypoglycemia, the long-term effects on liver fat accumulation, a concern with some GKAs, were not extensively detailed in the initial findings. ARRY-403 also reported no adverse effects on plasma triglycerides, which is a positive attribute. In contrast, some earlier GKAs faced challenges with adverse effects in later-stage development.

  • Data Completeness: The preclinical data package for this compound is robust, with both in vitro and in vivo characterization. However, a direct head-to-head comparison with newer agents like Dorzagliatin, which has progressed further in clinical trials, is limited by the availability of directly comparable preclinical study designs and reported data.

The preclinical data package for this compound strongly supports its potential as a potent, dual-acting glucokinase activator for the treatment of type 2 diabetes. Its efficacy in improving glycemic control across various animal models, coupled with a lack of reported hypoglycemia, positions it as a promising candidate. However, a thorough evaluation of its long-term safety profile, particularly concerning hepatic lipid metabolism, would be crucial for its continued development. Comparison with hepatoselective alternatives like TTP399 highlights the different strategies being employed to optimize the therapeutic window for this class of compounds. Further investigation and head-to-head studies would be necessary to definitively establish its superiority over other GKAs.

References

Safety Operating Guide

Proper Disposal Procedures for Psn-GK1: An Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Psn-GK1, a glucokinase activator. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, these procedures are based on general best practices for hazardous chemical waste management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures and consult your institution's safety guidelines.

II. Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first critical step in the disposal process. This compound waste should be treated as hazardous chemical waste.

Table 1: this compound Waste Classification

Waste TypeDescriptionClassification
Unused or expired this compoundPure, solid this compound that is no longer needed or has passed its expiration date.Hazardous Solid
Contaminated LabwareDisposable items such as pipette tips, weighing papers, and vials that have come into direct contact with this compound.Hazardous Solid
Contaminated PPEGloves, and other disposable PPE contaminated during handling.Hazardous Solid
Solutions of this compoundAqueous or solvent-based solutions containing this compound.Hazardous Liquid
Rinsate from DecontaminationSolvents (e.g., ethanol, acetone) used to clean glassware and surfaces contaminated with this compound.Hazardous Liquid

Segregation is key to safe disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2][3]

III. Step-by-Step Disposal Procedures

Follow these procedural steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

  • Solid Waste:

    • Collect all solid this compound waste, including unused product, contaminated labware, and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]

    • The container must be chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including experimental solutions and rinsate, in a separate, designated hazardous liquid waste container.

    • The container should be shatter-resistant, have a secure screw-top cap, and be made of a material compatible with the solvents used.

Step 2: Container Labeling

Proper labeling is a critical compliance and safety requirement.

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • For liquid waste, list all components and their approximate percentages (e.g., "this compound in DMSO, <1%").

    • The date when waste was first added to the container (accumulation start date).

    • Any relevant hazard information (e.g., "Irritant," "Handle with Care").

Step 3: Waste Storage

  • Store sealed waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a well-ventilated area, away from general laboratory traffic and incompatible chemicals.

  • Ensure that liquid waste containers are stored in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact your EHS Department: The primary and mandatory route for the disposal of this compound waste is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Follow your institution's procedures to request a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory.

  • Never dispose of this compound waste down the drain or in the regular trash.

IV. Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • Solid Spill: Carefully sweep or scoop the solid material into a labeled hazardous waste container. Avoid creating dust.

    • Liquid Spill: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to absorb the liquid.

  • Collect Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed and labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

V. Experimental Protocols Cited

While specific disposal protocols for this compound are not detailed in publicly available experimental literature, the handling and preparation of this compound for in-vitro and in-vivo studies necessitate the generation of the waste streams outlined in this guide. The general principles of laboratory chemical waste management are universally applicable.

VI. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Psn_GK1_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generation identify Identify Waste Type (Solid or Liquid) start->identify segregate Segregate Waste Streams identify->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid Waste label_solid Label Solid Waste Container collect_solid->label_solid label_liquid Label Liquid Waste Container collect_liquid->label_liquid store Store in Secure Satellite Accumulation Area (SAA) label_solid->store label_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

References

Personal protective equipment for handling Psn-GK1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Psn-GK1

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the research compound this compound. As a potent glucokinase activator, understanding its properties and potential hazards is critical for safe laboratory operations.

Chemical and Physical Properties

This compound is a research chemical identified as a potent glucokinase activator. Its primary known biological effect is the enhancement of glucose metabolism, which has implications for studies related to metabolic disorders.

PropertyValue
Chemical Name (2R)-2-(4-cyclopropanesulfonylphenyl)-N-(5-fluorothiazol-2-yl)-3-(tetrahydropyran-4-yl)propionamide
CAS Number 745051-61-0
Molecular Formula C₂₀H₂₃FN₂O₄S₂
Molecular Weight 438.54 g/mol
Health Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known pharmacological action and data from related glucokinase activators suggest the following potential hazards.

HazardDescription
Primary Risk Hypoglycemia: As a glucokinase activator, this compound can significantly lower blood glucose levels. Accidental exposure could lead to hypoglycemia, with symptoms including dizziness, confusion, sweating, and in severe cases, loss of consciousness.
Other Potential Effects Studies on other glucokinase activators have indicated potential effects on lipid profiles and liver function with prolonged exposure.
Routes of Exposure Inhalation of powder, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE)

Due to the lack of a specific SDS, a cautious approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye Protection Safety glasses with side shields or safety goggles.
Skin and Body Protection Laboratory coat. For larger quantities or when generating dust, consider additional protective clothing.
Respiratory Protection For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.
Operational Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound, from receiving to disposal.

Receiving Receiving and Storage Preparation Preparation of Solutions Receiving->Preparation Store at -20°C Handling Experimental Handling Preparation->Handling Use in ventilated hood Disposal Waste Disposal Handling->Disposal Collect all waste Decontamination Decontamination Handling->Decontamination Clean work surfaces Disposal->Decontamination Follow institutional guidelines

Caption: Standard operational workflow for handling this compound.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial to maintain the integrity of this compound and ensure laboratory safety.

Storage
FormStorage TemperatureDuration
Powder -20°CUp to 24 months[1]
In Solution (e.g., DMSO) -20°C in tightly sealed aliquotsUp to 1 month[1]

Note: Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

Handling
  • Engineering Controls: Handle this compound, especially in powdered form, in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Method
Unused this compound Dispose of as chemical waste in accordance with institutional and local regulations.
Contaminated Labware Decontaminate or dispose of as chemical waste.
Contaminated PPE Dispose of in accordance with institutional guidelines for chemically contaminated waste.

General Guidance: Do not discharge into drains or the environment. All waste must be collected in appropriately labeled, sealed containers.

Experimental Protocols

The following are brief outlines of common experimental procedures involving glucokinase activators like this compound.

In Vitro Glucokinase Activity Assay

This protocol describes a method to measure the in vitro activation of glucokinase by this compound.

Prepare_Reaction Prepare reaction mix (HEPES, KCl, glucose, ATP, MgCl₂, DTT, NADP, G6PDH, GST-glucokinase) Add_PsnGK1 Add dilutions of this compound Prepare_Reaction->Add_PsnGK1 Incubate Incubate at 24°C for 15 minutes Add_PsnGK1->Incubate Measure_NADPH Measure NADPH production at A340 Incubate->Measure_NADPH Analyze Analyze data Measure_NADPH->Analyze

Caption: Workflow for an in vitro glucokinase activity assay.

In Vivo Animal Dosing (Mouse Model)

This protocol outlines the oral administration of this compound to mice to assess its in vivo effects.

  • Animal Preparation: Fast C57Bl/6J mice for 5 hours with water available.

  • Baseline Measurement: Collect a baseline blood sample from the tail tip to measure glucose and insulin levels.

  • Dosing: Administer this compound orally at the desired concentration (e.g., 1 or 10 mg/kg) or a vehicle control.

  • Post-Dose Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 120, and 240 minutes) to monitor changes in blood glucose.

Mechanism of Action: Glucokinase Activation

This compound is an allosteric activator of glucokinase (GK). The diagram below illustrates the general signaling pathway of glucokinase activation in pancreatic β-cells and hepatocytes.

cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P GK_P Glucokinase (GK) GLUT2_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation PsnGK1_P This compound PsnGK1_P->GK_P Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_P ↑ ATP/ADP Ratio Glycolysis_P->ATP_P K_channel K-ATP Channel Closure ATP_P->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin_release Insulin Release Ca_channel->Insulin_release Glucose_L Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L GK_L Glucokinase (GK) GLUT2_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation PsnGK1_L This compound PsnGK1_L->GK_L Glycogen Glycogen Synthesis G6P_L->Glycogen Glycolysis_L Glycolysis G6P_L->Glycolysis_L

Caption: this compound enhances glucokinase activity in the pancreas and liver.

Disclaimer: This information is intended for trained laboratory personnel and is not a substitute for a comprehensive risk assessment. Always consult your institution's safety guidelines and protocols. A specific Safety Data Sheet for this compound was not available at the time of this writing; therefore, this guidance is based on the known properties of glucokinase activators and general laboratory safety principles.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。